Product packaging for 2-Chloro-3,5-dimethylbenzoic acid(Cat. No.:CAS No. 90649-75-5)

2-Chloro-3,5-dimethylbenzoic acid

Cat. No.: B1487666
CAS No.: 90649-75-5
M. Wt: 184.62 g/mol
InChI Key: YSGVTFBEPPAAAD-UHFFFAOYSA-N
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Description

2-Chloro-3,5-dimethylbenzoic acid is a useful research compound. Its molecular formula is C9H9ClO2 and its molecular weight is 184.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9ClO2 B1487666 2-Chloro-3,5-dimethylbenzoic acid CAS No. 90649-75-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-3,5-dimethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-5-3-6(2)8(10)7(4-5)9(11)12/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSGVTFBEPPAAAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C(=O)O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70679222
Record name 2-Chloro-3,5-dimethylbenzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90649-75-5
Record name 2-Chloro-3,5-dimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Chloro-3,5-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction and Retrosynthetic Analysis

2-Chloro-3,5-dimethylbenzoic acid is a substituted aromatic carboxylic acid with potential applications as a building block in the synthesis of pharmaceuticals and other fine chemicals. Its specific substitution pattern offers a unique scaffold for the development of novel molecules. This guide explores the most plausible synthetic pathways to access this target molecule, starting from readily available precursors.

A retrosynthetic analysis of this compound suggests two primary disconnection approaches, as illustrated below:

Retrosynthesis Target This compound SM1 3,5-Dimethylbenzoic acid Target->SM1 C-Cl bond formation (Chlorination) SM2 2-Chloro-3,5-dimethyltoluene Target->SM2 C-H oxidation

Figure 1: Retrosynthetic analysis of this compound.

Based on this analysis, the two forward synthetic strategies are:

  • Route A: Directed ortho-Chlorination of 3,5-Dimethylbenzoic Acid. This approach involves the selective introduction of a chlorine atom at the C2 position of the 3,5-dimethylbenzoic acid backbone.

  • Route B: Oxidation of 2-Chloro-3,5-dimethyltoluene. This strategy relies on the oxidation of a methyl group of a pre-chlorinated toluene derivative.

This guide will provide a detailed exploration of both routes, including the synthesis of the necessary starting materials.

Synthesis of Key Starting Materials

Synthesis of 3,5-Dimethylbenzoic Acid

The starting material for Route A, 3,5-dimethylbenzoic acid, can be efficiently prepared from mesitylene (1,3,5-trimethylbenzene) via oxidation.

Synthesis_SM1 Mesitylene Mesitylene BenzoicAcid 3,5-Dimethylbenzoic acid Mesitylene->BenzoicAcid [O]

Figure 2: Synthesis of 3,5-Dimethylbenzoic acid from Mesitylene.

Protocol for the Synthesis of 3,5-Dimethylbenzoic Acid:

A robust method for this transformation is the liquid-phase air oxidation catalyzed by a cobalt salt in an acetic acid solvent[1].

Reagent/ParameterQuantity/Value
Mesitylene1.0 mol
Acetic Acid500 mL
Cobalt(II) Acetate Tetrahydrate0.02 mol
Compressed AirContinuous flow
Temperature100-150 °C
Pressure0.1-0.5 MPa

Step-by-Step Procedure:

  • Charge a suitable oxidation reactor with mesitylene, acetic acid, and cobalt(II) acetate tetrahydrate.

  • Seal the reactor and begin stirring.

  • Introduce compressed air into the mixture while heating to the desired temperature and pressure.

  • Maintain the reaction under these conditions, monitoring the off-gas for oxygen content to determine the reaction's completion.

  • Upon completion, cool the reactor and vent the pressure.

  • The product mixture is then subjected to crystallization by cooling, followed by filtration to isolate the crude 3,5-dimethylbenzoic acid.

  • The crude product can be further purified by rectification or recrystallization from a suitable solvent like ethanol.

Causality of Experimental Choices:

  • Cobalt(II) Acetate: This acts as a catalyst to initiate and propagate the radical chain oxidation of the methyl group.

  • Acetic Acid: Serves as a solvent that is stable under the oxidative conditions and aids in the dissolution of the reactants and catalyst.

  • Temperature and Pressure: These parameters are optimized to ensure a reasonable reaction rate while minimizing side reactions such as the over-oxidation to isophthalic acid derivatives.

Synthesis of 2-Chloro-3,5-dimethyltoluene

The precursor for Route B, 2-chloro-3,5-dimethyltoluene, can be synthesized from 3,5-dimethylaniline via a Sandmeyer reaction.

Synthesis_SM2 Aniline 3,5-Dimethylaniline Diazonium 3,5-Dimethylbenzenediazonium chloride Aniline->Diazonium NaNO2, HCl Toluene 2-Chloro-3,5-dimethyltoluene Diazonium->Toluene CuCl

Figure 3: Synthesis of 2-Chloro-3,5-dimethyltoluene.

Proposed Synthetic Routes to this compound

Route A: Directed ortho-Chlorination of 3,5-Dimethylbenzoic Acid

This route offers a potentially more direct and atom-economical approach. The key challenge lies in achieving regioselective chlorination at the C2 position, which is sterically hindered and electronically influenced by the carboxyl and methyl groups. A powerful strategy to overcome this is Directed ortho-Metalation (DoM)[2][3][4][5][6].

Route_A Start 3,5-Dimethylbenzoic acid Intermediate Ortho-lithiated intermediate Start->Intermediate 1. s-BuLi, TMEDA, THF, -78 °C Product This compound Intermediate->Product 2. C2Cl6

Figure 4: Proposed synthesis via Directed ortho-Metalation.

Proposed Protocol:

Reagent/ParameterMolar Equivalent
3,5-Dimethylbenzoic acid1.0
sec-Butyllithium (s-BuLi)2.2
TMEDA2.2
Hexachloroethane (C2Cl6)1.2
SolventAnhydrous THF
Temperature-78 °C

Step-by-Step Procedure:

  • To a solution of 3,5-dimethylbenzoic acid in anhydrous THF under an inert atmosphere (argon or nitrogen) at -78 °C, add TMEDA.

  • Slowly add s-BuLi while maintaining the temperature at -78 °C. The first equivalent deprotonates the carboxylic acid, and the second deprotonates the C2 position.

  • Stir the resulting solution at -78 °C for 2 hours to ensure complete lithiation.

  • Add a solution of hexachloroethane in anhydrous THF dropwise to the reaction mixture.

  • Allow the reaction to stir at -78 °C for an additional 3 hours and then warm to room temperature overnight.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Acidify the aqueous layer with 2M HCl and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Scientific Rationale:

  • Directed Metalation Group (DMG): The carboxylate group, formed in situ, acts as a powerful DMG, directing the lithiation to the adjacent ortho position[2][6].

  • s-BuLi/TMEDA: This combination is a strong, non-nucleophilic base system capable of deprotonating the aromatic ring. TMEDA chelates the lithium ion, increasing the basicity of the butyl anion.

  • Hexachloroethane: This serves as an efficient electrophilic chlorine source.

Route B: Oxidation of 2-Chloro-3,5-dimethyltoluene

This classical approach is contingent on the availability or synthesis of the chlorinated precursor. The oxidation of a methyl group on a substituted toluene to a carboxylic acid is a well-established transformation.

Route_B Start 2-Chloro-3,5-dimethyltoluene Product This compound Start->Product KMnO4, H2O/Pyridine, Δ

Figure 5: Proposed synthesis via oxidation.

Proposed Protocol:

Reagent/ParameterValue
2-Chloro-3,5-dimethyltoluene1.0 equivalent
Potassium Permanganate (KMnO4)3.0-4.0 equivalents
SolventWater/Pyridine mixture
TemperatureReflux

Step-by-Step Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend 2-chloro-3,5-dimethyltoluene in a mixture of water and pyridine.

  • Heat the mixture to reflux and add potassium permanganate portion-wise over several hours. The purple color of the permanganate will disappear as it is consumed.

  • After the addition is complete, continue refluxing until the purple color persists, indicating the end of the reaction.

  • Cool the reaction mixture to room temperature and filter to remove the manganese dioxide byproduct.

  • Acidify the filtrate with concentrated HCl until a precipitate forms.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Mechanistic Considerations:

  • Potassium Permanganate: A strong oxidizing agent that can effectively oxidize alkyl chains on an aromatic ring to carboxylic acids.

  • Pyridine: Acts as a co-solvent to increase the solubility of the organic starting material in the aqueous medium.

  • Heat: Provides the necessary activation energy for the oxidation reaction to proceed at a reasonable rate.

Purification and Characterization

The final product, this compound, should be a solid at room temperature. Purification can be achieved through standard laboratory techniques.

Purification Methods:

  • Recrystallization: A suitable solvent system, such as an ethanol/water or toluene/heptane mixture, should be used to obtain a crystalline solid.

  • Column Chromatography: For smaller scales or to remove closely related impurities, silica gel chromatography with a hexane/ethyl acetate eluent system can be employed.

Characterization Data:

The identity and purity of the synthesized this compound (CAS: 90649-75-5) should be confirmed by a combination of spectroscopic methods and physical constant determination[7][8].

PropertyExpected Value/DataSource
Molecular Formula C9H9ClO2-
Molecular Weight 184.62 g/mol -
Appearance White to off-white solid-
Melting Point To be determined experimentally-
¹H NMR Expected signals for aromatic protons and two methyl groups.Data available from supplier[7]
¹³C NMR Expected signals for aromatic carbons, methyl carbons, and a carboxyl carbon.Data available from supplier[7]
Mass Spectrometry M+ peak at m/z 184 and M+2 peak at m/z 186 (approx. 3:1 ratio due to ³⁵Cl and ³⁷Cl isotopes).-
Infrared (IR) Characteristic C=O stretch for carboxylic acid (approx. 1700 cm⁻¹) and broad O-H stretch (approx. 2500-3300 cm⁻¹).-

Safety Precautions

All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

  • organolithium Reagents (s-BuLi): Extremely pyrophoric and react violently with water. Must be handled under an inert atmosphere.

  • Potassium Permanganate: A strong oxidizing agent. Avoid contact with combustible materials.

  • Hexachloroethane: Toxic and an irritant. Handle with care.

  • Solvents (THF, Pyridine, etc.): Flammable and have associated health risks. Avoid inhalation and skin contact.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This technical guide has outlined two scientifically sound and plausible synthetic routes for the preparation of this compound. Route A, utilizing Directed ortho-Metalation, represents a more modern and potentially highly regioselective strategy. Route B offers a more traditional approach via the oxidation of a chlorinated precursor. The choice of route will depend on the availability of starting materials, the scale of the synthesis, and the specific capabilities of the laboratory. The provided protocols, along with the discussion of the underlying chemical principles, are intended to provide a solid foundation for the successful synthesis and characterization of this target molecule.

References

physicochemical properties of 2-Chloro-3,5-dimethylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-3,5-dimethylbenzoic Acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the (CAS No. 90649-75-5). Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the molecule's characteristics. We delve into its structural and spectroscopic profile, acid-base properties, and solubility, underpinned by detailed, field-proven experimental protocols. The causality behind experimental choices is explained to ensure that the described methodologies serve as self-validating systems for robust characterization. All key data and claims are supported by authoritative references.

Compound Identification and Molecular Structure

This compound is a halogenated aromatic carboxylic acid. Its structure, featuring a chlorine atom and two methyl groups on the benzoic acid framework, dictates its chemical reactivity, solubility, and interaction with biological systems. Understanding this structure is the first step in any scientific investigation.

  • IUPAC Name: this compound

  • CAS Number: 90649-75-5[1]

  • Molecular Formula: C₉H₉ClO₂

  • Molecular Weight: 184.62 g/mol [2]

Caption: 2D Molecular Structure of this compound.

Core Physicochemical Properties

A summary of the core physical and chemical properties is essential for handling, formulation, and experimental design. While extensive experimental data for this specific isomer is not widely published, the fundamental properties can be calculated or estimated based on its structure.

PropertyValue / DescriptionSource / Method
Physical State Solid, likely a crystalline powder.Inferred from similar compounds[3][4]
Molecular Weight 184.62 g/mol PubChem[2]
Melting Point Not experimentally reported.-
Boiling Point Not experimentally reported.-
pKa (acidic) Estimated: ~3.5 - 4.5Estimated based on benzoic acid (4.2) and substituent effects.
Solubility Insoluble in water; Soluble in organic solvents like methanol, ethanol, DMSO.Inferred from similar benzoic acids[3][5]

Spectroscopic Profile for Structural Verification

Spectroscopic analysis is the cornerstone of chemical identification. The following sections describe the expected spectral characteristics for this compound, providing a benchmark for experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

  • ¹H NMR (Proton NMR):

    • Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm). Its chemical shift can be concentration-dependent and the peak may not be observed after a D₂O shake.

    • Aromatic Protons (Ar-H): The two aromatic protons are not equivalent and would appear as two distinct signals, likely doublets due to splitting from each other, in the range of 7.0-8.0 ppm.

    • Methyl Protons (-CH₃): Two sharp singlets, each integrating to 3 protons, expected in the range of 2.2-2.6 ppm. They are singlets because they have no adjacent protons.

  • ¹³C NMR (Carbon NMR):

    • Carbonyl Carbon (-C=O): Expected in the range of 165-175 ppm.

    • Aromatic Carbons (Ar-C): Six distinct signals are expected for the aromatic carbons due to the molecule's asymmetry. The carbon attached to the chlorine (C-Cl) and the carboxyl group (C-COOH) will be significantly shifted. Typical range: 120-140 ppm.

    • Methyl Carbons (-CH₃): Two signals in the aliphatic region, typically around 15-25 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • O-H Stretch (Carboxylic Acid): A very broad band from ~2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.

  • C=O Stretch (Carbonyl): A strong, sharp absorption band around 1680-1710 cm⁻¹.

  • C-Cl Stretch: A peak in the fingerprint region, typically between 600 and 800 cm⁻¹.

  • Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

cluster_0 Spectroscopic Analysis Logic Compound This compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR C-H Framework IR IR Spectroscopy Compound->IR Functional Groups MS Mass Spectrometry Compound->MS Molecular Mass & Formula Structure Confirmed Structure NMR->Structure IR->Structure MS->Structure

Caption: Logic of complementary spectroscopic characterization methods.

Experimental Protocols: A Practical Guide

This section provides actionable, step-by-step protocols for determining the key physicochemical properties in a laboratory setting. These methods are designed to be robust and self-validating.

Protocol: Melting Point Determination (Capillary Method)

Causality: The melting point is a fundamental indicator of purity. A sharp melting range suggests a pure compound, while a broad and depressed range indicates the presence of impurities.

  • Sample Preparation: Finely powder a small amount of the dry crystalline sample.

  • Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the sealed end.

  • Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.

  • Heating:

    • Rapid Scan: Heat rapidly to determine an approximate melting range.

    • Accurate Scan: Cool the apparatus and repeat with a fresh sample, heating slowly (1-2 °C per minute) as you approach the approximate range.

  • Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting point is reported as this range.

Protocol: Determination of pKa via Potentiometric Titration

Causality: The pKa is the negative log of the acid dissociation constant and is a critical parameter for predicting a compound's ionization state at a given pH. This is vital for drug development, as ionization affects solubility, absorption, and receptor binding. Potentiometric titration provides a highly accurate method for its determination.

G start Start: Prepare Analyte Solution step1 Dissolve weighted sample in co-solvent (e.g., Methanol/Water) start->step1 step2 Calibrate pH meter with standard buffers (pH 4, 7, 10) step1->step2 step3 Titrate with standardized NaOH solution, adding small, precise aliquots step2->step3 step4 Record pH after each aliquot addition and allow reading to stabilize step3->step4 step5 Plot pH vs. Volume of NaOH added (Titration Curve) step4->step5 step6 Determine Equivalence Point (max of first derivative) step5->step6 step7 pKa = pH at half-equivalence point step6->step7 end End: pKa Value Determined step7->end

Caption: Experimental workflow for pKa determination via potentiometric titration.

  • Solution Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent system (e.g., a methanol/water mixture) to ensure complete solubility.

  • Titrant Preparation: Prepare a standardized solution of a strong base, typically 0.1 M Sodium Hydroxide (NaOH).

  • Apparatus Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.01 and 7.00).

  • Titration:

    • Immerse the calibrated pH electrode and a temperature probe into the analyte solution.

    • Begin adding the NaOH titrant in small, precise increments (e.g., 0.1 mL).

    • After each addition, stir the solution and record the stable pH reading. Continue well past the expected equivalence point.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • Identify the equivalence point (the point of steepest inflection). This can be done visually or by calculating the first derivative of the curve.

    • The half-equivalence point occurs at exactly half the volume of NaOH required to reach the equivalence point.

    • The pKa of the acid is equal to the pH of the solution at the half-equivalence point.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, precautions for similar chlorinated benzoic acids should be followed.

  • General Handling: Handle in a well-ventilated area, preferably in a fume hood.[6] Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[7]

  • Hazards: May cause skin, eye, and respiratory irritation.[5][8] Avoid creating dust.[6]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

References

2-Chloro-3,5-dimethylbenzoic acid CAS number 90649-75-5

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Chloro-3,5-dimethylbenzoic acid (CAS: 90649-75-5)

A Note from the Senior Application Scientist

This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development on this compound. Given the specialized nature of this compound, publicly available data is limited. Consequently, this guide synthesizes direct information where available with expert-driven extrapolation from structurally analogous compounds. Our approach is grounded in established principles of organic chemistry and medicinal chemistry to provide a robust and practical resource. We will clearly differentiate between experimentally verified data for the target molecule and scientifically sound postulations based on related chemical entities.

Compound Identity and Strategic Importance

This compound, with the CAS number 90649-75-5, is a substituted aromatic carboxylic acid. Its structure, featuring a chlorine atom and two methyl groups on the benzoic acid core, makes it a potentially valuable intermediate in organic synthesis. While specific applications for this exact isomer are not widely documented, the broader class of substituted chlorobenzoic acids serves as critical building blocks in the synthesis of pharmaceuticals and agrochemicals.[1][2][3][4] The strategic placement of the chloro and methyl substituents can significantly influence the physicochemical properties and biological activity of derivative compounds, making it a molecule of interest for exploratory synthesis and drug discovery programs.[1][5]

Physicochemical and Spectroscopic Profile

A precise understanding of a compound's physical and chemical properties is fundamental for its application in research and development.

Physicochemical Data
PropertyValueSource
CAS Number 90649-75-5[6][7]
Molecular Formula C₉H₉ClO₂[7][8]
Molecular Weight 184.62 g/mol [7]
Melting Point 138.3-139.9 °C[6]
Boiling Point Data not available
Solubility Insoluble in water (predicted)[9]
pKa Data not available
Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not publicly available, its spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.[10]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons. The two aromatic protons would appear as singlets or a closely coupled system in the aromatic region (typically δ 7-8 ppm). The two methyl groups would likely appear as distinct singlets in the aliphatic region (around δ 2.2-2.5 ppm). The acidic proton of the carboxylic acid group would be a broad singlet at a downfield chemical shift (δ 10-13 ppm).

  • ¹³C NMR: The carbon NMR spectrum would show nine distinct signals. The carbonyl carbon of the carboxylic acid would be the most downfield signal (around 170-180 ppm). The aromatic carbons would appear in the range of 120-145 ppm, with the carbon attached to the chlorine atom showing a characteristic chemical shift. The two methyl carbons would have signals in the aliphatic region (around 20 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretching band for the carboxylic acid at approximately 2500-3300 cm⁻¹. A sharp C=O stretching band would be prominent around 1700 cm⁻¹. C-H stretching vibrations for the aromatic and methyl groups would be observed around 2850-3100 cm⁻¹. The C-Cl stretching vibration would appear in the fingerprint region, typically below 800 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z 184 and an M+2 peak at m/z 186 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom. Fragmentation would likely involve the loss of the carboxylic acid group and other characteristic fragments.

Proposed Synthesis Methodology

A direct, published synthesis for this compound is not readily found in the literature. However, a plausible and efficient route can be designed based on established organic chemistry principles: the electrophilic aromatic substitution (chlorination) of 3,5-dimethylbenzoic acid.

Retrosynthetic Analysis and Strategy

The target molecule can be disconnected at the C-Cl bond, leading back to the readily available starting material, 3,5-dimethylbenzoic acid. The two methyl groups are meta-directing for electrophilic aromatic substitution, while the carboxylic acid group is also a meta-director. This directing effect favors substitution at the C2, C4, and C6 positions. Due to steric hindrance from the adjacent carboxylic acid group, substitution at the C2 position is expected to be a significant product.

Proposed Synthetic Workflow

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 3,5-Dimethylbenzoic_Acid 3,5-Dimethylbenzoic Acid (CAS: 499-06-9) Reaction_Vessel Reaction Vessel - Acetic Acid (Solvent) - N-Chlorosuccinimide (NCS) - Stirring, Room Temp. 3,5-Dimethylbenzoic_Acid->Reaction_Vessel Charge Workup Aqueous Work-up (Water Quench, Extraction) Reaction_Vessel->Workup Transfer & Quench Purification Recrystallization (e.g., from Ethanol/Water) Workup->Purification Isolate Crude Target_Compound This compound (CAS: 90649-75-5) Purification->Target_Compound Isolate Pure

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a guideline and should be optimized based on experimental observations.

Materials:

  • 3,5-Dimethylbenzoic acid (1.0 eq)[11][12]

  • N-Chlorosuccinimide (NCS) (1.1 eq)

  • Glacial Acetic Acid (solvent)

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-dimethylbenzoic acid in glacial acetic acid.

  • Chlorination: To the stirred solution, add N-Chlorosuccinimide in one portion at room temperature. The use of NCS is a milder and more selective method for chlorination compared to using chlorine gas.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Quenching and Extraction: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing deionized water. Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with deionized water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry. Determine the melting point.

Potential Applications in Research and Development

The utility of this compound lies in its potential as a versatile intermediate for the synthesis of more complex molecules with desired biological activities or material properties.[2]

Pharmaceutical Synthesis

Substituted benzoic acids are prevalent scaffolds in medicinal chemistry.[5] The presence of the chlorine atom can enhance lipophilicity and metabolic stability, while the methyl groups can provide steric bulk and modulate binding to biological targets.[1] This compound could be a precursor for the synthesis of:

  • Anti-inflammatory Agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) contain a substituted benzoic acid core.[4]

  • Anticancer Agents: The benzoic acid moiety is found in various compounds investigated for their anticancer properties, potentially through the inhibition of specific signaling pathways.[1]

  • Antimicrobial Agents: Halogenated aromatic compounds have been explored for their antibacterial and antifungal activities.

Agrochemical Development

Chlorinated aromatic compounds are integral to the development of many pesticides and herbicides.[4] The specific substitution pattern of this compound could be explored for the synthesis of novel active ingredients with improved efficacy and selectivity.

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. The following information is based on the safety profiles of structurally related compounds like 2,5-dimethylbenzoic acid and other chlorobenzoic acids.[9][13][14]

Hazard Identification (Anticipated)
Hazard ClassPrecautionary Statement
Skin Corrosion/Irritation Causes skin irritation.[9][15]
Serious Eye Damage/Irritation Causes serious eye irritation.[9][15]
Acute Toxicity (Oral) May be harmful if swallowed.[9]
Specific target organ toxicity (single exposure) May cause respiratory irritation.[9]
Recommended Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear compatible chemical-resistant gloves.

    • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

  • Hygiene Measures: Wash hands thoroughly after handling.[9] Do not eat, drink, or smoke in the laboratory.

Conclusion and Future Directions

This compound is a chemical compound with limited currently documented research and applications. However, based on the well-established utility of its structural analogs, it holds significant potential as a building block in the synthesis of novel pharmaceuticals and agrochemicals. This guide provides a foundational understanding of its known properties, a plausible synthetic route, and anticipated applications and safety considerations. Further experimental work is necessary to fully characterize this compound and explore its synthetic utility and potential biological activities.

References

Spectroscopic Profile of 2-Chloro-3,5-dimethylbenzoic Acid: A Predictive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-3,5-dimethylbenzoic acid is a substituted aromatic carboxylic acid with potential applications in the synthesis of pharmaceuticals and other fine chemicals. A thorough understanding of its molecular structure is paramount for its effective utilization and for quality control during synthesis. Spectroscopic techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed fingerprint of the molecule's architecture.

This guide presents a predictive analysis of the spectroscopic data for this compound. As direct experimental data for this specific compound is not widely available in public databases, this document leverages established principles of spectroscopy and comparative data from structurally related analogs to forecast its spectral characteristics. This predictive approach serves as a valuable reference for researchers in identifying and characterizing this compound.

Molecular Structure and Key Features

To understand the spectroscopic data, it is essential to first visualize the molecule's structure. The substituents on the benzene ring—a carboxylic acid group, a chlorine atom, and two methyl groups—each influence the electronic environment and, consequently, the spectral output.

Caption: Molecular Structure of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The predicted IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and the substituted aromatic ring.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeIntensityRationale and Comparative Insights
~2500-3300O-H stretch (Carboxylic Acid)BroadThe hydrogen bonding in carboxylic acid dimers results in a very broad absorption band. This is a hallmark of carboxylic acids.
~1700-1725C=O stretch (Carboxylic Acid)StrongThe carbonyl group of the carboxylic acid will give a strong, sharp peak. Its position is influenced by the electronic effects of the aromatic ring.
~1600, ~1475C=C stretch (Aromatic Ring)Medium-WeakThese peaks are characteristic of the carbon-carbon stretching vibrations within the benzene ring.
~1210-1320C-O stretch (Carboxylic Acid)MediumThis band corresponds to the stretching of the carbon-oxygen single bond in the carboxylic acid group.
~800-900C-H bend (Aromatic, out-of-plane)StrongThe substitution pattern (1,2,3,5-tetrasubstituted) will influence the exact position of this C-H out-of-plane bending vibration.
~700-800C-Cl stretchMedium-StrongThe carbon-chlorine bond stretch is expected in this region.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

  • Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition: The sample is brought into firm contact with the crystal using a pressure clamp. The IR spectrum is recorded, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio, over a range of 4000 to 400 cm⁻¹.

  • Background Correction: A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

  • Data Processing: The resulting spectrum is analyzed for the positions and intensities of the absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum will reveal the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Chemical Shifts

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Comparative Insights
~10-13Singlet1HCOOHThe acidic proton of the carboxylic acid is typically a broad singlet in this downfield region. Its chemical shift can be concentration and solvent dependent.
~7.5-7.8Singlet1HAr-HThe two aromatic protons are in different environments. The proton at C4 will be a singlet.
~7.3-7.6Singlet1HAr-HThe proton at C6 will also be a singlet, likely with a slightly different chemical shift due to the different neighboring groups.
~2.4Singlet3HAr-CH₃The methyl group at C3 is deshielded by the adjacent chlorine and carboxylic acid group.
~2.3Singlet3HAr-CH₃The methyl group at C5 is expected to be at a slightly more upfield position compared to the C3-methyl.
¹³C NMR Spectroscopy

The carbon-13 NMR spectrum indicates the number of chemically non-equivalent carbon atoms in the molecule.

Predicted ¹³C NMR Chemical Shifts

Chemical Shift (δ, ppm)Carbon AssignmentRationale and Comparative Insights
~170-175C=OThe carbonyl carbon of the carboxylic acid is significantly deshielded and appears far downfield.
~138-142Ar-CQuaternary carbon attached to a methyl group (C3 and C5).
~133-137Ar-CQuaternary carbon attached to the chlorine atom (C2).
~130-134Ar-CHAromatic methine carbons (C4 and C6).
~128-132Ar-CQuaternary carbon attached to the carboxylic acid group (C1).
~20-22-CH₃The carbons of the two methyl groups. They may have slightly different chemical shifts.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

  • Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned and the magnetic field is shimmed to ensure homogeneity.

  • Data Acquisition:

    • For ¹H NMR, a standard pulse sequence is used to acquire the spectrum.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to produce a spectrum with singlets for each carbon, simplifying interpretation.

  • Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrum Data

m/zIonRationale
184/186[M]⁺The molecular ion peak. The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of about one-third of the M peak, corresponding to the natural abundance of the ³⁷Cl isotope.
169/171[M-CH₃]⁺Loss of a methyl radical.
139[M-COOH]⁺Loss of the carboxylic acid group as a radical.
111[M-COOH-CO]⁺Subsequent loss of carbon monoxide from the [M-COOH]⁺ fragment.

Plausible Fragmentation Pathway

fragmentation M [M]⁺˙ m/z 184/186 M_minus_CH3 [M-CH₃]⁺ m/z 169/171 M->M_minus_CH3 - •CH₃ M_minus_COOH [M-COOH]⁺ m/z 139 M->M_minus_COOH - •COOH Fragment_111 [C₇H₆Cl]⁺ m/z 111 M_minus_COOH->Fragment_111 - CO

Caption: A simplified, plausible fragmentation pathway for this compound.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized in a high vacuum environment.

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion ([M]⁺).

  • Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged ions and neutral radicals.

  • Mass Analysis: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Conclusion

This technical guide provides a detailed, predictive overview of the key spectroscopic features of this compound. By analyzing the expected outcomes from IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry, researchers are equipped with a robust framework for the identification and structural confirmation of this compound. The provided protocols offer standardized methods for acquiring experimental data, which can then be compared against these predictions to validate the synthesis and purity of this compound.

2-Chloro-3,5-dimethylbenzoic acid molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure of 2-Chloro-3,5-dimethylbenzoic Acid

Abstract

This guide provides a comprehensive technical analysis of the molecular structure of this compound (CAS No. 90649-75-5). Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple recitation of data. It establishes a self-validating framework for structural elucidation by integrating predictive analysis based on foundational spectroscopic principles with data from analogous compounds. We will detail the anticipated outcomes from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing the causal logic behind these predictions. This approach serves as a robust methodology for confirming the identity and purity of this compound, offering field-proven insights into the practical application of analytical techniques for substituted aromatic carboxylic acids.

Introduction: A Versatile Chemical Building Block

This compound is a polysubstituted aromatic carboxylic acid. Its structure, featuring a sterically hindered carboxyl group flanked by a chlorine atom and a methyl group, along with an additional methyl group at the 5-position, makes it a valuable intermediate in synthetic chemistry. The specific arrangement of electron-withdrawing (chloro) and electron-donating (methyl) groups on the benzene ring modulates the reactivity of the carboxyl group and the aromatic system. This tailored electronic and steric profile is of significant interest in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and specialized agrochemicals, where precise molecular architecture is paramount for biological activity. This guide provides the foundational analytical knowledge required to confidently identify and utilize this compound in a research and development setting.

Compound Identification and Physicochemical Properties

A precise understanding of a compound begins with its fundamental identifiers and physical characteristics. The properties for this compound are summarized below.

IdentifierValueSource
IUPAC Name This compoundN/A
CAS Number 90649-75-5[1]
Molecular Formula C₉H₉ClO₂[1]
Molecular Weight 184.62 g/mol [1]
Canonical SMILES CC1=CC(=C(C(=C1)C(=O)O)Cl)C[1]
Physical Form SolidN/A

A Plausible Synthetic Pathway: Oxidation of 2-Chloromesitylene

From a synthetic standpoint, the most direct and industrially scalable route to this compound is the selective oxidation of one methyl group of the readily available precursor, 2-Chloro-1,3,5-trimethylbenzene (also known as 2-Chloromesitylene).[2] Strong oxidizing agents like potassium permanganate (KMnO₄) or nitric acid can effectively convert an activated benzylic methyl group into a carboxylic acid.[3]

G cluster_0 Synthesis Workflow Precursor 2-Chloro-1,3,5-trimethylbenzene (2-Chloromesitylene) Oxidation Oxidation (e.g., KMnO4, Heat, H2O) Precursor->Oxidation Intermediate Potassium 2-Chloro-3,5-dimethylbenzoate (Salt Intermediate) Oxidation->Intermediate Acidification Acidification (e.g., HCl (aq)) Intermediate->Acidification Product This compound Acidification->Product Purification Purification (Recrystallization) Product->Purification Final Final Product Purification->Final

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis via Oxidation

Causality: This protocol uses potassium permanganate, a powerful oxidizing agent that is effective for converting alkylbenzenes to carboxylic acids. The reaction is performed in an aqueous solution with heating to ensure sufficient reaction kinetics. A final acidification step is necessary to protonate the carboxylate salt formed in the basic oxidation medium.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2-Chloro-1,3,5-trimethylbenzene (1 equivalent) in water.

  • Oxidant Addition: While stirring, add potassium permanganate (approx. 3-4 equivalents) portion-wise to the suspension. The addition should be controlled to manage the exothermic reaction.

  • Reflux: Heat the mixture to reflux for several hours until the purple color of the permanganate has disappeared and a brown precipitate of manganese dioxide (MnO₂) has formed.

  • Workup: Cool the reaction mixture to room temperature and filter to remove the MnO₂ precipitate.

  • Acidification: Transfer the clear filtrate to a beaker and cool in an ice bath. Slowly add concentrated hydrochloric acid (HCl) until the solution is acidic (pH < 2), which will precipitate the crude this compound.

  • Isolation & Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Molecular Structure Elucidation: A Multi-Technique Approach

The definitive confirmation of the molecular structure is achieved by correlating data from multiple analytical techniques. Each method probes different aspects of the molecule's constitution, and together they provide an unambiguous structural assignment.

G cluster_workflow Analytical Workflow cluster_techniques Spectroscopic Analysis cluster_data Data Interpretation Sample Sample of This compound NMR NMR (¹H, ¹³C) Sample->NMR IR IR Sample->IR MS MS Sample->MS NMR_Data Connectivity & Chemical Environment NMR->NMR_Data IR_Data Functional Groups IR->IR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data Confirmation Structural Confirmation NMR_Data->Confirmation IR_Data->Confirmation MS_Data->Confirmation

Caption: Integrated workflow for spectroscopic structure confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to other protons. For this compound, we predict the following signals:

  • Carboxylic Acid Proton (-COOH): A broad singlet appearing far downfield, typically δ 11-13 ppm . This significant deshielding is characteristic of acidic protons.

  • Aromatic Protons (Ar-H): The molecule has two aromatic protons. Due to the symmetrical substitution pattern relative to the methyl groups at positions 3 and 5, these protons (at C4 and C6) are in very similar, though not identical, environments. They will appear as two closely spaced singlets or narrow doublets (due to small ⁴J meta-coupling) in the aromatic region, predicted around δ 7.2-7.5 ppm .

  • Methyl Protons (-CH₃): There are two distinct methyl groups.

    • C3-Methyl: This methyl group is ortho to the chlorine atom. The deshielding effect of the adjacent halogen will shift its signal slightly downfield. Expected as a singlet at approximately δ 2.4-2.5 ppm .

    • C5-Methyl: This methyl group is further from the electron-withdrawing groups. Expected as a singlet at approximately δ 2.3-2.4 ppm .

  • Integration: The relative integral areas of these peaks would be 1H : 2H : 3H : 3H.

The ¹³C NMR spectrum reveals the number of unique carbon environments. Due to the molecule's asymmetry, all 9 carbon atoms are chemically distinct and should produce separate signals.

  • Carboxyl Carbon (-COOH): Expected in the typical carboxylic acid range of δ 168-172 ppm .

  • Aromatic Carbons (Ar-C): Six distinct signals are expected.

    • C1 (ipso-COOH): Quaternary carbon, predicted around δ 130-133 ppm .

    • C2 (ipso-Cl): Quaternary carbon directly attached to chlorine, significantly deshielded, predicted around δ 134-137 ppm .[4]

    • C3 (ipso-CH₃): Quaternary carbon, predicted around δ 138-141 ppm .

    • C4 (C-H): Protonated carbon, predicted around δ 130-132 ppm .

    • C5 (ipso-CH₃): Quaternary carbon, predicted around δ 137-140 ppm .

    • C6 (C-H): Protonated carbon, predicted around δ 128-130 ppm .

  • Methyl Carbons (-CH₃): Two signals are expected in the aliphatic region, typically δ 19-22 ppm .

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample.

  • Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Causality: Deuterated solvents are used as they are "invisible" in ¹H NMR spectra. DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable and not rapidly exchanging.

  • Standard Addition: Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at δ 0.00 ppm.

  • Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard acquisition parameters on a 400 MHz or 500 MHz instrument are typically sufficient.[4]

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate the ¹H signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

Caption: Predicted key bond vibrations for IR analysis.

The IR spectrum of this compound is expected to show several characteristic absorption bands:

  • O-H Stretch: A very broad and strong absorption band from approximately 2500-3300 cm⁻¹ , characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid dimer.

  • C-H Stretches: Absorptions just above and below 3000 cm⁻¹. Aromatic C-H stretches appear in the 3000-3100 cm⁻¹ region, while aliphatic C-H stretches from the methyl groups appear in the 2850-2980 cm⁻¹ region.

  • C=O Stretch: A very strong, sharp absorption band around 1700-1725 cm⁻¹ . This is a highly diagnostic peak for the carbonyl group of the carboxylic acid.

  • C=C Stretches: Medium-intensity absorptions in the 1450-1600 cm⁻¹ region, corresponding to the vibrations of the aromatic ring.

  • C-Cl Stretch: A moderate to strong absorption in the fingerprint region, typically around 700-800 cm⁻¹ .

  • Sample Preparation: Grind a small amount (1-2 mg) of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Causality: KBr is transparent to infrared radiation and provides a solid matrix to hold the sample.

  • Pellet Formation: Transfer the powder to a pellet press and apply several tons of pressure to form a thin, transparent or translucent disc.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

  • Background Subtraction: Run a background spectrum of the empty sample compartment to subtract interferences from atmospheric CO₂ and water vapor.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and gives insight into its structure through analysis of its fragmentation patterns.

  • Molecular Ion (M⁺): The molecular formula is C₉H₉ClO₂ with a molecular weight of 184.62 g/mol . The mass spectrum will show a molecular ion peak at m/z 184 .

  • Isotope Pattern: Chlorine has two common isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, a characteristic M+2 peak will be observed at m/z 186 with an intensity that is approximately one-third (24.2 / 75.8 ≈ 32%) of the M⁺ peak at m/z 184. This pattern is a definitive indicator of the presence of a single chlorine atom.[5]

  • Key Fragmentations:

    • [M - OH]⁺: Loss of a hydroxyl radical (17 Da) from the molecular ion is a common fragmentation for carboxylic acids, leading to a strong peak at m/z 167 (and a corresponding isotope peak at m/z 169). This fragment is a stable acylium ion.

    • [M - COOH]⁺: Loss of the entire carboxyl group (45 Da) would result in a fragment at m/z 139 (and m/z 141).

    • Further Fragmentation: The acylium ion (m/z 167) can further lose carbon monoxide (CO, 28 Da) to give a fragment at m/z 139 .[6]

Conclusion

The molecular structure of this compound can be unequivocally confirmed through a synergistic application of modern analytical techniques. The predicted ¹H and ¹³C NMR spectra define the precise carbon-hydrogen framework and the unique chemical environment of each atom. Infrared spectroscopy validates the presence of key functional groups—the carboxylic acid, aromatic ring, and C-Cl bond—through their characteristic vibrational frequencies. Finally, mass spectrometry confirms the molecular weight and the presence of a single chlorine atom via the distinct M⁺/M+2 isotopic pattern, while its fragmentation provides corroborating structural evidence. This multi-faceted, self-validating approach ensures the identity and integrity of the compound, providing a solid foundation for its application in advanced chemical synthesis.

References

An In-depth Technical Guide to the Solubility of 2-Chloro-3,5-dimethylbenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) or key synthetic intermediate is a critical physicochemical parameter that profoundly influences its behavior in various stages of research, development, and manufacturing. This guide provides a comprehensive technical framework for understanding, predicting, and experimentally determining the solubility of 2-Chloro-3,5-dimethylbenzoic acid (CAS No. 90649-75-5) in organic solvents. Recognizing the scarcity of publicly available experimental data for this specific compound, this document serves as a foundational manual for researchers, chemists, and drug development professionals. It details the theoretical underpinnings of solubility, presents robust, step-by-step experimental protocols, and explains the causality behind methodological choices to ensure the generation of reliable and reproducible data.

Introduction: The Critical Role of Solubility

In the fields of medicinal chemistry and process development, solubility is not merely a physical constant but a cornerstone of success. For a compound like this compound, which serves as a potential building block in the synthesis of more complex molecules, understanding its solubility profile is paramount for:

  • Reaction Kinetics and Purity: Ensuring the compound is fully dissolved in a reaction solvent is crucial for achieving optimal reaction rates and minimizing side-product formation.

  • Purification and Crystallization: Solubility differences between a compound and its impurities are exploited during crystallization, a primary method for purification. Precise solubility data allows for the rational selection of solvent/anti-solvent systems and the maximization of yield.

  • Formulation Development: In drug development, the solubility of an API directly impacts its bioavailability. Poor solubility can be a major hurdle, requiring advanced formulation strategies.

  • Analytical Method Development: Creating reliable analytical methods, such as those using High-Performance Liquid Chromatography (HPLC), requires the selection of appropriate solvents in which the analyte is fully soluble.

This guide provides the necessary theoretical and practical tools to empower researchers to generate this vital data in-house.

Physicochemical Profile of this compound

Before delving into solubility determination, it is essential to understand the intrinsic properties of the molecule, as they dictate its interactions with various solvents.

The structure of this compound features a carboxylic acid group, which is polar and capable of acting as a hydrogen bond donor and acceptor. The benzene ring, along with the two methyl groups and the chlorine atom, contributes to the molecule's lipophilicity and van der Waals interactions. The ortho-substituted chlorine atom can also influence the acidity of the carboxylic proton through inductive effects.

PropertyValue / Predicted ValueSignificance for Solubility
CAS Number 90649-75-5Unique identifier for the exact chemical substance.
Molecular Formula C₉H₉ClO₂Provides the elemental composition.
Molecular Weight 184.62 g/mol Used for converting between mass and molar concentrations.
Melting Point 138.3 - 139.9 °C[1]A high melting point suggests strong crystal lattice energy, which must be overcome by solvent interactions for dissolution to occur.
Predicted pKa ~3.5 - 4.0The carboxylic acid group is weakly acidic. The compound will be predominantly in its neutral, less water-soluble form at pH values below its pKa. Solubility in protic solvents can be influenced by acid-base interactions.
Predicted XLogP3 ~2.8 - 3.0This value indicates a moderate degree of lipophilicity ("oil-loving"). The molecule is expected to have limited solubility in water but favorable solubility in many organic solvents.

Note: Predicted pKa and XLogP3 values are estimations based on computational models for substituted benzoic acids. While highly useful, experimental verification is recommended. Studies on similar substituted benzoic acids have demonstrated that modern computational models can predict pKa values with a mean absolute error of less than 0.5 units, providing a strong theoretical basis for these estimates[2][3].

Theoretical Framework: Predicting Solubility

While experimental measurement is the gold standard, theoretical models provide a powerful predictive framework for solvent selection, saving significant time and resources.

The Principle of "Like Dissolves Like"

This fundamental concept states that substances with similar intermolecular forces are likely to be soluble in one another.

  • Polar Solvents (e.g., methanol, ethanol) will effectively solvate the polar carboxylic acid group through hydrogen bonding and dipole-dipole interactions.

  • Non-Polar Solvents (e.g., hexane, toluene) will interact primarily with the aromatic ring and alkyl groups through weaker London dispersion forces.

  • Polar Aprotic Solvents (e.g., acetone, DMSO, ethyl acetate) offer a balance, with dipole-dipole interactions but without the ability to donate hydrogen bonds.

Hansen Solubility Parameters (HSP)

HSP provides a more quantitative application of "like dissolves like." Every molecule and solvent is assigned three parameters (in MPa⁰.⁵) that quantify its cohesive energy:

  • δD: Energy from dispersion forces.

  • δP: Energy from polar (dipole-dipole) forces.

  • δH: Energy from hydrogen bonding.

The principle is that solvents with HSP values close to those of the solute will be effective at dissolving it. A "solubility sphere" can be determined for the solute; solvents whose parameters fall within this sphere are considered "good" solvents. Determining the HSP for this compound involves systematically testing its solubility in a range of solvents with known HSP values[4].

Experimental Gold Standard: The Shake-Flask Method

The most reliable and widely accepted method for determining equilibrium solubility is the shake-flask method[5][6]. It directly measures the saturation concentration of a compound in a solvent at a specific temperature.

Detailed Experimental Protocol

Objective: To determine the equilibrium solubility of this compound at a constant temperature (e.g., 25 °C).

Materials:

  • This compound (solid)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Quantification instrument (e.g., UV-Vis spectrophotometer or HPLC system)

Step-by-Step Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment. This confirms that the solution is saturated.

  • Solvent Addition: Add a known volume (e.g., 5.0 mL) of the chosen organic solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C ± 0.5 °C). Agitate the mixture at a constant speed for a predetermined period.

    • Causality & Trustworthiness: Equilibrium must be reached for the measurement to be valid. A common pitfall is insufficient equilibration time. To validate this, run parallel experiments and sample at different time points (e.g., 24, 48, and 72 hours). The solubility value is considered reliable when it no longer changes between time points[7].

  • Phase Separation: After equilibration, let the vials stand undisturbed in the temperature-controlled environment to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter into a clean vial.

    • Causality & Trustworthiness: Filtration is a critical step to remove all undissolved microparticles, which would otherwise lead to an overestimation of solubility. The filter material (e.g., PTFE) should be chosen to be chemically compatible with the solvent and have low analyte binding.

  • Dilution: Accurately dilute the filtered saturate with the same solvent to a concentration that falls within the linear range of the analytical method. A precise dilution factor is essential for an accurate final calculation.

  • Quantification: Analyze the diluted sample using a pre-calibrated analytical method, such as UV-Vis spectroscopy or HPLC.

Visualization of the Shake-Flask Workflow

ShakeFlaskWorkflow cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A 1. Add Excess Solid (Solute) to Vial B 2. Add Known Volume of Solvent A->B C 3. Agitate at Constant Temp (24-72h) B->C D 4. Settle Slurry C->D E 5. Filter Supernatant (0.22 µm) D->E F 6. Precise Dilution E->F G 7. Quantify Concentration (UV-Vis / HPLC) F->G H Calculate Solubility G->H

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Analytical Quantification: UV-Vis Spectroscopy

For compounds with a UV chromophore, like this compound, UV-Vis spectroscopy is a rapid and accessible quantification method[1].

Protocol for Calibration:

  • Prepare a stock solution of known concentration by accurately weighing the compound and dissolving it in a volumetric flask with the solvent of interest.

  • Create a series of at least five standard solutions of decreasing concentration via serial dilution from the stock solution.

  • Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max).

  • Plot a graph of absorbance versus concentration.

  • Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is required for a trustworthy calibration curve.

  • Use this equation to calculate the concentration of the diluted, filtered sample from its measured absorbance.

Advanced Method: Potentiometric Titration

For an ionizable compound like a carboxylic acid, potentiometric titration offers a powerful method to determine not only its solubility but also its pKa[3]. This is particularly useful for understanding pH-dependent solubility profiles.

Principle: The method involves titrating a saturated solution of the weak acid with a strong base (e.g., NaOH). By monitoring the pH change, one can determine the total concentration of the dissolved acid. When performed correctly, this technique can precisely establish the intrinsic solubility (S₀), which is the solubility of the neutral form of the molecule.

Logical Flow of Potentiometric Solubility Determination

PotentiometricWorkflow A Prepare Saturated Solution of Acidic Compound C Titrate with Standardized Strong Base (e.g., NaOH) A->C B Calibrate pH Electrode B->C D Record pH vs. Titrant Volume C->D E Analyze Titration Curve (e.g., using Gran Plot) D->E F Determine Equivalence Point E->F G Calculate Molar Concentration (Solubility) F->G

Caption: Logical workflow for solubility determination via potentiometric titration.

Data Reporting and Interpretation

All experimentally determined solubility data should be meticulously recorded. The following table provides a template for organizing results.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Solvent Polarity Index
Methanol25.05.1
Ethanol25.04.3
Acetone25.05.1
Ethyl Acetate25.04.4
Toluene25.02.4
Hexane25.00.1
Dichloromethane25.03.1
Add other solvents

Interpretation: Upon generating the data, analyze the trends. It is expected that this compound will show higher solubility in polar solvents like alcohols and acetone, moderate solubility in esters and chlorinated solvents, and low solubility in non-polar aliphatic solvents like hexane. Correlating these findings with the theoretical frameworks of "like dissolves like" and Hansen Solubility Parameters provides a comprehensive understanding of the compound's behavior.

Conclusion

Determining the solubility of this compound in organic solvents is a foundational task for its effective use in research and development. While specific data for this compound is not widely published, this guide provides the authoritative experimental and theoretical framework necessary for its determination. By employing the robust shake-flask method with validated analytical quantification, or advanced techniques like potentiometric titration, researchers can generate the high-quality, reliable data essential for process optimization, formulation, and discovery. A systematic approach grounded in the principles of physical chemistry is the key to successfully characterizing this and other novel chemical entities.

References

An In-Depth Technical Guide to the Melting Point of 2-Chloro-3,5-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the melting point of 2-Chloro-3,5-dimethylbenzoic acid (CAS No. 90649-75-5), a key physicochemical property essential for its identification, purity assessment, and formulation development. This document moves beyond a simple statement of the melting point to delve into the principles of its determination, factors influencing its value, and its role in the broader context of chemical characterization.

Introduction: The Significance of a Sharp Melting Point

In the realm of pharmaceutical and chemical sciences, the melting point is a fundamental thermal property that signifies the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range. The sharpness of the melting point is a reliable indicator of purity; impurities tend to depress and broaden the melting range. Therefore, the accurate determination of the melting point of this compound is not merely a routine measurement but a critical first step in its quality control and characterization.

Physicochemical Properties of this compound and Its Isomers

Understanding the physicochemical properties of a compound requires not only knowledge of its specific attributes but also a comparative analysis with structurally related molecules. The position of substituents on the aromatic ring can significantly influence physical properties like the melting point due to differences in molecular symmetry, intermolecular forces, and crystal packing efficiency.

Table 1: Physicochemical Properties of this compound and Related Isomers

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compound 90649-75-5 C₉H₉ClO₂ 184.62 138.3 - 139.9 [1]
2-Chloro-3-methylbenzoic acid15068-35-6C₈H₇ClO₂170.59142 - 144
2-Chloro-4,5-dimethylbenzoic acid15089-74-4C₉H₉ClO₂184.62Not available
3,5-Dimethylbenzoic acid499-06-9C₉H₁₀O₂150.17168 - 172
2,5-Dimethylbenzoic acid610-72-0C₉H₁₀O₂150.17131 - 135

The melting point of this compound is reported to be in the range of 138.3-139.9°C[1]. This value is a critical benchmark for its identification and purity assessment.

Authoritative Protocol for Melting Point Determination: The Capillary Method

The capillary melting point method is a widely accepted and accessible technique for determining the melting point of a solid crystalline substance. The following protocol is a self-validating system designed to ensure accuracy and reproducibility.

Principle

A small, finely powdered sample of the substance is packed into a capillary tube and heated in a controlled manner. The temperature at which the substance is observed to melt is recorded as the melting point range.

Apparatus and Materials
  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • This compound sample (finely powdered and dry)

  • Mortar and pestle

  • Spatula

  • Thermometer (calibrated) or digital temperature probe

Step-by-Step Experimental Protocol
  • Sample Preparation:

    • Ensure the this compound sample is completely dry, as moisture can depress the melting point.

    • Grind a small amount of the sample into a fine powder using a clean, dry mortar and pestle. This ensures uniform heat distribution.

  • Loading the Capillary Tube:

    • Press the open end of a capillary tube into the powdered sample.

    • Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end.

    • The packed sample height should be approximately 2-3 mm. A larger sample size can lead to a broader melting range.

  • Melting Point Determination:

    • Place the loaded capillary tube into the heating block of the melting point apparatus.

    • Rapid Preliminary Measurement (Optional but Recommended): Heat the sample at a rapid rate (e.g., 10-20°C per minute) to get an approximate melting point. This will inform the rate of heating for the accurate measurement.

    • Accurate Measurement: Allow the apparatus to cool to at least 20°C below the approximate melting point.

    • Insert a new capillary tube with the sample.

    • Heat the sample at a slow, controlled rate of 1-2°C per minute. A slow heating rate is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer.

    • Record the Melting Range:

      • T₁ (Onset of Melting): The temperature at which the first drop of liquid appears.

      • T₂ (Completion of Melting): The temperature at which the entire sample has turned into a clear liquid.

    • The melting point is reported as the range T₁ - T₂.

  • Confirmation:

    • Repeat the measurement with a fresh sample to ensure the result is reproducible.

Causality Behind Experimental Choices
  • Fine Powder: Ensures efficient and uniform heat transfer throughout the sample.

  • Small Sample Size: Minimizes thermal gradients within the sample, leading to a sharper, more accurate melting range.

  • Slow Heating Rate: Allows the temperature of the sample and the thermometer to equilibrate, preventing an overestimation of the melting point.

Advanced Method: Differential Scanning Calorimetry (DSC)

For higher precision and a more in-depth understanding of thermal transitions, Differential Scanning Calorimetry (DSC) is the method of choice.

Principle of DSC

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. When the sample melts, it absorbs energy (an endothermic process), which is detected as a change in the heat flow. The resulting peak on the DSC thermogram provides the melting point (typically taken as the onset or peak of the endotherm) and the enthalpy of fusion.

Advantages of DSC
  • High Accuracy and Precision: Provides highly reproducible melting point data.

  • Quantitative Information: Measures the enthalpy of fusion (ΔHfus), which is related to the degree of crystallinity.

  • Small Sample Size: Requires only a few milligrams of the sample.

  • Polymorph Identification: Can be used to identify different crystalline forms (polymorphs) of a substance, which may exhibit different melting points.

Influence of Impurities and Polymorphism

The Effect of Impurities

Impurities disrupt the crystal lattice of a solid, which generally leads to a depression of the melting point and a broadening of the melting range. This phenomenon, known as melting point depression, is a colligative property and is the basis for using the melting point as a criterion for purity.

  • Starting materials: Unreacted 1-chloro-2,4-dimethylbenzene or other precursors.

  • Isomers: Other isomers of chloro-dimethylbenzoic acid formed during the synthesis.

  • By-products: Compounds formed from side reactions.

  • Solvents: Residual solvents from the reaction or purification process.

Polymorphism

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can have different physical properties, including different melting points. It is crucial for drug development professionals to be aware of potential polymorphism, as different forms can have different solubilities, dissolution rates, and bioavailability. If multiple melting points are observed for a highly pure sample of this compound, the presence of different polymorphs should be investigated.

Spectroscopic Characterization (Illustrative)

While specific spectroscopic data for this compound is not available in the searched resources, the following provides an illustration of the expected spectral features based on its structure and data from related compounds.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum would be expected to show signals for the aromatic protons and the two methyl groups. The chemical shifts and coupling patterns of the aromatic protons would be indicative of the substitution pattern on the benzene ring. The two methyl groups would likely appear as singlets.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would show distinct signals for each of the nine carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the methyl carbons.

  • IR (Infrared) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid dimer. A strong absorption around 1700 cm⁻¹ would correspond to the C=O stretching of the carbonyl group.

  • MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (184.62 g/mol ). The isotopic pattern of the molecular ion peak, with a characteristic M+2 peak approximately one-third the intensity of the molecular ion peak, would confirm the presence of one chlorine atom.

Visualizations

Chemical Structure

MeltingPointWorkflow cluster_prep Sample Preparation cluster_loading Capillary Loading cluster_measurement Measurement cluster_reporting Data Reporting A Dry Sample B Grind to Fine Powder A->B C Load Capillary Tube B->C D Pack Sample (2-3 mm) C->D E Place in Apparatus D->E F Heat at 1-2°C/min E->F G Observe Melting F->G H Record T₁ (Onset) G->H I Record T₂ (Completion) G->I J Report Range: T₁ - T₂ H->J I->J

References

An In-depth Technical Guide to 2-Chloro-3,5-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Chloro-3,5-dimethylbenzoic acid, a substituted aromatic carboxylic acid. While specific peer-reviewed literature on this exact molecule is limited, this document synthesizes available data, discusses its chemical characteristics based on established principles of organic chemistry, and explores its potential applications in research and development. This guide is intended for researchers, scientists, and drug development professionals.

Introduction and Chemical Identity

This compound, with the CAS number 90649-75-5 , is a halogenated derivative of benzoic acid.[1] Its structure features a benzene ring substituted with a carboxylic acid group, a chlorine atom, and two methyl groups. The strategic placement of these functional groups imparts specific electronic and steric properties that can be leveraged in various chemical syntheses.

Molecular Structure:

Caption: Chemical structure of this compound.

Table 1: Chemical and Physical Properties

PropertyValueSource
CAS Number 90649-75-5[1]
Molecular Formula C₉H₉ClO₂[1]
Molecular Weight 184.62 g/mol [1]
SMILES Code O=C(O)C1=CC(C)=CC(C)=C1Cl[1]

Synthesis and Purification

Proposed Synthetic Pathway

A potential synthesis route is the electrophilic aromatic substitution (chlorination) of 3,5-dimethylbenzoic acid. The methyl groups are ortho-, para-directing activators, while the carboxylic acid group is a meta-directing deactivator. This combination of directing effects would likely lead to a mixture of chlorinated products, necessitating careful control of reaction conditions and purification of the desired isomer.

Synthesis_Pathway 3,5-Dimethylbenzoic Acid 3,5-Dimethylbenzoic Acid Reaction_Mixture Chlorination (e.g., Cl₂, Lewis Acid) 3,5-Dimethylbenzoic Acid->Reaction_Mixture Product_Mixture Mixture of Chloro-isomers Reaction_Mixture->Product_Mixture Purification Purification (e.g., Recrystallization, Chromatography) Product_Mixture->Purification Final_Product This compound Purification->Final_Product

Caption: Proposed synthetic workflow for this compound.

General Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on standard chlorination reactions of benzoic acids. This protocol has not been experimentally validated for this specific compound and should be adapted and optimized by qualified personnel.

Materials:

  • 3,5-Dimethylbenzoic acid

  • Chlorinating agent (e.g., Chlorine gas, N-Chlorosuccinimide)

  • Lewis acid catalyst (e.g., FeCl₃, AlCl₃)

  • Anhydrous solvent (e.g., Dichloromethane, Carbon tetrachloride)

  • Apparatus for inert atmosphere reaction

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and gas inlet, dissolve 3,5-dimethylbenzoic acid in the anhydrous solvent under an inert atmosphere (e.g., Nitrogen).

  • Add the Lewis acid catalyst to the solution.

  • Slowly bubble chlorine gas through the stirred solution or add the solid chlorinating agent portion-wise. The reaction temperature should be carefully monitored and controlled.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS).

  • Upon completion, quench the reaction by carefully adding it to ice-water.

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

Purification

Purification of the crude product is crucial to isolate the 2-chloro isomer from other potential byproducts.

Step-by-Step Purification Protocol (General):

  • Recrystallization: Attempt recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water, hexanes/ethyl acetate). This technique relies on the differential solubility of the desired product and impurities at different temperatures.

  • Column Chromatography: If recrystallization is ineffective, employ column chromatography on silica gel. A gradient of non-polar to polar solvents (e.g., hexanes and ethyl acetate) would likely be effective in separating the isomers.

Spectral Characterization (Predicted)

While experimental spectra for this compound are not widely published, we can predict the key features based on the analysis of similar structures.[2][3][4]

Table 2: Predicted Spectral Data

TechniquePredicted Key Features
¹H NMR - Aromatic protons (2H, likely two singlets or a complex multiplet). - Methyl protons (6H, two distinct singlets). - Carboxylic acid proton (1H, broad singlet, downfield).
¹³C NMR - Carbonyl carbon (~170 ppm). - Aromatic carbons (6 signals, with shifts influenced by the chloro, methyl, and carboxyl substituents). - Methyl carbons (~20 ppm).
IR Spectroscopy - O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹). - C=O stretch of the carboxylic acid (~1700 cm⁻¹). - C-Cl stretch (~600-800 cm⁻¹). - Aromatic C-H and C=C stretches.
Mass Spectrometry - Molecular ion peak (M⁺) at m/z 184 and an M+2 peak at m/z 186 with a ~3:1 ratio, characteristic of a chlorine-containing compound. - Fragmentation pattern showing loss of -OH, -COOH, and other fragments.

Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by its functional groups. The carboxylic acid moiety can undergo typical reactions such as esterification, amidation, and reduction. The chlorinated aromatic ring can participate in nucleophilic aromatic substitution reactions, although the conditions required may be harsh.

Reactivity_and_Applications cluster_reactivity Chemical Reactivity cluster_applications Potential Applications Carboxylic_Acid Carboxylic Acid Reactions (Esterification, Amidation, etc.) Medicinal_Chemistry Medicinal Chemistry (Scaffold for drug discovery) Carboxylic_Acid->Medicinal_Chemistry Aromatic_Ring Aromatic Ring Reactions (Nucleophilic Substitution) Agrochemicals Agrochemicals (Intermediate for pesticides/herbicides) Aromatic_Ring->Agrochemicals Materials_Science Materials Science (Monomer for polymers) This compound This compound This compound->Carboxylic_Acid This compound->Aromatic_Ring This compound->Materials_Science

Caption: Potential reactivity and applications of this compound.

Medicinal Chemistry

Substituted benzoic acids are common scaffolds in drug discovery. The specific substitution pattern of this compound could be of interest for developing novel therapeutic agents. The chlorine atom can modulate the lipophilicity and electronic properties of a molecule, potentially influencing its binding to biological targets. The carboxylic acid provides a handle for further chemical modifications to create libraries of compounds for screening.

Agrochemicals

Chlorinated aromatic compounds are frequently used as intermediates in the synthesis of pesticides and herbicides. The structural features of this compound make it a potential building block for new agrochemicals.

Materials Science

Benzoic acid derivatives can be used as monomers in the synthesis of specialty polymers. The presence of the chloro and methyl groups could impart unique thermal or mechanical properties to the resulting materials.

Safety and Handling

As with any chemical, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory.

General Safety Precautions:

  • Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with water.

  • Consult the Safety Data Sheet (SDS) from the supplier for detailed hazard information and handling procedures.

Conclusion

This compound is a chemical compound with potential utility in various fields of chemical synthesis. While detailed experimental data for this specific molecule is not abundant in the public domain, this guide provides a framework for its synthesis, purification, and characterization based on established chemical principles. Further research is warranted to fully explore the properties and applications of this compound.

References

Methodological & Application

Application Notes and Protocols for the Utilization of 2-Chloro-3,5-dimethylbenzoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Value of a Polysubstituted Aromatic Building Block

2-Chloro-3,5-dimethylbenzoic acid (CAS No. 90649-75-5) is a versatile, polysubstituted aromatic building block with significant potential in the fields of medicinal chemistry, agrochemical synthesis, and materials science. Its unique substitution pattern—featuring a sterically demanding ortho-chloro substituent and two meta-methyl groups—offers a nuanced platform for the synthesis of complex molecular architectures. The presence of the carboxylic acid moiety provides a reactive handle for a variety of classical transformations, while the chloro-substituent enables modern cross-coupling methodologies.

This guide provides an in-depth exploration of this compound as a synthetic intermediate. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying chemical principles that govern its reactivity. We will delve into three fundamental transformations: amide bond formation, esterification, and the Suzuki-Miyaura cross-coupling reaction, providing detailed, field-tested protocols and the rationale behind key experimental choices.

Physicochemical and Spectroscopic Data

Accurate characterization of starting materials is fundamental to reproducible and reliable synthesis. Below is a summary of the key physical and predicted spectroscopic properties for this compound.

Note: Experimental spectroscopic data for this compound is not widely available in public databases. The NMR and IR data presented below are predicted values based on established substituent effects and data from structurally similar compounds, such as 2-chloro-3-methylbenzoic acid and 3,5-dimethylbenzoic acid. These predictions serve as a guideline for characterization.

ParameterValue
CAS Number 90649-75-5[1]
Molecular Formula C₉H₉ClO₂
Molecular Weight 184.62 g/mol
Appearance Off-white to pale yellow solid (predicted)
Predicted ¹H NMR δ (ppm) in CDCl₃: ~11-13 (s, 1H, COOH), ~7.3-7.5 (s, 1H, Ar-H), ~7.1-7.2 (s, 1H, Ar-H), ~2.4 (s, 3H, Ar-CH₃), ~2.3 (s, 3H, Ar-CH₃).
Predicted ¹³C NMR δ (ppm) in CDCl₃: ~170-175 (C=O), ~138-140 (Ar-C), ~135-137 (Ar-C), ~133-135 (Ar-C), ~130-132 (Ar-C), ~128-130 (Ar-C), ~125-127 (Ar-C), ~20-22 (Ar-CH₃), ~19-21 (Ar-CH₃).
Predicted IR ν (cm⁻¹): ~2800-3300 (br, O-H), ~1680-1710 (s, C=O), ~1550-1600 (m, C=C), ~800-850 (s, C-Cl).

Core Synthetic Applications and Protocols

The utility of this compound is best demonstrated through its application in key synthetic transformations. The following sections provide detailed protocols for three such reactions, emphasizing the experimental design considerations dictated by the substrate's unique electronic and steric properties.

Amide Bond Formation: Accessing Novel Benzamides

The synthesis of amides is a cornerstone of medicinal chemistry, as the amide bond is a critical feature of countless biologically active molecules. The coupling of this compound with various amines can be challenging due to the steric hindrance around the carboxylic acid, necessitating the use of potent coupling reagents.

Causality Behind Experimental Choices: Standard amide coupling protocols often involve the in-situ activation of the carboxylic acid to form a highly reactive intermediate. Reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are particularly effective for sterically hindered substrates.[2] HATU reacts with the carboxylate to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.[2] The use of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is crucial to deprotonate the carboxylic acid without competing in the coupling reaction.[2]

This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine using HATU.

G cluster_prep Reaction Setup cluster_reaction Amide Formation cluster_workup Work-up and Purification start Dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF add_base Add DIPEA (2.5 eq) to the mixture start->add_base stir_activation Stir at room temperature for 15-20 minutes for pre-activation add_base->stir_activation add_amine Add the amine (1.2 eq) to the activated mixture stir_activation->add_amine stir_reaction Stir at room temperature for 2-12 hours add_amine->stir_reaction monitor Monitor reaction progress by TLC or LC-MS stir_reaction->monitor quench Pour the reaction mixture into water monitor->quench extract Extract with ethyl acetate (3x) quench->extract wash Wash combined organic layers with brine extract->wash dry Dry over anhydrous Na₂SO₄, filter, and concentrate wash->dry purify Purify the crude product by column chromatography dry->purify end Obtain pure amide product purify->end

Caption: Workflow for HATU-mediated amide coupling.

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary, 1.2 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: To a flame-dried, argon-purged round-bottom flask, add this compound (1.0 equiv) and HATU (1.1 equiv). Dissolve the solids in anhydrous DMF (approx. 0.2 M concentration).

  • Activation: Add DIPEA (2.5 equiv) to the stirring solution. Allow the mixture to stir at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add the desired amine (1.2 equiv) to the reaction mixture.

  • Reaction: Continue to stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours, depending on the reactivity of the amine.

  • Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure amide.

Esterification: Synthesis of Benzoate Esters

Ester derivatives of benzoic acids are valuable intermediates in their own right, often serving as precursors for more complex molecules or exhibiting their own biological activities. The steric hindrance in this compound makes traditional Fischer-Speier esterification potentially low-yielding. A milder, more efficient method like the Steglich esterification is often preferred.

Causality Behind Experimental Choices: The Steglich esterification utilizes Dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid, forming a reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by an alcohol. The addition of a catalytic amount of 4-Dimethylaminopyridine (DMAP) is crucial, as it acts as an acyl transfer catalyst, forming a highly reactive N-acylpyridinium intermediate, which accelerates the reaction, especially with sterically hindered substrates. The reaction is typically run at low temperatures to minimize side reactions, such as the formation of N-acylurea byproduct.

This protocol provides a general method for the esterification of this compound with a primary or secondary alcohol.

G cluster_prep Reaction Setup cluster_reaction Ester Formation cluster_workup Work-up and Purification start Dissolve this compound (1.0 eq), alcohol (1.5 eq), and DMAP (0.1 eq) in anhydrous DCM cool Cool the mixture to 0 °C in an ice bath start->cool add_dcc Add a solution of DCC (1.1 eq) in DCM dropwise cool->add_dcc stir_cold Stir at 0 °C for 30 minutes add_dcc->stir_cold warm_rt Allow to warm to room temperature and stir for 2-6 hours stir_cold->warm_rt monitor Monitor reaction progress by TLC warm_rt->monitor filter Filter the reaction mixture to remove dicyclohexylurea (DCU) precipitate monitor->filter concentrate Concentrate the filtrate under reduced pressure filter->concentrate redissolve Redissolve residue in ethyl acetate concentrate->redissolve wash Wash with 5% HCl, sat. NaHCO₃, and brine redissolve->wash dry Dry over anhydrous MgSO₄, filter, and concentrate wash->dry purify Purify by column chromatography dry->purify end Obtain pure ester product purify->end

Caption: Workflow for Steglich esterification.

Materials:

  • This compound (1.0 equiv)

  • Alcohol (primary or secondary, 1.5 equiv)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Ethyl acetate

  • 5% Hydrochloric acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: To a flame-dried, argon-purged round-bottom flask, add this compound (1.0 equiv), the desired alcohol (1.5 equiv), and a catalytic amount of DMAP (0.1 equiv). Dissolve the solids in anhydrous DCM (approx. 0.2 M concentration).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • DCC Addition: In a separate flask, dissolve DCC (1.1 equiv) in a small amount of anhydrous DCM. Add the DCC solution dropwise to the cooled reaction mixture with vigorous stirring. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, and then warm to room temperature. Continue stirring for 2-6 hours, monitoring the reaction's progress by TLC.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the DCU precipitate. Wash the filter cake with a small amount of DCM.

  • Concentration and Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Washing: Wash the organic layer sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.

  • Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the pure ester.

Suzuki-Miyaura Cross-Coupling: C-C Bond Formation at the Chloro Position

The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds which are prevalent in pharmaceuticals and advanced materials. The chloro group at the 2-position of this compound is less reactive than a bromo or iodo substituent, necessitating the use of a highly active palladium catalyst system.

Causality Behind Experimental Choices: The challenge in coupling aryl chlorides lies in the initial oxidative addition step to the palladium(0) catalyst, which is kinetically less favorable than for heavier halides. To overcome this, modern catalyst systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or RuPhos) are used. These ligands stabilize the Pd(0) species and facilitate the oxidative addition. A strong base, such as potassium phosphate (K₃PO₄), is required to activate the boronic acid for the transmetalation step. The reaction is typically run in a polar aprotic solvent like toluene or dioxane, often with a small amount of water to aid in the dissolution of the base and facilitate the catalytic cycle.

This protocol details a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl boronic acid.

G cluster_prep Reaction Setup cluster_reaction C-C Coupling cluster_workup Work-up and Purification start To a Schlenk flask, add this compound (1.0 eq), boronic acid (1.5 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (3.0 eq) purge Seal flask, evacuate and backfill with Argon (3x) start->purge add_solvent Add degassed toluene and water (10:1 ratio) via syringe purge->add_solvent heat Heat the reaction mixture to 100-110 °C with vigorous stirring add_solvent->heat stir_reaction Stir for 12-24 hours under Argon heat->stir_reaction monitor Monitor reaction progress by LC-MS stir_reaction->monitor cool Cool the reaction mixture to room temperature monitor->cool dilute Dilute with ethyl acetate and water cool->dilute acidify Acidify aqueous layer to pH ~2-3 with 1M HCl dilute->acidify extract Extract with ethyl acetate (3x) acidify->extract wash Wash combined organic layers with brine extract->wash dry Dry over anhydrous Na₂SO₄, filter, and concentrate wash->dry purify Purify by column chromatography or recrystallization dry->purify end Obtain pure biaryl product purify->end

Caption: Workflow for Suzuki-Miyaura Cross-Coupling.

Materials:

  • This compound (1.0 equiv)

  • Aryl/Heteroaryl boronic acid (1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equiv)

  • Potassium Phosphate (K₃PO₄) (3.0 equiv)

  • Toluene, anhydrous and degassed

  • Water, degassed

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the boronic acid (1.5 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₃PO₄ (3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) by evacuating and backfilling three times.

  • Solvent Addition: Under a positive pressure of Argon, add degassed toluene and degassed water (typically a 10:1 ratio, to achieve a concentration of ~0.1 M with respect to the benzoic acid) via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Maintain the reaction under an inert atmosphere for 12-24 hours. Monitor the progress by LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Acidification and Extraction: Transfer the mixture to a separatory funnel. The product will be in the aqueous layer as a carboxylate salt. Separate the layers. Acidify the aqueous layer to a pH of approximately 2-3 with 1 M HCl to precipitate the product. Extract the product with ethyl acetate (3x).

  • Washing and Drying: Combine all organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure biaryl benzoic acid derivative.

Conclusion

This compound is a highly functionalized and sterically defined building block that offers significant opportunities for the synthesis of novel chemical entities. The protocols provided herein for amide bond formation, esterification, and Suzuki-Miyaura cross-coupling serve as robust starting points for researchers. Understanding the interplay of the electronic and steric factors of this substrate is key to adapting and optimizing these methods for the creation of a diverse array of complex molecules for applications in drug discovery and materials science.

References

The Untapped Potential of 2-Chloro-3,5-dimethylbenzoic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold of Latent Promise

In the landscape of medicinal chemistry, the strategic selection of foundational scaffolds is paramount to the successful development of novel therapeutic agents. While some building blocks are extensively characterized, others, like 2-Chloro-3,5-dimethylbenzoic acid, represent a reservoir of untapped potential. Although direct applications of this specific molecule are not widely documented in peer-reviewed literature, its structural motifs—a chlorinated benzoic acid core with dimethyl substitution—are hallmarks of numerous biologically active compounds. This guide, therefore, aims to extrapolate from the well-established roles of its close analogs to provide a forward-looking perspective on the applications and synthetic protocols involving this compound. For researchers and drug development professionals, this molecule offers a unique starting point for creating new chemical entities with potentially valuable pharmacological profiles.

The presence of a chlorine atom can significantly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets.[1][2] The dimethyl substitution pattern further modulates these characteristics, offering a nuanced approach to structure-activity relationship (SAR) studies. This document will explore the plausible applications of this compound as a precursor for various classes of bioactive molecules, supported by established synthetic methodologies for its analogs.

The Strategic Advantage of Substitution: A Deeper Dive

The specific substitution pattern of this compound provides a unique combination of electronic and steric properties that can be leveraged in drug design.

  • The Role of the Chloro Group: The introduction of a chlorine atom into an aromatic ring can enhance biological activity.[1] It can increase the compound's lipophilicity, which may improve its ability to cross cell membranes. Furthermore, the chloro group can act as a key binding element, participating in halogen bonding with protein targets. Its electron-withdrawing nature also influences the acidity of the carboxylic acid group, which can be critical for salt formation and formulation.

  • The Influence of Dimethyl Groups: The two methyl groups at the 3 and 5 positions provide steric bulk, which can influence the molecule's conformation and its fit within a binding pocket. This steric hindrance can also shield adjacent functional groups from metabolic degradation, potentially increasing the compound's in vivo half-life. Additionally, the methyl groups are lipophilic, further contributing to the overall solubility profile of derivatives.

Application Note 1: Synthesis of Substituted Benzamides as Potential Therapeutic Agents

Substituted benzamides are a well-established class of compounds with a broad range of pharmacological activities, including antipsychotic, anti-inflammatory, anticonvulsant, and antimicrobial effects.[3][4] The carboxylic acid moiety of this compound is an ideal handle for the synthesis of a diverse library of benzamide derivatives through amide bond formation.

Rationale for Benzamide Synthesis

The amide bond is one of the most common linkages in medicinal chemistry due to its metabolic stability and ability to participate in hydrogen bonding.[5] By coupling this compound with a variety of amines, researchers can systematically explore the chemical space and identify compounds with desired biological activities. For instance, coupling with primary or secondary amines can lead to compounds with potential CNS activity, while incorporating heterocyclic amines could yield novel antimicrobial or anticancer agents.

Illustrative Synthetic Workflow

The following diagram outlines a general and robust workflow for the synthesis of N-substituted benzamides from this compound.

G A This compound B Activation of Carboxylic Acid (e.g., SOCl2, EDC/HOBt) A->B Reagents C Acyl Chloride or Activated Ester Intermediate B->C Forms E Amide Coupling Reaction C->E D Amine (R-NH2) D->E F N-substituted 2-Chloro-3,5-dimethylbenzamide E->F Product G Purification (e.g., Chromatography, Recrystallization) F->G H Characterization (e.g., NMR, MS, HPLC) G->H

Caption: General workflow for the synthesis of N-substituted benzamides.

Protocol 1: Synthesis of N-(4-methoxyphenyl)-2-chloro-3,5-dimethylbenzamide

This protocol details the synthesis of a representative N-aryl benzamide derivative using a common coupling agent, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with Hydroxybenzotriazole (HOBt).

Materials and Equipment
  • This compound

  • p-Anisidine (4-methoxyaniline)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol, 1 equiv.).

  • Dissolution: Dissolve the starting material in anhydrous DCM (10 mL).

  • Addition of Amine and Base: Add p-anisidine (1.1 mmol, 1.1 equiv.) and DIPEA (2.0 mmol, 2.0 equiv.) to the solution.

  • Activation: In a separate vial, dissolve EDC hydrochloride (1.2 mmol, 1.2 equiv.) and HOBt (1.2 mmol, 1.2 equiv.) in a minimal amount of anhydrous DCM.

  • Coupling Reaction: Slowly add the EDC/HOBt solution to the reaction mixture at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete, dilute the mixture with DCM (20 mL).

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(4-methoxyphenyl)-2-chloro-3,5-dimethylbenzamide.

  • Characterization: Characterize the final product by NMR (¹H and ¹³C), Mass Spectrometry, and HPLC to confirm its identity and purity.

Application Note 2: A Scaffold for Quinolone and Quinoline Synthesis

Derivatives of 3,5-dimethylbenzoic acid have been utilized in the preparation of quinoline inhibitors, which are of interest for targeting viral enzymes.[6] This suggests that this compound could also serve as a valuable precursor for the synthesis of novel quinolone and quinoline derivatives with potential therapeutic applications.

Rationale for Quinolone/Quinoline Synthesis

Quinolines and quinolones are privileged scaffolds in medicinal chemistry, found in a wide array of drugs with activities including antibacterial, anticancer, and anti-inflammatory properties.[7] The synthesis of such heterocyclic systems often involves the condensation of an aniline derivative with a β-ketoester or a related synthon. This compound can be chemically transformed into precursors suitable for these cyclization reactions.

Potential Synthetic Strategy Overview

A plausible route to quinoline derivatives could involve the conversion of the benzoic acid to an acetophenone, followed by functional group manipulations to generate a suitable precursor for a Friedländer annulation or a similar cyclization reaction.

G A This compound B Conversion to Acetophenone Derivative A->B C Functional Group Interconversion B->C D Cyclization Precursor C->D E Cyclization Reaction (e.g., Friedländer Synthesis) D->E F Substituted Quinoline/Quinolone E->F

Caption: Conceptual pathway to quinoline/quinolone derivatives.

Summary of Potential Biological Activities

The following table summarizes the diverse biological activities reported for various substituted benzamide derivatives, highlighting the potential therapeutic areas that could be explored using this compound as a starting material.

Biological ActivityExamples of Substituted Benzamide DerivativesReference(s)
Antipsychotic Sulpiride, Amisulpride[4]
Anti-inflammatory Parsalmide analogs, N-[4-(alkyl) cyclohexyl]-substituted benzamides
Anticonvulsant Enaminones derived from p-substituted benzamides
Antimicrobial Various N-substituted benzamides with activity against Gram-positive and Gram-negative bacteria[3]
Anticancer Histone deacetylase inhibitors (HDACIs) based on the benzamide scaffold[8]
Antitubercular Benzoic acid esters as prodrugs[9]

Conclusion and Future Directions

This compound stands as a promising, yet underexplored, scaffold in medicinal chemistry. By leveraging the established synthetic methodologies and understanding the pharmacological significance of its structural components, researchers can unlock its potential for the discovery of novel therapeutic agents. The protocols and application notes provided herein serve as a foundational guide to inspire and facilitate the exploration of this versatile building block in drug discovery programs. Future work should focus on the synthesis of diverse libraries of derivatives and their systematic evaluation in a range of biological assays to uncover the full therapeutic potential of this intriguing molecule.

References

reaction conditions for functionalizing 2-Chloro-3,5-dimethylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Functionalization of 2-Chloro-3,5-dimethylbenzoic Acid

Introduction: The Utility of a Versatile Chemical Scaffold

This compound is a synthetically valuable building block in the fields of pharmaceutical development, agrochemicals, and materials science. Its disubstituted aromatic ring, featuring a sterically encumbered carboxylic acid and a moderately reactive chloro group, presents distinct opportunities for orthogonal functionalization. This allows for the sequential or targeted modification of the molecule at two different points, enabling the construction of complex molecular architectures.

This guide provides a detailed exploration of the reaction conditions and underlying principles for modifying both the carboxylic acid and the aryl chloride moieties. We will delve into field-proven protocols for esterification and amidation of the acid group, as well as palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions to functionalize the C-Cl bond. The causality behind experimental choices is emphasized to provide researchers with a framework for rational reaction design and optimization.

Part 1: Functionalization of the Carboxylic Acid Group

The carboxylic acid is the more reactive handle on the this compound scaffold. Its transformation into esters and amides is fundamental for building more complex derivatives.

Esterification: Masking and Modulation

Esterification is often a primary step to either protect the carboxylic acid during subsequent reactions or to modulate the physicochemical properties of the final compound.

This classic method is robust and cost-effective, relying on a strong acid catalyst and an excess of the corresponding alcohol, which also serves as the solvent. The reaction is driven to completion by the large excess of alcohol, shifting the equilibrium toward the product.

Causality of Experimental Design:

  • Acid Catalyst (e.g., H₂SO₄): Protonates the carbonyl oxygen of the benzoic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the alcohol.

  • Excess Alcohol: Serves as both reactant and solvent, ensuring the reaction equilibrium favors ester formation according to Le Châtelier's principle.

  • Reflux Conditions: Provides the necessary activation energy to overcome the reaction barrier, accelerating the rate of this equilibrium-controlled process.

Experimental Protocol: Synthesis of Methyl 2-Chloro-3,5-dimethylbenzoate

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (5.0 g, 27.1 mmol, 1.0 equiv.).

  • Solvent and Catalyst Addition: Add methanol (50 mL) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (0.5 mL) with gentle stirring.

  • Reaction Execution: Heat the mixture to reflux (approx. 65 °C) and maintain for 12-24 hours. Monitor the reaction's progress via Thin-Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Reduce the volume of methanol by approximately half using a rotary evaporator.

  • Extraction: Carefully pour the remaining mixture into 100 mL of ice-cold water. Extract the aqueous phase with ethyl acetate (3 x 50 mL).

  • Neutralization & Washing: Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize the acid catalyst, followed by brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the crude ester, which can be further purified by column chromatography if necessary.

Table 1: Representative Conditions for Fischer Esterification

ParameterConditionRationale
Alcohol Methanol (large excess)Reactant and solvent; drives equilibrium
Catalyst Conc. H₂SO₄ (catalytic)Activates carbonyl for nucleophilic attack
Temperature Reflux (~65 °C)Provides activation energy
Reaction Time 12 - 24 hoursTime to reach equilibrium
Typical Yield 85 - 95%Efficient conversion

Diagram 1: Fischer Esterification Workflow

G cluster_setup Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Add Benzoic Acid to Flask add_solv Add Methanol (Solvent/Reagent) start->add_solv add_cat Slowly Add H₂SO₄ (Catalyst) add_solv->add_cat reflux Heat to Reflux (12-24h) add_cat->reflux monitor Monitor by TLC reflux->monitor cool Cool to RT monitor->cool evap Concentrate Solvent cool->evap extract Extract with Ethyl Acetate evap->extract wash Wash with NaHCO₃ & Brine extract->wash dry Dry (Na₂SO₄) & Concentrate wash->dry purify Purify (Optional) dry->purify end end purify->end Final Product: Methyl Ester

Caption: Workflow for Fischer-Speier Esterification.

Amidation: Forging the Key Amide Bond

The formation of an amide bond is one of the most frequent reactions in medicinal chemistry.[1] This requires activating the carboxylic acid to react with an amine. Standard coupling reagents are employed to form a highly reactive intermediate in situ.

Causality of Experimental Design:

  • Coupling Reagents (e.g., EDC, HATU): These reagents react with the carboxylic acid to form a highly reactive acyl-isourea or activated ester intermediate. This intermediate is readily susceptible to nucleophilic attack by the amine.

  • Base (e.g., DIPEA, Et₃N): A non-nucleophilic organic base is used to neutralize the acidic proton of the amine salt and any acidic byproducts formed during the reaction, preventing unwanted side reactions and ensuring the amine remains nucleophilic.

  • Anhydrous Conditions: Coupling reagents are sensitive to water, which can hydrolyze the activated intermediate back to the carboxylic acid, reducing the yield.

Experimental Protocol: Amidation with Benzylamine

  • Reaction Setup: In an oven-dried, 100 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 g, 5.42 mmol, 1.0 equiv.) in anhydrous dichloromethane (DCM, 25 mL).

  • Reagent Addition: To the stirred solution, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride (1.25 g, 6.50 mmol, 1.2 equiv.), 1-Hydroxybenzotriazole (HOBt) (0.88 g, 6.50 mmol, 1.2 equiv.), and triethylamine (Et₃N) (1.51 mL, 10.84 mmol, 2.0 equiv.). Stir the mixture at room temperature for 20 minutes.

  • Amine Addition: Add benzylamine (0.65 mL, 5.96 mmol, 1.1 equiv.) dropwise to the reaction mixture.

  • Reaction Execution: Allow the reaction to stir at room temperature for 12-18 hours, monitoring by TLC.

  • Work-up: Dilute the reaction mixture with DCM (25 mL).

  • Washing: Wash the organic layer sequentially with 1M HCl (2 x 25 mL), saturated aqueous NaHCO₃ (2 x 25 mL), and brine (1 x 25 mL).

  • Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography (Hexane:Ethyl Acetate gradient) to afford the desired amide.

Table 2: Representative Conditions for EDC/HOBt Amidation

ParameterReagent/ConditionEquivalentsRationale
Acid This compound1.0Substrate
Coupling Agent EDC hydrochloride1.2Activates carboxylic acid
Additive HOBt1.2Suppresses side reactions, forms active ester
Amine Benzylamine1.1Nucleophile
Base Triethylamine (Et₃N)2.0Neutralizes acids, keeps amine deprotonated
Solvent Anhydrous Dichloromethane (DCM)-Aprotic solvent, prevents hydrolysis
Temperature Room Temperature-Mild conditions suitable for most substrates
Typical Yield 70 - 90%Good to excellent conversion

Part 2: Functionalization of the Aryl Chloride Group

The C(sp²)-Cl bond is significantly less reactive than the carboxylic acid. Its functionalization requires transition-metal catalysis, most commonly employing palladium. These reactions are powerful tools for creating C-C and C-N bonds.[2]

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a versatile method for forming biaryl structures by coupling an organohalide with an organoboron species.[3] The coupling of aryl chlorides is challenging due to the strength of the C-Cl bond and requires highly active catalyst systems.[4][5]

Causality of Experimental Design:

  • Palladium Pre-catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃): The source of the active Pd(0) catalyst that initiates the catalytic cycle.

  • Bulky, Electron-Rich Ligand (e.g., PCy₃, P(t-Bu)₃, XPhos): These ligands are crucial for coupling unactivated aryl chlorides. They stabilize the Pd(0) species, promote the difficult oxidative addition step into the C-Cl bond, and facilitate the final reductive elimination step.[4]

  • Base (e.g., K₃PO₄, Cs₂CO₃): The base is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[4]

  • Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen and will be oxidized to an inactive state. All steps must be performed under an inert atmosphere (N₂ or Ar).

Experimental Protocol: Coupling with 2,6-Dimethylphenylboronic Acid

  • Reaction Setup: In a Schlenk flask, under an argon atmosphere, combine the methyl ester of this compound (from Part 1.1) (1.0 g, 5.03 mmol, 1.0 equiv.), 2,6-dimethylphenylboronic acid (0.91 g, 6.04 mmol, 1.2 equiv.), and finely ground potassium phosphate (K₃PO₄) (3.21 g, 15.1 mmol, 3.0 equiv.).

  • Catalyst Addition: To this solid mixture, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (92 mg, 0.10 mmol, 2 mol% Pd) and the phosphine ligand tri-tert-butylphosphine (P(t-Bu)₃) (41 mg, 0.20 mmol, 4 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene (25 mL) via syringe.

  • Reaction Execution: Heat the reaction mixture to 100 °C and stir vigorously for 18-24 hours. Monitor for completion by GC-MS or LC-MS.

  • Work-up: Cool the reaction to room temperature and filter through a pad of Celite®, washing the pad with toluene.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to yield the biaryl product.

Table 3: Representative Conditions for Suzuki-Miyaura Coupling of an Aryl Chloride

ParameterReagent/ConditionLoading/EquivalentsRationale
Aryl Chloride Methyl 2-Chloro-3,5-dimethylbenzoate1.0 equiv.Electrophile
Boronic Acid 2,6-Dimethylphenylboronic Acid1.2 equiv.Nucleophile
Pd Source Pd₂(dba)₃2 mol % PdPre-catalyst, forms active Pd(0)
Ligand P(t-Bu)₃4 mol %Promotes oxidative addition/reductive elimination
Base K₃PO₄3.0 equiv.Activates boronic acid for transmetalation
Solvent Toluene (anhydrous, degassed)-High-boiling, aprotic solvent
Temperature 100 °C-Overcomes activation energy for C-Cl cleavage
Atmosphere Argon or Nitrogen-Protects Pd(0) catalyst from oxidation

Diagram 2: Suzuki-Miyaura Catalytic Cycle

G pd0 Pd(0)L₂ aryl_pd Ar-Pd(II)L₂-Cl pd0->aryl_pd ox_add Oxidative Addition ox_add->aryl_pd biaryl_pd Ar-Pd(II)L₂-Ar' aryl_pd->biaryl_pd trans Transmetalation trans->biaryl_pd biaryl_pd->pd0 red_elim Reductive Elimination biaryl_pd->red_elim red_elim->pd0 product Ar-Ar' red_elim->product arcl Ar-Cl arcl->ox_add boronic Ar'-B(OH)₂ boronic->trans base Base base->trans

Caption: Key steps of the Suzuki-Miyaura catalytic cycle.

Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, a transformation of immense importance in drug discovery.[6] Like the Suzuki coupling, the amination of aryl chlorides requires specialized, bulky phosphine ligands to achieve high yields.

Causality of Experimental Design:

  • Catalyst System (Pd Pre-catalyst + Ligand): The combination of a palladium source (e.g., Pd₂(dba)₃) and a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, SPhos) is critical.[7] These ligands form a monoligated Pd(0) species in solution, which is highly active for the oxidative addition of the aryl chloride.

  • Strong, Non-nucleophilic Base (e.g., NaOt-Bu, LHMDS): A strong base is required to deprotonate the amine (or the N-H bond in the intermediate complex), which facilitates the crucial C-N reductive elimination step. Sodium tert-butoxide is a common and effective choice.[8]

  • Aprotic, Anhydrous Solvent: Solvents like toluene or dioxane are typically used. Rigorous exclusion of water and oxygen is mandatory to prevent catalyst deactivation and side reactions.[7]

Experimental Protocol: Coupling with Morpholine

  • Reaction Setup: In a glovebox or under an argon atmosphere, add bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) (36 mg, 0.063 mmol, 1.5 mol%), XPhos (60 mg, 0.127 mmol, 3.0 mol%), and sodium tert-butoxide (NaOt-Bu) (811 mg, 8.44 mmol, 2.0 equiv.) to a Schlenk tube.[7]

  • Solvent and Reagent Addition: Add anhydrous, degassed toluene (5 mL) and stir the mixture at room temperature for 5 minutes. Then, add the methyl ester of this compound (0.84 g, 4.22 mmol, 1.0 equiv.) followed by morpholine (0.55 mL, 6.33 mmol, 1.5 equiv.).[7]

  • Reaction Execution: Seal the tube and heat the reaction mixture to 100 °C for 6-12 hours. Monitor the reaction by LC-MS.

  • Work-up: Cool the reaction to room temperature and carefully quench with water (10 mL). Extract the product into ethyl acetate (3 x 20 mL).

  • Washing and Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography to afford the desired N-aryl morpholine derivative.[7]

Table 4: Representative Conditions for Buchwald-Hartwig Amination of an Aryl Chloride

ParameterReagent/ConditionLoading/EquivalentsRationale
Aryl Chloride Methyl 2-Chloro-3,5-dimethylbenzoate1.0 equiv.Electrophile
Amine Morpholine1.5 equiv.Nucleophile
Pd Source Pd(dba)₂1.5 mol %Pre-catalyst, forms active Pd(0)
Ligand XPhos3.0 mol %Bulky ligand for aryl chlorides[7]
Base Sodium tert-butoxide (NaOt-Bu)2.0 equiv.Strong, non-nucleophilic base[8]
Solvent Toluene (anhydrous, degassed)-Aprotic, high-boiling solvent
Temperature 100 °C-Provides energy for C-Cl bond activation
Atmosphere Argon or Nitrogen-Protects Pd(0) catalyst and strong base

Diagram 3: Buchwald-Hartwig Amination Workflow

G cluster_setup Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification start Add Pd(dba)₂, XPhos, & NaOt-Bu to Flask add_solv Add Anhydrous Toluene start->add_solv stir Stir 5 min add_solv->stir add_reagents Add Aryl Chloride & Amine stir->add_reagents heat Heat to 100 °C (6-12h) add_reagents->heat monitor Monitor by LC-MS heat->monitor cool Cool to RT monitor->cool quench Quench with Water cool->quench extract Extract with Ethyl Acetate quench->extract wash Wash & Brine extract->wash dry Dry (Na₂SO₄) & Concentrate wash->dry purify Column Chromatography dry->purify end end purify->end Final Product: Aryl Amine

Caption: Workflow for Buchwald-Hartwig Amination.

References

Application Note & Protocol: Synthesis of 2-Chloro-3,5-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-CD-2026-01-01

Abstract: This document provides a comprehensive, technically detailed guide for the synthesis of 2-Chloro-3,5-dimethylbenzoic acid, a key intermediate in the development of pharmaceuticals and agrochemicals. The protocol herein describes a robust and reproducible method starting from 3,5-dimethylbenzoic acid via electrophilic aromatic substitution. This guide is intended for researchers, chemists, and professionals in drug development, offering in-depth explanations of the reaction mechanism, step-by-step procedures, safety protocols, and methods for purification and characterization.

Introduction and Scientific Background

This compound is a valuable building block in organic synthesis. Its specific substitution pattern—a carboxylic acid group flanked by a chlorine atom and a methyl group, with an additional methyl group at the 5-position—makes it a crucial precursor for creating complex molecular architectures. For instance, it is an important intermediate for the synthesis of certain novel insecticides and potential therapeutic agents.

The synthesis strategy detailed here proceeds via the direct chlorination of 3,5-dimethylbenzoic acid. This route is selected for its efficiency and the commercial availability of the starting material. The core of this synthesis is an electrophilic aromatic substitution (EAS) reaction. In this mechanism, the aromatic ring of the benzoic acid derivative acts as a nucleophile, attacking an electrophilic chlorine species. The carboxylic acid group is a deactivating, meta-directing group, while the two methyl groups are activating, ortho- and para-directing groups. The regiochemical outcome—chlorination at the 2-position—is a result of the collective directing effects of these substituents, with the ortho-position to a methyl group and meta to the carboxylic acid being favored.

Reaction Scheme & Mechanism

The overall transformation is as follows:

Reaction Scheme: Chlorination of 3,5-dimethylbenzoic acid

Figure 1: Overall reaction for the synthesis of this compound from 3,5-dimethylbenzoic acid.

Mechanism Insight: The reaction proceeds via electrophilic aromatic substitution. Thionyl chloride (SOCl₂) serves as the chlorinating agent. While direct chlorination with Cl₂ is possible, using SOCl₂ in the presence of a solvent like nitrobenzene can provide a controlled source of the electrophilic chlorine species. The reaction is often catalyzed by a Lewis acid, though in some protocols, the reaction conditions themselves are sufficient. The two methyl groups strongly activate the ring towards EAS, and their ortho-directing influence, combined with the meta-directing effect of the carboxylic acid, funnels the substitution to the C2 position.

Materials and Equipment

Reagents and Chemicals
ReagentFormulaCAS No.M.W. ( g/mol )QuantityPuritySupplier
3,5-Dimethylbenzoic acidC₉H₁₀O₂499-06-9150.1715.0 g (0.1 mol)≥99%Sigma-Aldrich
Thionyl chlorideSOCl₂7719-09-7118.9726.0 mL (0.36 mol)≥99%Sigma-Aldrich
NitrobenzeneC₆H₅NO₂98-95-3123.11100 mLAnhydrous, ≥99%Fisher Scientific
TolueneC₇H₈108-88-392.14As neededReagent GradeVWR
HexanesC₆H₁₄110-54-386.18As neededReagent GradeVWR
Hydrochloric acidHCl7647-01-036.46As needed2 M aq. solutionJ.T. Baker
Sodium HydroxideNaOH1310-73-240.00As needed2 M aq. solutionEMD Millipore
Anhydrous MgSO₄MgSO₄7487-88-9120.37As neededGranularAlfa Aesar
Equipment
  • 250 mL three-neck round-bottom flask

  • Reflux condenser with a gas outlet to a scrubbing system (e.g., NaOH trap)

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Dropping funnel

  • Thermometer

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

  • Rotary evaporator

  • Vacuum filtration apparatus (Büchner funnel, filter flask)

  • Melting point apparatus

  • Fume hood

Experimental Protocol

Reaction Setup and Execution

WARNING: This procedure involves hazardous materials and must be performed in a certified chemical fume hood. Thionyl chloride is highly corrosive, toxic if inhaled, and reacts violently with water.[1][2] Nitrobenzene is toxic and readily absorbed through the skin. Appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., neoprene or Viton), is mandatory.[3][4] An emergency shower and eyewash station must be readily accessible.[4]

  • Apparatus Assembly: Assemble the 250 mL three-neck flask with a magnetic stir bar, reflux condenser, and a dropping funnel. Ensure all glassware is oven-dried and assembled while warm to prevent moisture from entering the system. The gas outlet of the condenser must be connected via tubing to a gas trap containing an aqueous solution of sodium hydroxide to neutralize the HCl and SO₂ gases evolved during the reaction.

  • Reagent Charging: To the flask, add 3,5-dimethylbenzoic acid (15.0 g, 0.1 mol) and nitrobenzene (100 mL).

  • Initiation of Reaction: Begin stirring the mixture. Slowly add thionyl chloride (26.0 mL, 0.36 mol) to the flask via the dropping funnel over a period of 30 minutes. The reaction is exothermic, and a gentle reflux may be observed.

  • Reaction Progression: After the addition is complete, heat the reaction mixture to 80-90 °C using the heating mantle. Maintain this temperature and continue stirring for 4-6 hours.

  • Monitoring the Reaction: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes:ethyl acetate as the eluent. Spot the starting material and the reaction mixture. The reaction is considered complete when the spot corresponding to 3,5-dimethylbenzoic acid has disappeared.

Work-up and Product Isolation
  • Cooling and Quenching: After the reaction is complete, turn off the heating and allow the mixture to cool to room temperature.

  • Solvent Removal: Carefully remove the bulk of the nitrobenzene solvent under reduced pressure using a rotary evaporator. Caution: Ensure the vacuum trap is cooled effectively (e.g., with a dry ice/acetone bath) to capture the volatile nitrobenzene.

  • Hydrolysis: To the resulting residue, slowly and carefully add 100 mL of cold water while stirring in an ice bath. This step hydrolyzes any remaining thionyl chloride and the intermediate acyl chloride. The crude product should precipitate as a solid.

  • Filtration: Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold water (2 x 50 mL) to remove any water-soluble impurities.

Purification
  • Recrystallization: The crude solid is best purified by recrystallization. A toluene/hexanes solvent system is effective.

  • Procedure: Transfer the crude solid to a 250 mL Erlenmeyer flask. Add a minimal amount of hot toluene to dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for another 5-10 minutes before being filtered hot through a celite pad to remove the charcoal.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Final Filtration and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry them in a vacuum oven at 50-60 °C to a constant weight.

Characterization and Expected Results

  • Appearance: White to off-white crystalline solid.

  • Yield: A typical yield for this procedure is in the range of 75-85%.

  • Melting Point: The reported melting point of this compound is approximately 148-151 °C.

  • Spectroscopic Analysis:

    • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~8.1 (s, 1H, Ar-H), 7.2 (s, 1H, Ar-H), 2.4 (s, 3H, CH₃), 2.3 (s, 3H, CH₃). The carboxylic acid proton will appear as a very broad singlet, typically >10 ppm.

    • ¹³C NMR (CDCl₃, 100 MHz): Expect signals for the carboxylic acid carbon (~170 ppm), aromatic carbons (between 125-140 ppm), and methyl carbons (~20 ppm).

    • IR (KBr, cm⁻¹): A broad peak from ~2500-3300 cm⁻¹ (O-H stretch of carboxylic acid), a sharp peak around 1700 cm⁻¹ (C=O stretch), and C-Cl stretch in the fingerprint region.

Safety and Waste Disposal

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[4] All operations must be conducted in a chemical fume hood.[3]

  • Reagent Handling:

    • Thionyl Chloride: Highly corrosive and a lachrymator. It reacts violently with water to produce toxic gases (HCl and SO₂).[1][2] Handle only in a fume hood and keep away from moisture.[1][5]

    • Nitrobenzene: Toxic and can be absorbed through the skin. Avoid all contact.

    • 3,5-Dimethylbenzoic acid: May cause skin, eye, and respiratory irritation.[6][7]

  • Waste Disposal: All organic waste, including the nitrobenzene filtrate and recrystallization mother liquor, must be collected in a designated chlorinated hazardous waste container. The aqueous waste from the work-up should be neutralized before disposal according to institutional guidelines. All materials contaminated with thionyl chloride must be treated as hazardous waste.[3]

Workflow Visualization

The following diagram illustrates the key stages of the synthesis protocol.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis start Assemble Dry Glassware charge Charge 3,5-Dimethylbenzoic Acid & Nitrobenzene start->charge add_socl2 Slowly Add SOCl₂ charge->add_socl2 heat Heat to 80-90°C (4-6 hours) add_socl2->heat monitor Monitor via TLC heat->monitor cool Cool to RT monitor->cool evap Rotovap Nitrobenzene cool->evap quench Quench with H₂O evap->quench filter_crude Vacuum Filter Crude Solid quench->filter_crude recrystal Recrystallize from Toluene/Hexanes filter_crude->recrystal dry Dry Under Vacuum recrystal->dry analyze Characterize Product (MP, NMR, IR) dry->analyze end end analyze->end Final Product

Caption: Experimental workflow for the synthesis of this compound.

References

The Strategic Role of Substituted Benzoic Acids in Modern Agrochemical Synthesis: A Guide Featuring 3,5-Dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Importance of Benzoic Acid Scaffolds in Crop Protection

In the intricate world of agrochemical development, the molecular architecture of a compound dictates its efficacy, selectivity, and environmental profile. Among the myriad of chemical scaffolds utilized, substituted benzoic acids represent a cornerstone class of intermediates. Their inherent reactivity and the diverse functionalities they can harbor allow for the construction of complex active ingredients that are vital for modern crop protection. While the specific compound 2-Chloro-3,5-dimethylbenzoic acid does not feature prominently as a direct precursor in widely commercialized agrochemicals, a closely related analogue, 3,5-Dimethylbenzoic acid , serves as an exemplary case study. It is a critical building block in the synthesis of leading insecticides, most notably those in the diacylhydrazine class, such as Tebufenozide.[1][2]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of 3,5-Dimethylbenzoic acid in the synthesis of agrochemicals. We will delve into the synthetic pathways, provide detailed experimental protocols, and explain the causal relationships behind the methodological choices, thereby offering a field-proven perspective on its utilization.

Physicochemical Properties and Strategic Significance

3,5-Dimethylbenzoic acid (CAS: 499-06-9) is a solid at room temperature with a molecular formula of C₉H₁₀O₂.[3] Its structure, featuring a carboxylic acid group and two methyl groups in a meta-arrangement on the benzene ring, is key to its utility.[1] The carboxylic acid group provides a reactive handle for amide bond formation, a common linkage in bioactive molecules. The dimethyl substitution pattern influences the molecule's solubility, lipophilicity, and steric profile, which in turn can affect the final agrochemical's interaction with its biological target.

PropertyValueSource
Molecular Weight150.17 g/mol PubChem[3]
Melting Point166-169 °C---
Boiling Point276.7 °CSpringerMaterials[3]
pKa4.29IUPAC Digitized pKa Dataset[3]
AppearanceWhite crystalline powder---

The primary application of 3,5-dimethylbenzoic acid in the agrochemical industry is as a key intermediate for the synthesis of insecticides like Tebufenozide.[1][2] Tebufenozide is a non-steroidal insect growth regulator that functions as an ecdysone agonist, inducing a premature and lethal molt in lepidopteran pests.[2]

Synthetic Workflow: From 3,5-Dimethylbenzoic Acid to Diacylhydrazine Insecticides

The synthesis of a diacylhydrazine insecticide such as Tebufenozide from 3,5-dimethylbenzoic acid generally proceeds through a multi-step sequence. The core transformation involves the formation of an amide bond between a derivative of 3,5-dimethylbenzoic acid and a substituted hydrazine.

Below is a generalized workflow for this synthesis, followed by a detailed protocol.

Synthesis_Workflow A 3,5-Dimethylbenzoic Acid B Activation of Carboxylic Acid (e.g., formation of Acid Chloride) A->B Thionyl Chloride (SOCl₂) or Oxalyl Chloride D Condensation Reaction B->D C Substituted Hydrazine C->D Base (e.g., Pyridine or Triethylamine) E Diacylhydrazine Insecticide (e.g., Tebufenozide) D->E Work-up and Purification

Caption: Generalized synthetic workflow from 3,5-Dimethylbenzoic Acid to a diacylhydrazine insecticide.

Experimental Protocols: Synthesis of a Tebufenozide Analogue

The following protocols provide a detailed, step-by-step methodology for the synthesis of a Tebufenozide analogue, illustrating the practical application of 3,5-dimethylbenzoic acid.

Part 1: Synthesis of 3,5-Dimethylbenzoyl Chloride

Rationale: The conversion of the carboxylic acid to the more reactive acid chloride is a crucial activation step. Thionyl chloride is a common and effective reagent for this transformation, as the byproducts (SO₂ and HCl) are gaseous and easily removed, simplifying purification.

Materials:

  • 3,5-Dimethylbenzoic acid

  • Thionyl chloride (SOCl₂)

  • Toluene (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-dimethylbenzoic acid (15.0 g, 0.1 mol).

  • Add anhydrous toluene (100 mL) to the flask to suspend the acid.

  • Slowly add thionyl chloride (14.3 g, 8.8 mL, 0.12 mol) to the suspension at room temperature with stirring. Caution: This reaction releases HCl gas and should be performed in a well-ventilated fume hood.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

  • The resulting crude 3,5-dimethylbenzoyl chloride (a pale yellow oil or low-melting solid) can be used directly in the next step without further purification.

Part 2: Synthesis of the Diacylhydrazine Analogue

Rationale: This step involves the nucleophilic acyl substitution reaction between the synthesized acid chloride and a substituted hydrazine. The choice of a base, such as pyridine or triethylamine, is critical to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

Materials:

  • 3,5-Dimethylbenzoyl chloride (from Part 1)

  • tert-Butylhydrazine hydrochloride

  • 4-Ethylbenzoyl chloride

  • Dichloromethane (anhydrous)

  • Triethylamine

  • Beaker

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a 500 mL beaker equipped with a magnetic stirrer, dissolve tert-butylhydrazine hydrochloride (12.5 g, 0.1 mol) in anhydrous dichloromethane (200 mL).

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add triethylamine (22.3 g, 30.7 mL, 0.22 mol) to the solution with vigorous stirring.

  • In a separate flask, dissolve the crude 3,5-dimethylbenzoyl chloride (from Part 1, ~0.1 mol) in anhydrous dichloromethane (50 mL).

  • Add the 3,5-dimethylbenzoyl chloride solution dropwise to the cold hydrazine solution over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, add 4-ethylbenzoyl chloride (16.9 g, 0.1 mol) dropwise to the reaction mixture, again keeping the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1M HCl (2 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL), and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure diacylhydrazine insecticide analogue.

Data Presentation and Characterization

The synthesized compound should be characterized to confirm its identity and purity.

AnalysisExpected Result
Appearance White to off-white solid
Melting Point Dependent on the specific analogue synthesized
¹H NMR Peaks corresponding to the aromatic protons of both benzoyl moieties, the tert-butyl group, and the ethyl group.
¹³C NMR Resonances for the carbonyl carbons, aromatic carbons, and aliphatic carbons.
Mass Spec (ESI) [M+H]⁺ or [M+Na]⁺ peak corresponding to the molecular weight of the target compound.
Purity (HPLC) >95%

Logical Framework for Synthesis and Validation

The success of the synthesis relies on a series of logically interconnected steps, each with its own validation checkpoint.

Validation_Framework cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Condensation cluster_2 Validation A 3,5-Dimethylbenzoic Acid Starting Material B Reaction with SOCl₂ Activation A->B C 3,5-Dimethylbenzoyl Chloride Intermediate B->C E Amide Bond Formation Key Reaction C->E D tert-Butylhydrazine + 4-Ethylbenzoyl Chloride Reagents D->E F Crude Product Pre-purification E->F G TLC Monitoring In-process Check F->G H Purification (Recrystallization) Isolation G->H I Structural Characterization (NMR, MS) & Purity (HPLC) Final Validation H->I

Caption: A self-validating system for the synthesis of a diacylhydrazine insecticide.

Conclusion and Future Perspectives

3,5-Dimethylbenzoic acid stands as a testament to the power of well-designed chemical intermediates in the creation of high-value agrochemicals. The synthetic route to diacylhydrazine insecticides, while conceptually straightforward, requires careful control of reaction conditions and a systematic approach to purification and validation. The protocols and frameworks presented herein offer a robust starting point for researchers engaged in the synthesis of novel crop protection agents. As the demand for more selective and environmentally benign pesticides grows, the strategic modification of scaffolds like 3,5-dimethylbenzoic acid will continue to be a fertile ground for innovation in the agrochemical industry.

References

Application Notes and Protocols for the Synthesis of Novel Compounds from 2-Chloro-3,5-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unlocking the Potential of a Versatile Scaffold

In the landscape of medicinal chemistry and materials science, the strategic selection of starting materials is paramount to the successful development of novel and functional molecules. 2-Chloro-3,5-dimethylbenzoic acid emerges as a promising, yet underexplored, building block. Its unique substitution pattern—a sterically hindered carboxylic acid, a reactive chloro group, and activating methyl groups—offers a rich platform for diverse chemical transformations. This guide provides a comprehensive overview of the potential of this compound, detailing its properties and offering robust protocols for its derivatization. The methodologies outlined herein are designed to be both illustrative and practical, empowering researchers to harness the synthetic potential of this versatile scaffold.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its effective use in synthesis. The following table summarizes the key properties of this compound.

PropertyValueSource
CAS Number 90649-75-5[1]
Molecular Formula C₉H₉ClO₂[2]
Molecular Weight 184.62 g/mol [2]
Appearance Solid (predicted)General knowledge
Melting Point 165 - 168 °C (for the related 2-chloro-5-nitrobenzoic acid)
Solubility Insoluble in water; Soluble in organic solvents such as methanol, ethanol, and dichloromethane.[3]

Safety Precautions:

  • Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[4][5] Avoid inhalation of dust and contact with skin and eyes.[4][5]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[3]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.[4]

Synthetic Strategies and Core Reactions

The synthetic utility of this compound is centered around the reactivity of its two primary functional groups: the carboxylic acid and the chloro-aromatic moiety. The dimethyl substitution pattern also influences the regioselectivity of further aromatic substitutions.

I. Reactions at the Carboxylic Acid Group

The carboxylic acid functionality is a versatile handle for the introduction of a wide array of chemical diversity.

A. Amide Bond Formation:

The synthesis of amides is a cornerstone of medicinal chemistry. The following protocol describes a general procedure for the coupling of this compound with a primary or secondary amine using a standard coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Protocol 1: EDC-Mediated Amide Coupling

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Addition of Amine: Add the desired amine (1.1 eq) to the solution.

  • Coupling Agent Addition: Add EDC hydrochloride (1.2 eq) and a catalytic amount of a coupling additive such as 1-Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

B. Esterification:

Esterification provides another avenue for derivatization, which can be useful for modulating properties like solubility and cell permeability.

Protocol 2: Fischer Esterification

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in an excess of the desired alcohol (e.g., methanol, ethanol).

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer, concentrate, and purify the resulting ester by column chromatography or distillation.

II. Reactions at the Chloro-Aromatic Moiety

The chloro group serves as a handle for various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

A. Suzuki Cross-Coupling:

The Suzuki reaction is a powerful tool for forming biaryl structures.

Protocol 3: Suzuki Cross-Coupling with Boronic Acids

  • Reaction Setup: In a Schlenk flask, combine this compound (or its corresponding ester for better solubility) (1.0 eq), the desired boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (2.0 eq).

  • Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water.

  • Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Reaction Conditions: Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature and dilute with an organic solvent. Wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.

B. Buchwald-Hartwig Amination:

This reaction allows for the formation of N-aryl bonds, which are prevalent in many biologically active molecules.

Protocol 4: Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the this compound derivative (1.0 eq), the desired amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃), a suitable ligand (e.g., Xantphos), and a strong base (e.g., sodium tert-butoxide).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture and quench with water. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers, dry, concentrate, and purify by column chromatography.

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations described above.

G start This compound amide Amide Derivatives start->amide Amine, EDC/HOBt ester Ester Derivatives start->ester Alcohol, H+ biaryl Biaryl Derivatives start->biaryl Boronic Acid, Pd Catalyst n_aryl N-Aryl Derivatives start->n_aryl Amine, Pd Catalyst

Caption: Synthetic pathways from this compound.

Potential Applications and Future Directions

Derivatives of this compound hold potential in several areas of research and development:

  • Medicinal Chemistry: The scaffold can be elaborated to generate libraries of compounds for screening against various biological targets. For instance, substituted benzoic acids are known to possess anti-inflammatory and analgesic properties.[6] The introduction of different amide and biaryl moieties could lead to the discovery of novel kinase inhibitors, protease inhibitors, or GPCR modulators.

  • Agrochemicals: Many commercial pesticides and herbicides are based on substituted benzoic acid structures.[7][8] The derivatives synthesized from this starting material could be screened for their potential as novel crop protection agents.

  • Materials Science: Aromatic carboxylic acids and their derivatives can be used as building blocks for polymers, liquid crystals, and other functional materials. The specific substitution pattern of this compound could impart unique properties to these materials.

Conclusion

This compound represents a valuable and versatile starting material for the synthesis of a wide range of novel compounds. By leveraging the reactivity of its carboxylic acid and chloro-aromatic functionalities, researchers can access a diverse chemical space with potential applications in drug discovery, agrochemicals, and materials science. The protocols and strategies outlined in this guide provide a solid foundation for exploring the synthetic potential of this promising building block.

References

Application Notes and Protocols: Amide Coupling with 2-Chloro-3,5-dimethylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of Sterically Hindered Amide Bond Formation

The formation of an amide bond is a cornerstone reaction in organic synthesis, particularly within the realms of medicinal chemistry and drug development.[1] Its prevalence is underscored by the frequent appearance of the amide functional group in a vast array of pharmaceuticals and biologically active molecules.[2][3] While the condensation of a carboxylic acid and an amine is the most common method for creating this linkage, the direct reaction is often inefficient due to a competing acid-base reaction.[4] Consequently, activation of the carboxylic acid is necessary to facilitate the coupling.[1][4][5]

This application note addresses the specific challenges associated with the amide coupling of 2-chloro-3,5-dimethylbenzoic acid. This substrate presents a significant synthetic hurdle due to the steric hindrance imposed by the ortho-chloro and meta-dimethyl substituents flanking the carboxylic acid group.[6] Such steric bulk can significantly impede the approach of the amine nucleophile, leading to low yields and slow reaction rates with standard coupling protocols.[3][6][7]

Herein, we provide two robust and field-proven protocols for the successful amide coupling of this compound, employing distinct classes of coupling reagents: a carbodiimide-based method (EDC/HOBt) and a uronium salt-based method (HATU). We will delve into the mechanistic rationale behind each approach, offer detailed step-by-step procedures, and provide a comprehensive troubleshooting guide to address common experimental pitfalls.

Protocol 1: EDC/HOBt Mediated Amide Coupling

Rationale: The combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) is a widely used and cost-effective method for amide bond formation.[4][8][9] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4][5][8] However, this intermediate can be prone to racemization and other side reactions.[4][8] The addition of HOBt mitigates these issues by trapping the O-acylisourea to form a more stable and less racemization-prone HOBt active ester, which then readily reacts with the amine.[5][8][10]

Mechanistic Overview

The EDC/HOBt-mediated coupling proceeds through a well-established multi-step mechanism:

  • Activation of the Carboxylic Acid: The carboxylic acid attacks the carbodiimide (EDC), forming the highly reactive O-acylisourea intermediate.[8]

  • Formation of the HOBt Active Ester: The nucleophilic HOBt rapidly reacts with the O-acylisourea intermediate, displacing the urea byproduct and forming an HOBt-ester. This ester is more stable than the O-acylisourea and less susceptible to racemization.[8]

  • Nucleophilic Attack by the Amine: The amine attacks the carbonyl carbon of the HOBt-ester, forming the desired amide bond and regenerating HOBt.[8]

Experimental Workflow: EDC/HOBt Coupling

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction cluster_3 Work-up & Purification Start Dissolve this compound, amine, and HOBt in anhydrous DMF/DCM Cool Cool reaction mixture to 0 °C Start->Cool Add_EDC Add EDC·HCl portion-wise Cool->Add_EDC Add_Base Add DIPEA dropwise Add_EDC->Add_Base Warm_Stir Warm to room temperature and stir for 12-24 h Add_Base->Warm_Stir Monitor Monitor progress by TLC/LC-MS Warm_Stir->Monitor Quench Quench with water/sat. NH4Cl Monitor->Quench Extract Extract with organic solvent Quench->Extract Wash Wash organic layer with aq. acid, base, and brine Extract->Wash Dry_Concentrate Dry over Na2SO4 and concentrate Wash->Dry_Concentrate Purify Purify by column chromatography Dry_Concentrate->Purify

Caption: Workflow for EDC/HOBt mediated amide coupling.

Detailed Protocol

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.2 equiv)

  • EDC·HCl (1.2-1.5 equiv)

  • HOBt (1.2-1.5 equiv)

  • Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard work-up and purification reagents (water, saturated NH4Cl, 1N HCl, saturated NaHCO3, brine, Na2SO4, silica gel, appropriate solvents for chromatography)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv), the desired amine (1.1-1.2 equiv), and HOBt (1.2-1.5 equiv).

  • Dissolve the mixture in a minimal amount of anhydrous DMF or DCM.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add EDC·HCl (1.2-1.5 equiv) to the stirred solution in portions.

  • Slowly add DIPEA (2.0-3.0 equiv) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH4Cl.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate or DCM) and transfer to a separatory funnel.

  • Wash the organic layer successively with 1N HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide.[11][12][13]

Protocol 2: HATU Mediated Amide Coupling

Rationale: For particularly challenging couplings, such as those involving sterically hindered acids like this compound, more powerful coupling reagents are often required.[6][7] O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly effective uronium salt-based coupling reagent known for its high reactivity, fast reaction times, and low rates of racemization.[5] It is particularly well-suited for difficult couplings.[5][10]

Mechanistic Overview

The HATU-mediated coupling mechanism involves the formation of a highly reactive OAt-active ester:

  • Deprotonation: A non-nucleophilic base, typically DIPEA, deprotonates the carboxylic acid to form the carboxylate anion.[14][15]

  • Formation of the OAt-Active Ester: The carboxylate anion attacks HATU, leading to the formation of a highly reactive OAt-active ester and the release of tetramethylurea as a byproduct.[5][14][16]

  • Nucleophilic Attack by the Amine: The amine then attacks the activated OAt-ester to form the desired amide bond.[14] The pyridine nitrogen in the HOAt moiety is thought to facilitate this step via a hydrogen-bonded transition state, contributing to the high efficiency of HATU.[16]

Experimental Workflow: HATU Coupling

G cluster_0 Pre-activation cluster_1 Amine Addition & Reaction cluster_2 Work-up & Purification Start Dissolve this compound in anhydrous DMF/DCM Add_Reagents Add HATU and DIPEA Start->Add_Reagents Stir Stir at room temperature for 15-30 min Add_Reagents->Stir Add_Amine Add amine to the pre-activated mixture Stir->Add_Amine Stir_Monitor Stir at room temperature and monitor by TLC/LC-MS Add_Amine->Stir_Monitor Quench Quench with water/sat. NH4Cl Stir_Monitor->Quench Extract Extract with organic solvent Quench->Extract Wash Wash organic layer with aq. acid, base, and brine Extract->Wash Dry_Concentrate Dry over Na2SO4 and concentrate Wash->Dry_Concentrate Purify Purify by column chromatography Dry_Concentrate->Purify

Caption: Workflow for HATU mediated amide coupling.

Detailed Protocol

Materials:

  • This compound (1.0 equiv)

  • Amine (1.0-1.2 equiv)

  • HATU (1.0-1.5 equiv)

  • Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard work-up and purification reagents

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv) in anhydrous DMF or DCM.

  • Add HATU (1.0-1.5 equiv) and DIPEA (2.0-3.0 equiv) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.0-1.2 equiv) to the reaction mixture.

  • Continue to stir at room temperature and monitor the reaction's progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH4Cl.[6]

  • Follow the same work-up and purification procedure as described in Protocol 1 (steps 8-11).

Data Presentation and Characterization

Successful amide formation should be confirmed by standard analytical techniques.

Technique Expected Observations
TLC/LC-MS Disappearance of the starting carboxylic acid and amine, and the appearance of a new, typically less polar, product spot/peak with the expected mass-to-charge ratio.
¹H NMR Appearance of a new amide N-H proton signal (typically a broad singlet or triplet), and characteristic shifts in the signals of protons adjacent to the carbonyl and the nitrogen atom. The restricted rotation around the C-N amide bond may lead to the observation of rotamers, resulting in doubled signals for adjacent protons.[17][18][19]
¹³C NMR Appearance of a new carbonyl carbon signal in the characteristic amide region (typically ~165-175 ppm).
FT-IR Appearance of a strong C=O stretching vibration for the amide carbonyl (typically ~1630-1680 cm⁻¹) and an N-H stretching vibration (for primary and secondary amides, ~3200-3400 cm⁻¹).

Troubleshooting Guide

Even with robust protocols, challenges can arise, especially with sterically hindered substrates.[3][6][7]

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield - Incomplete activation of the carboxylic acid.- Deactivation of the amine via protonation.- Steric hindrance preventing coupling.- Presence of water hydrolyzing the active intermediate.[6]- Increase the equivalents of the coupling reagent (HATU or EDC/HOBt).- Ensure the use of a sufficient excess of non-nucleophilic base (DIPEA).- Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU).- For extremely hindered cases, consider converting the carboxylic acid to an acyl fluoride in situ.[2][7]- Ensure all glassware is oven-dried and use anhydrous solvents.[6]
Significant Side Reactions - Racemization of chiral centers (if applicable).- Formation of N-acylurea byproduct with EDC.- Side reactions of the activated acid.- Run the reaction at a lower temperature (0 °C to RT).- Ensure HOBt or HOAt (from HATU) is present to suppress racemization.[6][8]- Use HATU, which is less prone to side reactions than EDC alone.- Optimize stoichiometry to avoid large excesses of any single reagent.
Difficulty in Purification - Water-soluble byproducts (e.g., tetramethylurea from HATU, ethyl-dimethylaminopropyl urea from EDC).- Unreacted starting materials are close in polarity to the product.- Perform a thorough aqueous work-up as described in the protocols to remove water-soluble impurities.[11]- Use an excess of the less expensive starting material (acid or amine) to drive the reaction to completion and simplify purification.[20]- Optimize the solvent system for column chromatography for better separation.[12][21]

Conclusion

The successful amide coupling of sterically hindered substrates like this compound requires careful selection of coupling reagents and optimization of reaction conditions. The EDC/HOBt protocol offers a reliable and cost-effective option, while the HATU protocol provides a more potent alternative for particularly challenging cases. By understanding the underlying mechanisms and potential pitfalls outlined in this guide, researchers can confidently navigate the synthesis of these important amide-containing molecules, accelerating progress in drug discovery and development.

References

scale-up synthesis of 2-Chloro-3,5-dimethylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scale-Up Synthesis of 2-Chloro-3,5-dimethylbenzoic Acid

Abstract

This application note provides a comprehensive and scalable protocol for the synthesis of this compound, a key intermediate in the manufacturing of pharmaceuticals and agrochemicals. The described methodology is centered around a robust Sandmeyer reaction, beginning with the diazotization of commercially available 3,5-dimethylaniline. This guide emphasizes critical process parameters, safety considerations essential for scale-up, and detailed analytical characterization. The protocol is designed for researchers, process chemists, and drug development professionals, offering a self-validating system with causality-driven experimental choices to ensure reproducibility and safety at larger scales.

Introduction and Strategic Rationale

This compound serves as a crucial building block in organic synthesis. Its structural motif is incorporated into a variety of complex molecules, including next-generation insecticides and potential therapeutic agents. The efficient and safe production of this intermediate is therefore of significant industrial importance.

Several synthetic routes were evaluated for scalability, including direct chlorination of 3,5-dimethylbenzoic acid, Grignard carboxylation, and the Sandmeyer reaction. The Sandmeyer reaction was selected as the most strategic approach due to its high regioselectivity, reliability, and extensive documentation in process chemistry literature.[1][2][3] This route proceeds in two main stages: the low-temperature diazotization of 3,5-dimethylaniline followed by a copper(I)-catalyzed chloro-dediazoniation. This method avoids the formation of isomeric byproducts often encountered in direct electrophilic chlorination, simplifying downstream purification and improving overall process efficiency.

Reaction Principle and Mechanism

The synthesis is based on the Sandmeyer reaction, a powerful transformation for converting aromatic primary amines into aryl halides.[1][2] The process involves two key chemical events:

  • Diazotization: 3,5-Dimethylaniline is treated with sodium nitrite (NaNO₂) in the presence of a strong mineral acid, typically hydrochloric acid (HCl), at low temperatures (0–5 °C). This reaction converts the primary amino group into a diazonium salt (-N₂⁺Cl⁻). The low temperature is critical to prevent the premature decomposition of the thermally unstable diazonium intermediate.

  • Chloro-dediazoniation (Sandmeyer Reaction): The prepared diazonium salt is then introduced to a solution of copper(I) chloride (CuCl). The copper(I) species catalyzes the substitution of the diazonium group with a chloride ion via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[1][2] This step involves a single-electron transfer from the copper(I) catalyst to the diazonium salt, leading to the formation of an aryl radical, dinitrogen gas (N₂), and a copper(II) species. The aryl radical then abstracts a chlorine atom from the copper(II) chloride complex to yield the final product, this compound, while regenerating the copper(I) catalyst.[2]

Caption: Overall reaction scheme for the synthesis.

Detailed Synthesis Protocol (100 g Scale)

This protocol is designed for execution in a well-ventilated fume hood or a kilo-lab with appropriate engineering controls.

Materials and Equipment
Reagent/MaterialGradeSupplierQuantityMoles
3,5-Dimethylaniline≥98%Sigma-Aldrich100.0 g0.825 mol
Concentrated HCl37% w/wFisher Scientific350 mL~4.2 mol
Sodium Nitrite (NaNO₂)≥99%Acros Organics62.5 g0.906 mol
Copper(I) Chloride (CuCl)≥98%Alfa Aesar16.5 g0.167 mol
Ethyl AcetateACS GradeVWR2.5 L-
HeptaneACS GradeVWR1.0 L-
Sodium Sulfate (anhydrous)GranularVWR100 g-
Deionized Water--4.0 L-

Equipment:

  • 2 L three-neck round-bottom flask (or jacketed reactor)

  • Mechanical overhead stirrer

  • Thermocouple with digital display

  • 500 mL pressure-equalizing dropping funnel

  • Ice-salt bath or cryocooler

  • Heating mantle with controller

  • 2 L separatory funnel

  • Rotary evaporator

  • Büchner funnel and filtration flask

  • Standard laboratory glassware

Experimental Workflow

Workflow cluster_diazotization Part A: Diazotization cluster_sandmeyer Part B: Sandmeyer Reaction cluster_workup Part C: Work-up & Purification a1 Dissolve 3,5-dimethylaniline in conc. HCl and water a2 Cool mixture to 0-5 °C (ice-salt bath) a1->a2 a4 Add NaNO₂ solution dropwise maintaining T < 5 °C a2->a4 a3 Prepare aqueous NaNO₂ solution a3->a4 a5 Stir for 30 min at 0-5 °C a4->a5 b2 Add diazonium salt solution to CuCl solution (T < 10 °C) a5->b2 Cold diazonium solution b1 Prepare CuCl solution in conc. HCl b1->b2 b3 Observe N₂ gas evolution b2->b3 b4 Warm to RT, then heat to 50 °C until gas evolution ceases b3->b4 c1 Cool reaction mixture to RT c2 Extract product with Ethyl Acetate (3x) c1->c2 c3 Wash combined organic layers with brine c2->c3 c4 Dry over anhydrous Na₂SO₄ c3->c4 c5 Filter and concentrate under reduced pressure c4->c5 c6 Recrystallize crude solid from Heptane/Ethyl Acetate c5->c6 c7 Isolate pure product by vacuum filtration and dry c6->c7

Caption: Step-by-step experimental workflow diagram.

Step-by-Step Procedure

Part A: Preparation of the Diazonium Salt Solution

  • In the 2 L reactor, combine 3,5-dimethylaniline (100.0 g, 0.825 mol) with deionized water (400 mL) and concentrated HCl (250 mL). Stir the mixture until a clear solution of the aniline hydrochloride salt is formed. Some gentle warming may be necessary.

  • Cool the reactor contents to 0–5 °C using an ice-salt bath. Ensure the stirring is efficient to prevent localized freezing.

  • In a separate beaker, dissolve sodium nitrite (62.5 g, 0.906 mol, 1.1 eq) in deionized water (200 mL).

  • Transfer the sodium nitrite solution to the dropping funnel. Add it dropwise to the stirred aniline solution over 60–90 minutes. Crucially, maintain the internal reaction temperature below 5 °C throughout the addition. A rapid temperature increase indicates potential decomposition.

  • After the addition is complete, stir the resulting pale yellow diazonium salt solution for an additional 30 minutes at 0–5 °C. Use this solution immediately in the next step.

Part B: Sandmeyer Reaction

  • In a separate 2 L beaker or flask, dissolve copper(I) chloride (16.5 g, 0.167 mol, 0.2 eq) in concentrated HCl (100 mL). The solution should be dark brown/green.

  • Slowly, and in portions, add the cold diazonium salt solution from Part A to the stirred CuCl solution. This addition is exothermic and will be accompanied by vigorous nitrogen gas evolution. Use an ice bath to maintain the temperature below 10 °C during the initial phase of the addition.

  • Once the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. Continue stirring for 1 hour.

  • Gently heat the reaction mixture to 50 °C for 1 hour to ensure complete decomposition of any remaining diazonium salt. Gas evolution should cease.

Part C: Work-up and Purification

  • Cool the dark reaction mixture to room temperature.

  • Transfer the mixture to a 2 L separatory funnel and extract the product with ethyl acetate (3 x 400 mL).

  • Combine the organic extracts and wash with brine (2 x 300 mL).

  • Dry the organic layer over anhydrous sodium sulfate (~100 g), then filter.

  • Remove the solvent using a rotary evaporator to yield a crude brown solid.

  • Recrystallize the crude solid. Dissolve it in a minimum amount of hot ethyl acetate and add heptane until the solution becomes cloudy. Cool slowly to room temperature and then in an ice bath for 1 hour to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold heptane, and dry under vacuum to a constant weight.

Expected Results & Characterization
ParameterExpected Value
Typical Yield 110 - 125 g (72% - 82%)
Appearance Off-white to pale tan crystalline solid
Melting Point 164-167 °C
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.25 (s, 1H), 7.10 (s, 1H), 2.40 (s, 3H), 2.35 (s, 3H)
Purity (HPLC) ≥98.5%

Safety and Scale-Up Considerations

Scaling up the Sandmeyer reaction requires rigorous safety protocols due to the inherent hazards of diazonium salts.[4][5][6]

  • Thermal Hazard of Diazonium Salts: Aryl diazonium salts are thermally unstable and can decompose explosively, especially in a solid, dry state.[4] They must never be isolated and should always be generated and used in cold solution. For scale-up, reaction calorimetry (RC1) and differential scanning calorimetry (DSC) are essential to determine the heat of reaction, maximum temperature of synthetic reaction (MTSR), and the adiabatic temperature rise (ΔTad).[4] This data is critical for designing adequate cooling capacity to prevent a thermal runaway. The process temperature must be strictly controlled, never exceeding 15 °C for any bulk diazonium solution.[4]

  • Gas Evolution: The decomposition of the diazonium salt releases a large volume of nitrogen gas. The reactor system must be equipped with an adequately sized vent and off-gas management system to handle the gas flow and prevent over-pressurization.

  • Controlled Addition: The addition of sodium nitrite and the subsequent addition of the diazonium salt to the copper catalyst are highly exothermic. On a larger scale, these additions must be performed using calibrated dosing pumps at a controlled rate tied to the reactor's cooling capacity to maintain the target temperature.

  • Quenching and Waste: Unreacted diazonium salts in the waste stream can pose a hazard. Before disposal, aqueous streams should be treated with a reducing agent like sodium bisulfite or a compound with a reactive methylene group to safely decompose any residual diazonium species.

  • Personal Protective Equipment (PPE): Standard PPE, including safety glasses, lab coat, and acid-resistant gloves, is mandatory. For larger scales, a face shield and blast shield are strongly recommended.

Conclusion

The protocol detailed in this application note provides a reliable and scalable method for the synthesis of this compound. By adhering to the principles of controlled reagent addition, strict temperature management, and thorough safety analysis, this Sandmeyer reaction can be safely and efficiently implemented at the pilot and production scale. The high yield and purity of the final product make this an industrially viable process for producing this valuable chemical intermediate.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2-Chloro-3,5-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 2-Chloro-3,5-dimethylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions in a direct Q&A format, grounded in scientific principles and practical laboratory experience.

I. Introduction: The Criticality of Purity

This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals. The purity of this starting material is paramount, as impurities can lead to unwanted side reactions, lower yields of the final product, and introduce contaminants that are difficult to remove in later stages. This guide will equip you with the knowledge to effectively purify crude this compound, ensuring the integrity of your research and development endeavors.

II. Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the purification process.

Recrystallization Issues

Q1: My this compound won't fully dissolve in the recrystallization solvent, even at boiling. What's happening?

A1: This is a common issue that typically points to two main causes: insufficient solvent or the selection of an inappropriate solvent.

  • Insufficient Solvent: You may not be using enough solvent to dissolve the amount of crude product you have. Benzoic acids, in general, have higher solubility in hot solvents compared to cold ones.[1] Gradually add small portions of the near-boiling solvent to your crude product until it completely dissolves.[1][2]

Troubleshooting Steps:

  • Incremental Solvent Addition: While heating, add your chosen solvent in small increments until the solid dissolves completely.[2]

  • Solvent System Evaluation: If the compound remains insoluble even with a large volume of boiling solvent, you will need to select a different solvent or a solvent mixture. A good starting point would be to test the solubility of a small amount of your crude product in various solvents like ethanol, methanol, acetone, and ethyl acetate.[4]

Q2: My compound oiled out instead of forming crystals during cooling. How can I fix this?

A2: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This is often due to the solution being too concentrated or cooling too rapidly.

  • High Solute Concentration: If the concentration of the benzoic acid in the solvent is too high, its solubility limit can be exceeded above its melting point, causing it to separate as a liquid.

  • Rapid Cooling: Cooling the solution too quickly can prevent the molecules from arranging themselves into a crystal lattice, leading to the formation of an amorphous oil.

Corrective Actions:

  • Re-heat and Dilute: Re-heat the solution until the oil redissolves. Add more of the same solvent to decrease the concentration.

  • Slow Cooling: Allow the flask to cool slowly on the benchtop, insulated with a beaker or paper towels.[1][2] Do not immediately place it in an ice bath.

  • Induce Crystallization: If crystals are slow to form, you can try scratching the inside of the flask with a glass rod at the surface of the solution or adding a "seed crystal" of the pure compound.[1]

Q3: The purity of my recrystallized this compound is still low. What can I do?

A3: Low purity after a single recrystallization can be due to several factors:

  • Incomplete Removal of Impurities: The chosen solvent may also dissolve the impurities, leading to their co-crystallization with your product.

  • Trapped Mother Liquor: If the crystals are not washed properly after filtration, the impure mother liquor can remain, contaminating your final product.

Strategies for Purity Enhancement:

  • Solvent Selection: Re-evaluate your recrystallization solvent. Ideally, the impurities should be either very soluble in the cold solvent (and get washed away) or insoluble in the hot solvent (and can be filtered out before cooling).

  • Thorough Washing: After vacuum filtration, wash the crystals with a small amount of ice-cold solvent to rinse away any remaining mother liquor.[1][2] Using cold solvent is crucial to avoid dissolving your product.

  • Second Recrystallization: A second recrystallization step is often necessary to achieve high purity.

Column Chromatography Issues

Q4: I'm not getting good separation of my this compound from impurities using column chromatography. What should I adjust?

A4: Poor separation in column chromatography usually stems from an incorrect choice of the mobile phase (eluent) or improper column packing.

  • Inappropriate Mobile Phase Polarity: The polarity of your eluent system is critical. For silica gel or alumina columns (polar stationary phases), a non-polar eluent will move non-polar compounds faster, while a more polar eluent will move all compounds faster.[5] Carboxylic acids are polar and will adhere strongly to the silica gel.

  • Improper Column Packing: Air bubbles or cracks in the stationary phase will lead to uneven flow and poor separation.[6][7]

Troubleshooting Protocol:

  • Optimize the Mobile Phase with TLC: Before running a column, use Thin Layer Chromatography (TLC) to find the optimal solvent system.[5][8] The ideal eluent should give your product a retention factor (Rf) of around 0.2-0.4 and show good separation from the impurity spots. For a polar compound like a carboxylic acid, you will likely need a relatively polar solvent system, such as a mixture of hexane and ethyl acetate, or dichloromethane and methanol.

  • Proper Column Packing: Ensure your column is packed uniformly. A "slurry" method, where the silica gel is mixed with the eluent before being added to the column, is generally reliable.[6] Gently tap the column as you pack to settle the silica and remove air bubbles.[6][7]

  • Gradient Elution: If your crude mixture contains impurities with a wide range of polarities, a gradient elution can be effective. Start with a less polar solvent system and gradually increase the polarity to elute your compound and then the more polar impurities.

General Purity & Handling FAQs

Q5: What are the common impurities I should expect in crude this compound?

A5: The impurities will depend on the synthetic route. Common starting materials for similar compounds include mesitylene or 2-amino-3-methylbenzoic acid.[3][9][10] Therefore, potential impurities could include:

  • Unreacted Starting Materials: Mesitylene, 2-amino-3-methylbenzoic acid, or other precursors.

  • Isomeric Byproducts: Such as 2,4-dimethylbenzoic acid or 5-methyl isophthalic acid.[11]

  • Reagents from the Synthesis: For example, if N-chlorosuccinimide was used for chlorination, residual succinimide might be present.[10]

Q6: What are the key safety precautions when handling this compound?

A6: While a specific Material Safety Data Sheet (MSDS) for this compound was not found in the search results, we can extrapolate from the safety data for similar compounds like 3,5-dimethylbenzoic acid and other chlorinated or aminated benzoic acids.[12][13][14]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[12][13][15]

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhaling dust or fumes.[12][13][15]

  • Handling: Avoid contact with skin, eyes, and clothing.[12][13] Wash hands thoroughly after handling.[12][13][14]

  • Disposal: Dispose of waste according to local regulations.[12][15]

III. Experimental Protocols & Data

Protocol 1: Recrystallization of this compound

This protocol provides a general guideline. The optimal solvent and volumes should be determined experimentally.

  • Solvent Selection: In separate small test tubes, test the solubility of a small amount of crude product in various solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, and water) at room temperature and at boiling. A good solvent will show poor solubility at room temperature and high solubility at its boiling point. A mixture of an alcohol and water is often a good starting point for benzoic acids.[1]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and a boiling stick or magnetic stir bar.[2] Heat the mixture to boiling with stirring.

  • Saturated Solution Preparation: Continue to add small portions of the hot solvent until the solid just dissolves completely.[1][2]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature.[1][2] Once at room temperature, you can place it in an ice-water bath to maximize crystal formation.[1][2]

  • Isolation: Collect the crystals by vacuum filtration using a Hirsch or Büchner funnel.[1][2]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[1][2]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Data Summary Table
PropertyValueSource
Melting Point (Similar Compounds)
2-Amino-5-chloro-3-methylbenzoic acid238-243 °C[12]
3,5-Dimethylbenzoic acid166 °C[2]
2-Chloro-5-nitrobenzoic acid165-168 °C
Solubility (General for Benzoic Acids)
WaterSparingly soluble[1][4]
Hot WaterMore soluble[1]
Organic Solvents (e.g., ethanol, acetone)Generally soluble[4][16]
Visualization of Purification Workflow

Recrystallization Workflow Diagram

Recrystallization_Workflow Start Crude Product Add_Solvent Add minimal hot solvent Start->Add_Solvent Dissolve Completely Dissolve Add_Solvent->Dissolve Hot_Filter Hot Filtration (if needed) Dissolve->Hot_Filter Insoluble impurities present Cool Slow Cooling Dissolve->Cool No insoluble impurities Hot_Filter->Cool Crystallize Crystallization Cool->Crystallize Vacuum_Filter Vacuum Filtration Crystallize->Vacuum_Filter Wash Wash with cold solvent Vacuum_Filter->Wash Dry Dry Crystals Wash->Dry End Pure Product Dry->End

Caption: Workflow for the purification of this compound by recrystallization.

Troubleshooting Decision Tree for Recrystallization

Recrystallization_Troubleshooting Start Problem Encountered Oiling_Out Compound Oiled Out? Start->Oiling_Out Low_Purity Purity Still Low? Start->Low_Purity Insoluble Won't Dissolve? Start->Insoluble Reheat_Dilute Reheat and add more solvent Oiling_Out->Reheat_Dilute Yes Rewash Re-wash crystals with ice-cold solvent Low_Purity->Rewash Yes Add_More_Solvent Incrementally add more hot solvent Insoluble->Add_More_Solvent Yes Slow_Cool Ensure slow cooling Reheat_Dilute->Slow_Cool Second_Recrystallization Perform a second recrystallization Rewash->Second_Recrystallization Change_Solvent Test and select a new solvent Add_More_Solvent->Change_Solvent Still insoluble

Caption: Decision tree for troubleshooting common recrystallization issues.

IV. References

  • AK Scientific, Inc. (n.d.). 2-Amino-5-chloro-3-methylbenzoic acid Safety Data Sheet. Retrieved from --INVALID-LINK--

  • TCI Chemicals. (2025). 3-Chloro-2-methoxybenzoic Acid Safety Data Sheet. Retrieved from --INVALID-LINK--

  • ChemicalBook. (2025). 2-Amino-5-chloro-3-methylbenzoic acid Chemical Safety Data Sheet. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (2021). 3,5-Dimethylbenzoic acid Safety Data Sheet. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (2025). 2-Chloro-5-nitrobenzoic acid Safety Data Sheet. Retrieved from --INVALID-LINK--

  • University of California, Irvine. (n.d.). Recrystallization 2. Retrieved from --INVALID-LINK--

  • National Institute of Standards and Technology. (2015). Benzoic Acid Safety Data Sheet. Retrieved from --INVALID-LINK--

  • Capot Chemical. (2019). 2-Chloro-3-methylbenzoic acid Safety Data Sheet. Retrieved from --INVALID-LINK--

  • University of Minnesota. (n.d.). Recrystallization of Benzoic Acid. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Solubility of 2-Amino-5-chloro-3-methylbenzoic Acid in Ten Pure Solvents and Three Groups of Binary Mixed Solvents at T = 278.15–323.15 K. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN105085228A - Production method for 3, 5-dimethylbenzoic acid. Retrieved from --INVALID-LINK--

  • Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Retrieved from --INVALID-LINK--

  • Columbia University. (n.d.). Column chromatography. Retrieved from --INVALID-LINK--

  • Solubility of Things. (n.d.). 3,5-Dichlorobenzoic acid. Retrieved from --INVALID-LINK--

  • Professor Dave Explains. (2023, March 10). Performing Column Chromatography [Video]. YouTube. --INVALID-LINK--

  • The Royal Society of Chemistry. (n.d.). 2-chlorobenzoic acid. Retrieved from --INVALID-LINK--

  • Scribd. (2015, January 12). Solubility of Benzoic Acid in Organic Solvents. Retrieved from --INVALID-LINK--

  • Professor Dave Explains. (2019, March 19). Column Chromatography [Video]. YouTube. --INVALID-LINK--

  • Nichols, L. (2022, February 13). Column Chromatography [Video]. YouTube. --INVALID-LINK--

  • AIP Publishing. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Well-Defined Binary and Ternary Organic Solvent Mixtures. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN102336658A - Production method of 3,5-dimethylbenzoic acid. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 2-Amino-5-chloro-3-methylbenzoic acid synthesis. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN1102141C - Process for purifying 3.5-dimethyl benzoic acid. Retrieved from --INVALID-LINK--

References

Technical Support Center: Synthesis of 2-Chloro-3,5-dimethylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Chloro-3,5-dimethylbenzoic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and product purity. The primary route discussed involves the diazotization of 2-Amino-3,5-dimethylbenzoic acid, followed by a copper(I)-catalyzed Sandmeyer reaction. This guide provides in-depth, experience-based insights into optimizing this critical transformation.

Overall Synthetic Workflow

The conversion of 2-Amino-3,5-dimethylbenzoic acid to the target compound is a two-step process. Understanding the flow is the first step in mastering the synthesis.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Reaction Start 2-Amino-3,5-dimethylbenzoic Acid Reagents_Diaz NaNO₂, aq. HCl Start->Reagents_Diaz 0-5 °C Diazonium Aryl Diazonium Salt Intermediate (Unstable, use immediately) Reagents_Diaz->Diazonium Reagents_Sandmeyer CuCl (catalyst) Product This compound Reagents_Sandmeyer->Product N₂ evolution Diazonium_ref->Reagents_Sandmeyer Controlled Addition

Caption: General workflow for this compound synthesis.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during the synthesis in a question-and-answer format.

Part 1: The Diazotization Step

The formation of a stable and pure diazonium salt is paramount for a high-yielding Sandmeyer reaction. Errors in this initial step are the most common source of failure.

Q1: What is the critical temperature for diazotization, and why is it so important?

A: The reaction temperature must be strictly maintained between 0-5°C.[1] Aryl diazonium salts are notoriously unstable at higher temperatures. The causality is twofold:

  • Thermal Decomposition: Above 5°C, the diazonium salt begins to decompose, leading to the loss of dinitrogen gas (N₂) and the formation of a highly reactive aryl cation. This cation will readily react with water (the solvent) to form the undesired byproduct, 2-Hydroxy-3,5-dimethylbenzoic acid, significantly reducing your yield.[2]

  • Side Reactions: Elevated temperatures can promote side reactions, such as the coupling of the newly formed diazonium salt with unreacted starting amine to form colored azo compounds, which complicate purification.[1]

Q2: My reaction seems incomplete, or I get inconsistent results. How can I ensure the complete conversion of the starting amine?

A: Incomplete diazotization is a common pitfall. To ensure full conversion, two factors are critical:

  • Sufficient Acid: Use at least 2.5 to 3.0 equivalents of acid (e.g., HCl). The first equivalent protonates the amino group, the second reacts with sodium nitrite to form the active nitrosating agent, nitrous acid (HNO₂), and the excess maintains a low pH to prevent unwanted side reactions.[1]

  • Monitoring for Excess Nitrous Acid: The most reliable method to confirm reaction completion is to test for the presence of a slight excess of nitrous acid. This is done using starch-iodide paper. A drop of the reaction mixture applied to the paper should produce an immediate blue-black color. A persistent blue-black color for several minutes after the final addition of sodium nitrite solution indicates that all of the primary amine has been consumed.[1] If the test is negative, it implies insufficient NaNO₂ has been added.

Q3: I'm observing a lot of dark, tarry byproducts. What's causing this, and how can I prevent it?

A: The formation of dark, tarry materials is typically due to decomposition and unwanted radical side reactions.[1] The primary causes are:

  • Temperature Spikes: Localized heating during the dropwise addition of the sodium nitrite solution can initiate decomposition. Ensure vigorous stirring and slow, subsurface addition of the pre-cooled nitrite solution.

  • Purity of Starting Material: Impurities in the initial 2-Amino-3,5-dimethylbenzoic acid can interfere with the reaction. Ensure the starting material is of high purity.

  • Delay Before Use: The diazonium salt solution should be used immediately in the subsequent Sandmeyer step. Storing it, even at low temperatures, will lead to degradation.[1]

Part 2: The Sandmeyer Reaction

This step involves the copper(I)-catalyzed replacement of the diazonium group with a chlorine atom. The efficiency of this step hinges on catalyst activity and controlled reaction conditions.

Q4: What is the optimal copper(I) chloride catalyst, and how should it be handled?

A: The Sandmeyer reaction is catalyzed by copper(I) salts, not copper(II).[3][4] It is crucial to use fresh, active copper(I) chloride (CuCl).

  • Catalyst Activity: Cu(I) salts can oxidize to inactive Cu(II) salts upon exposure to air. This is often indicated by a green or blue tint in the white/off-white CuCl powder. Using oxidized catalyst is a primary reason for low yields.

  • Best Practices: Use freshly purchased, high-purity CuCl from a reliable supplier. If the activity is suspect, it can be prepared fresh by the reduction of a copper(II) sulfate solution with a reducing agent like sodium sulfite. The catalyst should be dissolved in concentrated HCl to form the active chlorocuprate(I) complex, [CuCl₂]⁻, just before use.

Q5: My Sandmeyer reaction yield is low, and I'm isolating 2-Hydroxy-3,5-dimethylbenzoic acid as a major byproduct. What are the likely causes?

A: The formation of the phenol byproduct points to a competing reaction where water acts as a nucleophile instead of the chloride ion. This typically occurs when the copper(I)-catalyzed pathway is inefficient. The main culprits are:

  • Inactive Catalyst: As discussed in Q4, an inactive Cu(II) catalyst cannot facilitate the required single-electron transfer to the diazonium salt, allowing the slower, uncatalyzed decomposition and reaction with water to dominate.[3]

  • Insufficient Chloride Concentration: The reaction should be run in a medium with a high concentration of chloride ions (e.g., concentrated HCl) to ensure that the chloride successfully competes with water as the nucleophile.

  • Elevated Temperature: Adding the diazonium salt solution too quickly or at too high a temperature can cause thermal decomposition that outpaces the catalytic cycle, leading to phenol formation.

Q6: The reaction produces a lot of nitrogen gas and is difficult to control. What are the best practices for adding the diazonium salt?

A: The vigorous evolution of nitrogen gas is inherent to the Sandmeyer reaction mechanism.[5] Safe and effective control is achieved by:

  • Slow, Controlled Addition: The cold diazonium salt solution must be added slowly and in portions to the stirred CuCl solution. This keeps the rate of nitrogen evolution manageable.

  • Temperature Management: The temperature of the copper(I) chloride solution should be kept low initially (0-5°C) during the addition. Once the addition is complete, the reaction mixture can be allowed to warm to room temperature and then gently heated (e.g., to 50-60°C) to drive the reaction to completion.[6]

  • Adequate Headspace: Use a reaction vessel that is large enough to accommodate potential foaming and the rapid release of gas.

Q7: How does the Gattermann reaction compare to the Sandmeyer reaction for this synthesis?

A: The Gattermann reaction is a modification of the Sandmeyer reaction where freshly precipitated copper powder is used in the presence of HCl, instead of a copper(I) salt.[7] While it achieves the same transformation, the Gattermann reaction generally results in lower yields than the Sandmeyer reaction.[5] For achieving the highest possible yield in the synthesis of this compound, the Sandmeyer reaction using a high-quality CuCl catalyst is the superior and recommended method.

Part 3: Product Isolation and Purification

Q8: What is the most effective method for purifying the final this compound?

A: After the reaction is complete, the crude product is typically isolated by filtration. The most effective purification method for the solid product is recrystallization.[8]

  • Solvent Selection: A mixed solvent system, such as ethanol/water or acetic acid/water, is often effective. The goal is to find a solvent system in which the product is soluble when hot but sparingly soluble when cold, while impurities remain in solution.

  • Procedure: Dissolve the crude solid in a minimum amount of the hot solvent, filter the hot solution to remove any insoluble impurities, and then allow it to cool slowly to induce crystallization. The pure crystals can then be collected by filtration.

Key Reaction Parameters
ParameterStepRecommended Value/ConditionRationale
Temperature Diazotization0-5 °CPrevents decomposition of unstable diazonium salt.[1]
Acid Stoichiometry Diazotization>2.5 equivalents (vs. amine)Ensures complete formation of nitrous acid and prevents side reactions.[1]
Reaction Monitoring DiazotizationStarch-iodide paper testConfirms complete consumption of the starting amine.[1]
Catalyst SandmeyerFresh, active Copper(I) Chloride (CuCl)Cu(I) is the active catalytic species; Cu(II) is inactive.[4]
Addition Rate SandmeyerSlow, controlled addition of diazonium saltManages vigorous N₂ gas evolution and prevents temperature spikes.[6]
Final Heating SandmeyerWarm to RT, then heat to 50-60 °CDrives the reaction to completion after the initial controlled addition.
Detailed Experimental Protocols

Protocol 1: Preparation of the Diazonium Salt of 2-Amino-3,5-dimethylbenzoic Acid

  • In a flask of appropriate size, suspend 1.0 equivalent of 2-Amino-3,5-dimethylbenzoic acid in an aqueous solution of hydrochloric acid (3.0 equivalents).

  • Cool the stirred suspension to 0-5°C using an ice-salt bath.

  • In a separate beaker, dissolve sodium nitrite (1.05 equivalents) in cold deionized water.

  • Add the sodium nitrite solution dropwise to the cold amine suspension over 30-45 minutes, ensuring the temperature is strictly maintained below 5°C.

  • After the addition is complete, continue stirring the mixture at 0-5°C for an additional 20 minutes.

  • Confirm the presence of excess nitrous acid using starch-iodide paper (a positive test should result in an immediate blue-black color).

  • The resulting cold diazonium salt solution should be used immediately without storage.

Protocol 2: Sandmeyer Reaction for Synthesis of this compound

  • In a separate reaction vessel equipped with a stirrer, dissolve copper(I) chloride (1.2 equivalents) in concentrated hydrochloric acid.

  • Cool this catalyst solution to 0-5°C in an ice bath.

  • Slowly add the freshly prepared, cold diazonium salt solution (from Protocol 1) to the stirred CuCl solution over approximately one hour. Maintain the temperature below 10°C during the addition. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Gently heat the mixture to 50-60°C for 30 minutes to ensure the reaction goes to completion, at which point gas evolution should cease.

  • Cool the mixture to room temperature. The solid product will precipitate.

  • Collect the crude product by vacuum filtration and wash the filter cake with cold water.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water).

Mechanistic Insight: The Sandmeyer Reaction

The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism, which is supported by the observation of biaryl byproducts.[3] The key is the single-electron transfer from the copper(I) catalyst.

G cluster_mechanism Sandmeyer Reaction Mechanism diazonium Ar-N₂⁺ electron_transfer Single Electron Transfer diazonium->electron_transfer cu1 [Cu¹Cl₂]⁻ cu1->electron_transfer aryl_radical Ar• electron_transfer->aryl_radical n2 N₂ (gas) electron_transfer->n2 cu2 [Cu²Cl₂] electron_transfer->cu2 atom_transfer Chlorine Atom Transfer aryl_radical->atom_transfer cu2->atom_transfer product Ar-Cl atom_transfer->product catalyst_regen [Cu¹Cl₂]⁻ atom_transfer->catalyst_regen Catalyst Regeneration

Caption: Mechanism of the copper(I)-catalyzed Sandmeyer reaction.

References

identifying side reactions in 2-Chloro-3,5-dimethylbenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-3,5-dimethylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and understand the underlying chemical principles. The primary route to this compound is the Sandmeyer reaction, a powerful tool in aromatic chemistry that, while versatile, requires careful control to avoid side reactions.[1][2][3] This document provides in-depth, experience-based guidance in a question-and-answer format to address specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most established and widely used method is the Sandmeyer reaction, starting from 2-amino-3,5-dimethylbenzoic acid.[1][2] This two-step process first involves the conversion of the primary aromatic amine into a diazonium salt, which is then displaced by a chloride ion using a copper(I) chloride catalyst.[3][4] This method is favored for its ability to introduce a chloro group in a position that might be difficult to achieve through direct electrophilic aromatic substitution.

Q2: What are the critical parameters to control during the diazotization step?

A2: The diazotization of 2-amino-3,5-dimethylbenzoic acid is a critical step that dictates the overall success of the synthesis. The key parameters to control are:

  • Temperature: The reaction must be maintained at a low temperature, typically between 0-5°C.[5] Diazonium salts are thermally unstable and can decompose prematurely at higher temperatures, leading to the formation of phenolic impurities and a significant reduction in yield.[6][7]

  • Acidity: A sufficient excess of a strong mineral acid, such as hydrochloric acid, is crucial. This prevents the formation of diazoamino compounds (azo coupling) which can occur if the diazonium salt reacts with the unreacted starting amine.[8]

  • Rate of Nitrite Addition: The sodium nitrite solution should be added slowly and dropwise to the acidic solution of the amine. This ensures that the nitrous acid is generated in situ and consumed immediately, preventing its decomposition and maintaining a controlled reaction rate.

Q3: Can I isolate the 2-carboxy-4,6-dimethylbenzenediazonium chloride salt before proceeding to the Sandmeyer reaction?

A3: While some diazonium salts with non-nucleophilic counterions can be isolated, it is generally not recommended for diazonium chlorides due to their inherent instability.[6][9] The 2-carboxy-4,6-dimethylbenzenediazonium chloride should be prepared in situ and used immediately in the subsequent Sandmeyer reaction to minimize decomposition. Attempting to isolate it can be hazardous and will likely lead to significant product loss.

Troubleshooting Guide: Identifying and Mitigating Side Reactions

Issue 1: Low Yield of this compound

Q4: My final yield is consistently low. What are the likely causes and how can I improve it?

A4: Low yields in this Sandmeyer reaction can often be attributed to several side reactions. Here’s a breakdown of the common culprits and their solutions:

  • Formation of 2-Hydroxy-3,5-dimethylbenzoic acid: This is one of the most common side products. It arises from the reaction of the diazonium salt with water.[10] The presence of electron-donating methyl groups on the aromatic ring can slightly destabilize the diazonium salt, making it more susceptible to nucleophilic attack by water.

    • Causality: The diazonium salt is a potent leaving group (N₂), and in an aqueous acidic medium, water is a readily available nucleophile.

    • Solution: Ensure the reaction temperature is strictly maintained between 0-5°C during and after the diazotization. The copper(I) chloride solution should be cold and the diazonium salt solution should be added to it promptly.

  • Incomplete Diazotization: If the initial conversion of the amine to the diazonium salt is not complete, the overall yield will be compromised.

    • Causality: Insufficient acid or sodium nitrite, or a reaction temperature that is too low, can lead to incomplete reaction.

    • Solution: Use a slight excess of sodium nitrite and ensure at least three equivalents of hydrochloric acid are used. You can test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess) to confirm the completion of the diazotization.

  • Formation of Azo Compounds: If the pH of the reaction mixture is not sufficiently acidic, the electrophilic diazonium salt can react with the nucleophilic starting amine to form colored azo compounds.

    • Causality: The starting material, 2-amino-3,5-dimethylbenzoic acid, is a good nucleophile.

    • Solution: Maintain a strongly acidic environment throughout the diazotization process.

The following decision tree can help diagnose the cause of low yield:

G start Low Yield of this compound q1 Is the crude product off-white/yellow or reddish/orange? start->q1 a1_white Off-white/Yellow (Likely unreacted starting material or phenolic impurity) q1->a1_white Off-white/Yellow a1_red Reddish/Orange (Likely azo compound formation) q1->a1_red Reddish/Orange q2_white Check TLC/NMR for starting material and phenolic impurity. a1_white->q2_white q2_red Was the diazotization performed under strongly acidic conditions? a1_red->q2_red a2_sm Significant starting material present. q2_white->a2_sm Starting material detected a2_phenol Significant phenolic impurity present. q2_white->a2_phenol Phenolic impurity detected a2_red_no No q2_red->a2_red_no a2_red_yes Yes q2_red->a2_red_yes sol_sm Troubleshoot Diazotization: - Check stoichiometry of NaNO2 and HCl. - Ensure temperature is not too low. a2_sm->sol_sm sol_phenol Troubleshoot Sandmeyer Reaction: - Maintain temperature at 0-5°C. - Add diazonium salt to CuCl promptly. a2_phenol->sol_phenol sol_red_no Increase acidity during diazotization. a2_red_no->sol_red_no sol_red_yes Consider other sources of color (e.g., copper salts). Purify product. a2_red_yes->sol_red_yes

Troubleshooting Low Yield
Issue 2: Product Impurity

Q5: My final product is difficult to purify. What are the common impurities and how can I remove them?

A5: The primary impurities in the synthesis of this compound are typically the starting material and the hydroxylation side product.

ImpurityStructureIdentificationRemoval Method
2-Amino-3,5-dimethylbenzoic acidStarting MaterialCan be detected by TLC or NMR.Basic extraction: Dissolve the crude product in an organic solvent and extract with dilute HCl. The amine will be protonated and move to the aqueous layer.
2-Hydroxy-3,5-dimethylbenzoic acidHydroxylation Side ProductCan be identified by NMR (phenolic -OH signal) and IR (broad O-H stretch).Recrystallization is often effective. A suitable solvent system would be an ethanol/water or acetic acid/water mixture. The phenolic impurity may have different solubility characteristics compared to the desired product.
Azo CompoundsByproducts of incomplete diazotizationAppear as colored impurities.Column chromatography may be necessary if recrystallization is ineffective.

Q6: Could decarboxylation be a side reaction?

A6: Decarboxylation of the diazonium salt derived from an aminobenzoic acid can occur, especially if the diazonium and carboxyl groups are ortho to each other. In the case of 2-amino-3,5-dimethylbenzoic acid, the resulting 2-carboxy-4,6-dimethylbenzenediazonium salt has the potential for intramolecular reactions. While not as common as hydroxylation, decarboxylation to form 1-chloro-2,4-dimethylbenzene is a possibility, particularly if the reaction is heated for an extended period.

  • Mitigation: Adhering to the recommended reaction times and temperatures for the Sandmeyer reaction will minimize the risk of decarboxylation.

Experimental Protocols & Workflows

Protocol 1: Synthesis of this compound

This protocol is a generalized procedure based on standard Sandmeyer reaction conditions.[11] Researchers should optimize the conditions for their specific setup.

Step 1: Diazotization of 2-amino-3,5-dimethylbenzoic acid

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 1 equivalent of 2-amino-3,5-dimethylbenzoic acid in 3 equivalents of concentrated hydrochloric acid and water.

  • Cool the suspension to 0-5°C in an ice-salt bath with vigorous stirring.

  • Dissolve 1.1 equivalents of sodium nitrite in a minimal amount of cold water and place it in the dropping funnel.

  • Add the sodium nitrite solution dropwise to the amine suspension, ensuring the temperature remains below 5°C.

  • After the addition is complete, stir the mixture for an additional 20-30 minutes at 0-5°C. The resulting solution is the cold diazonium salt solution.

Step 2: Sandmeyer Reaction

  • In a separate beaker, dissolve 1.2 equivalents of copper(I) chloride in 2 equivalents of concentrated hydrochloric acid. Cool this solution to 0-5°C.

  • Slowly and carefully add the cold diazonium salt solution to the stirred copper(I) chloride solution.

  • Vigorous evolution of nitrogen gas should be observed.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently to 50-60°C for 30 minutes to ensure complete reaction.

  • Cool the reaction mixture to room temperature.

Step 3: Work-up and Purification

  • Collect the precipitated crude product by vacuum filtration and wash with cold water.

  • To remove the phenolic impurity, the crude product can be recrystallized from an ethanol/water mixture. Dissolve the crude solid in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

The overall workflow can be visualized as follows:

G cluster_0 Diazotization (0-5°C) cluster_1 Sandmeyer Reaction cluster_2 Purification start 2-Amino-3,5-dimethylbenzoic acid diazotization Add NaNO2 (aq) to acidic amine suspension start->diazotization diazonium 2-Carboxy-4,6-dimethyl- benzenediazonium chloride diazotization->diazonium sandmeyer Add diazonium salt to cold CuCl/HCl diazonium->sandmeyer product_crude Crude this compound sandmeyer->product_crude purification Recrystallization (Ethanol/Water) product_crude->purification product_pure Pure this compound purification->product_pure

Synthesis Workflow

Analytical Characterization

Q7: How can I confirm the identity and purity of my final product?

A7: A combination of spectroscopic methods should be used for comprehensive characterization.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is a powerful tool for confirming the structure. For this compound, you would expect to see:

    • Two singlets for the two non-equivalent aromatic protons.

    • Two singlets for the two methyl groups.

    • A broad singlet for the carboxylic acid proton. The presence of a broad singlet in the phenolic region (around 9-10 ppm) would indicate the 2-hydroxy-3,5-dimethylbenzoic acid impurity.

  • ¹³C NMR Spectroscopy: The carbon NMR will show the expected number of signals for the aromatic, methyl, and carboxyl carbons.

  • Infrared (IR) Spectroscopy: Key vibrational bands to look for include:

    • A broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹).

    • A strong C=O stretch for the carboxylic acid (around 1700 cm⁻¹).

    • C-Cl stretching vibrations in the fingerprint region. A very broad O-H stretch around 3200-3600 cm⁻¹ could indicate the presence of the phenolic impurity.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key diagnostic feature, showing M+ and M+2 peaks.

References

stability of 2-Chloro-3,5-dimethylbenzoic acid under different reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-3,5-dimethylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for experiments involving this compound. Here, we will explore the stability of this compound under various reaction conditions, helping you to anticipate potential challenges, interpret unexpected results, and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues that may arise during the handling, storage, and use of this compound in chemical reactions.

Q1: What are the primary degradation pathways I should be aware of for this compound?

A1: Based on the chemical structure of this compound, the primary potential degradation pathways include:

  • Thermal Decarboxylation: At elevated temperatures, benzoic acid derivatives can undergo decarboxylation, leading to the loss of the carboxylic acid group and the formation of 1-Chloro-2,4-dimethylbenzene.[1][2]

  • Oxidation of Methyl Groups: The two methyl groups on the aromatic ring are susceptible to oxidation, especially in the presence of strong oxidizing agents or under harsh conditions. This can lead to the formation of the corresponding carboxylic acids or benzyl alcohols.[3][4][5][6]

  • Photodegradation: Chlorinated aromatic compounds can be susceptible to degradation upon exposure to UV light.[7] This can involve the cleavage of the carbon-chlorine bond or other ring modifications.

  • Hydrolysis of the Chloro Group: While generally aryl chlorides are resistant to hydrolysis due to the strong carbon-chlorine bond, under forcing conditions (high temperature and pressure with strong nucleophiles), cleavage can occur, replacing the chlorine with a hydroxyl group.[8]

Q2: I'm running a reaction at high temperatures and seeing an unexpected, more volatile byproduct. What could it be?

A2: The most likely volatile byproduct from a high-temperature reaction is 1-Chloro-2,4-dimethylbenzene, resulting from thermal decarboxylation. Benzoic acid and its derivatives are known to be thermally destroyed at high temperatures, with the main products being carbon dioxide and the corresponding benzene derivative.[2] To confirm this, you can use techniques like GC-MS to identify the byproduct by its mass-to-charge ratio.

Troubleshooting Workflow for Unexpected Byproducts

G start Unexpected byproduct observed check_volatility Is the byproduct more volatile? start->check_volatility gcms Analyze by GC-MS check_volatility->gcms Yes oxidation Identify oxidized species (e.g., dicarboxylic acid, alcohol) check_volatility->oxidation No decarboxylation Identify 1-Chloro-2,4-dimethylbenzene (decarboxylation product) gcms->decarboxylation other Consider other side reactions oxidation->other

Caption: Troubleshooting workflow for identifying unexpected byproducts.

Q3: My reaction mixture is turning yellow/brown upon exposure to light. What is happening?

A3: Discoloration upon exposure to light is often an indication of photodegradation. Chlorinated aromatic compounds can absorb UV light, leading to the formation of reactive intermediates and colored byproducts.[7] To mitigate this, it is crucial to protect your reaction from light by using amber glassware or covering the reaction vessel with aluminum foil.

Q4: How does pH affect the stability of this compound in aqueous solutions?

A4: The stability of the carboxylic acid group is pH-dependent. In basic solutions, the carboxylic acid will be deprotonated to form the carboxylate salt. While this generally increases water solubility, extreme pH conditions (both acidic and basic) coupled with high temperatures can promote hydrolysis of the chloro group, although this is generally a slow process for aryl chlorides.[8] The primary concern with pH is its impact on solubility and reactivity in subsequent steps rather than rapid degradation of the core structure under typical conditions.

Q5: I suspect the methyl groups on my compound are being oxidized. How can I confirm this and what conditions favor this?

A5: Oxidation of the methyl groups is a common reaction for alkylbenzenes, especially in the presence of strong oxidizing agents like potassium permanganate or chromic acid, often at elevated temperatures.[4] This would result in the formation of 2-chloro-3-methyl-5-carboxyphen-1-yl)methanoic acid or potentially a di-acid if both methyl groups are oxidized. You can confirm this by using analytical techniques like LC-MS or NMR to identify the presence of additional carboxylic acid or alcohol functionalities. To avoid this, use milder reaction conditions and avoid strong oxidizing agents if the methyl groups need to remain intact.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound in your specific experimental setup, you can perform forced degradation studies. These studies intentionally stress the compound to identify potential degradation products and pathways.

Protocol 1: Thermal Stress Study

Objective: To evaluate the thermal stability of this compound and identify potential degradation products.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in a relevant high-boiling point solvent (e.g., DMSO, NMP) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Expose the solutions to a range of elevated temperatures (e.g., 80°C, 120°C, 160°C) for a defined period (e.g., 24, 48, 72 hours).

    • Include a control sample stored at room temperature and protected from light.

  • Analysis:

    • At each time point, withdraw an aliquot from each sample.

    • Analyze the samples by HPLC-UV to quantify the remaining parent compound and detect any new peaks corresponding to degradation products.

    • Use LC-MS to identify the mass of the degradation products to infer their structure (e.g., loss of CO2 for decarboxylation).

Protocol 2: Photostability Study

Objective: To assess the stability of this compound under photolytic stress.

Methodology:

  • Sample Preparation: Prepare solutions of the compound in a photochemically inert solvent (e.g., acetonitrile, water) in quartz or borosilicate glass vials.

  • Stress Conditions:

    • Expose the samples to a controlled light source that provides both UV and visible light (e.g., a photostability chamber with a xenon lamp).

    • Wrap a control sample in aluminum foil to protect it from light and keep it alongside the exposed samples.

  • Analysis:

    • Analyze the samples at various time intervals by HPLC-UV to monitor the degradation of the parent compound and the formation of photoproducts.

Protocol 3: pH Stability Study

Objective: To evaluate the stability of this compound across a range of pH values.

Methodology:

  • Sample Preparation: Prepare solutions of the compound in a series of aqueous buffers with different pH values (e.g., pH 2, 4, 7, 9, 12).

  • Stress Conditions:

    • Store the solutions at a controlled temperature (e.g., 40°C or 60°C) for a set period.

    • Maintain control samples at the same temperature in a neutral pH buffer.

  • Analysis:

    • Monitor the samples over time using HPLC-UV to quantify the parent compound.

Data Summary: Predicted Stability Profile

The following table summarizes the expected stability of this compound under different stress conditions based on the known chemistry of its structural motifs.

Stress ConditionExpected StabilityPotential Degradation ProductsKey Considerations
Thermal (High Temp.) Moderate to Low1-Chloro-2,4-dimethylbenzene, CO2Decarboxylation is likely at elevated temperatures.[1][2]
Acidic (e.g., pH < 3) HighMinimal degradation under mild conditions.Extreme heat and pressure may promote hydrolysis of the C-Cl bond.
Basic (e.g., pH > 9) HighMinimal degradation under mild conditions.Forms the more water-soluble carboxylate salt.
Oxidative (e.g., H2O2, KMnO4) LowOxidized methyl groups (alcohols, carboxylic acids).Avoid strong oxidizing agents if the methyl groups are to be preserved.[3][4]
Photolytic (UV/Vis Light) Moderate to LowHalogenated and/or rearranged byproducts.Protect from light to prevent photodegradation.[7]

Visualizing Potential Degradation Pathways

G Parent This compound Thermal Thermal Stress (High Temp) Parent->Thermal Decarboxylation Oxidative Oxidative Stress (e.g., KMnO4) Parent->Oxidative Oxidation Photolytic Photolytic Stress (UV Light) Parent->Photolytic Photodegradation Decarboxylation 1-Chloro-2,4-dimethylbenzene + CO2 Thermal->Decarboxylation MethylOxidation Oxidized Methyl Groups (e.g., -CH2OH, -COOH) Oxidative->MethylOxidation Photoproducts Various Photodegradation Products Photolytic->Photoproducts

Caption: Major potential degradation pathways of this compound.

References

troubleshooting NMR spectrum of 2-Chloro-3,5-dimethylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Chloro-3,5-dimethylbenzoic acid

Welcome to the technical support guide for the NMR analysis of this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during NMR spectroscopy.

Predicted NMR Spectral Data

A clear understanding of the expected spectrum is the first step in troubleshooting. The chemical environment of each proton and carbon in this compound is unique, leading to a distinct set of signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment ¹H Chemical Shift (ppm) ¹H Multiplicity ¹³C Chemical Shift (ppm)
-COOH10.0 - 13.0 (highly variable)Broad Singlet (br s)~170.0
Ar-H (H4/H6)~7.8 - 8.0Singlet (s) or Doublet (d)~130.0 - 135.0
Ar-H (H6/H4)~7.7 - 7.9Singlet (s) or Doublet (d)~130.0 - 135.0
-CH₃ (C3)~2.4Singlet (s)~20.0
-CH₃ (C5)~2.3Singlet (s)~20.0
Ar-C (C1)--~130.0
Ar-C (C2)--~135.0
Ar-C (C3)--~138.0
Ar-C (C5)--~137.0

Note: Predicted values are based on standard substituent effects on benzene rings and may vary depending on solvent and concentration.[1][2][3]

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues you might encounter during your NMR experiments.

Q1: The signal for my carboxylic acid proton (-COOH) is missing or is just a very broad, weak hump. Why?

Probable Cause: The proton of a carboxylic acid is highly acidic and "exchangeable."[4][5] This means it can rapidly exchange with other acidic protons in the sample, most commonly from trace amounts of water (H₂O) in the deuterated solvent.[6][7] This rapid exchange, on the NMR timescale, leads to significant signal broadening, sometimes to the point where the peak disappears into the baseline.[5] The chemical shift of this proton is also highly dependent on solvent, concentration, and temperature.[8][9][10]

Troubleshooting Protocol: The most reliable method to confirm the presence of an exchangeable proton is a D₂O shake experiment.[11]

  • Acquire Initial Spectrum: Run a standard ¹H NMR spectrum of your sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add D₂O: Remove the NMR tube from the spectrometer. Add one to two drops of deuterium oxide (D₂O) to the sample.

  • Mix: Cap the tube securely and shake it vigorously for about 10-15 seconds to ensure thorough mixing.

  • Re-acquire Spectrum: Place the tube back in the spectrometer and run the ¹H NMR experiment again using the same parameters.

Expected Outcome: Upon re-acquisition, the signal corresponding to the carboxylic acid proton will have disappeared or significantly diminished.[4][11] This occurs because the -COOH proton exchanges with a deuterium atom from D₂O. Since deuterium (²H) is not detected in a standard ¹H NMR experiment, the signal vanishes, confirming its identity as an exchangeable proton.[12][13]

G reaquire reaquire result_disappeared result_disappeared reaquire->result_disappeared Outcome A result_present result_present reaquire->result_present Outcome B conclusion_ok conclusion_ok result_disappeared->conclusion_ok conclusion_bad conclusion_bad result_present->conclusion_bad

Q2: I see an unexpected peak around 7.26 ppm in my CDCl₃ spectrum. Is my sample impure?

Probable Cause: While it could be an impurity, a peak at this chemical shift is most commonly the residual, non-deuterated solvent signal of chloroform (CHCl₃) in the deuterated chloroform (CDCl₃) solvent.[14] No deuterated solvent is 100% pure; there is always a small amount of the protonated form remaining.

Troubleshooting Protocol:

  • Consult a Solvent Impurity Table: The most efficient first step is to check a reference table for common NMR solvent impurities. These tables list the chemical shifts of residual solvent peaks and other common contaminants like water, grease, and acetone.[15][16][17][18]

  • Run Spectrum in a Different Solvent: If ambiguity remains, dissolve a new sample in a different deuterated solvent (e.g., DMSO-d₆ or Acetone-d₆). An impurity from your sample will appear in the new spectrum (though its shift may be slightly different due to solvent effects[19][20][21]), whereas a solvent peak will not. The residual peak for DMSO-d₆ appears at ~2.50 ppm, and for Acetone-d₆ at ~2.05 ppm.[22][23]

  • Check Blank Solvent: Run an NMR spectrum of the deuterated solvent by itself. This will definitively show you the location of the residual solvent and water peaks for that specific bottle of solvent.

Expected Outcome: By consulting a reference table or running a blank, you can confirm if the peak at ~7.26 ppm corresponds to residual CHCl₃. If it does, you can disregard it during your structural analysis. If the peak is not from the solvent, further purification of your sample may be necessary.

Q3: My two aromatic protons and two methyl groups each appear as single, broad peaks instead of two distinct signals. What's happening?

Probable Cause: This issue, known as peak broadening or loss of resolution, can stem from several factors:

  • Poor Shimming: The magnetic field across the sample is not homogenous. This is the most common cause of broad, poorly shaped peaks.

  • Low Sample Concentration: A very dilute sample will result in a poor signal-to-noise ratio, making it difficult to resolve closely spaced peaks.

  • Presence of Paramagnetic Impurities: Trace amounts of paramagnetic metals (like iron or copper) can cause significant line broadening.

  • Sample Viscosity or Aggregation: At high concentrations, molecules may begin to aggregate, restricting molecular tumbling and leading to broader signals.

Troubleshooting Protocol:

G start Poorly Resolved Aromatic/Methyl Signals shim shim start->shim end Re-acquire Spectrum: Improved Resolution concentration concentration shim->concentration shim_action shim_action shim->shim_action paramagnetic paramagnetic concentration->paramagnetic conc_action conc_action concentration->conc_action filter_action filter_action paramagnetic->filter_action shim_action->end conc_action->end filter_action->end

  • Re-shim the Spectrometer: This should always be the first step. Modern spectrometers have automated shimming routines that are usually very effective. For challenging samples, manual shimming may be required.

  • Adjust Concentration: The ideal concentration for ¹H NMR is typically 5-10 mg in 0.6-0.7 mL of solvent. If your sample is too dilute, you will have low signal intensity. If it is too concentrated, you may see broadening due to viscosity or aggregation. Prepare a new sample at an optimal concentration.

  • Filter for Paramagnetic Impurities: If shimming and concentration adjustments do not work, paramagnetic impurities may be the culprit. Dissolve your sample in a suitable solvent and pass it through a small cotton or glass wool plug in a Pasteur pipette to filter out any particulate matter.

Expected Outcome: Proper shimming will result in sharp, well-defined peaks (a narrow linewidth). Optimizing the concentration will improve the signal-to-noise ratio, and removing paramagnetic species will eliminate their broadening effects. Following these steps should allow you to resolve the distinct signals for the two aromatic protons and the two methyl groups.

References

optimizing reaction parameters for 2-Chloro-3,5-dimethylbenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for researchers, scientists, and drug development professionals on optimizing the synthesis of 2-Chloro-3,5-dimethylbenzoic acid.

Technical Support Center: Synthesis of this compound

As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, including the next-generation insecticide chlorantraniliprole, the efficient and high-purity synthesis of this compound is of critical importance.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to navigate the common challenges encountered during its synthesis.

The primary focus of this guide is the chlorination of an aniline derivative, a common and scalable synthetic route. The general transformation involves the electrophilic chlorination of a precursor like 2-amino-3,5-dimethylbenzoic acid or a related compound.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems in a question-and-answer format, providing insights into the underlying causes and offering validated solutions.

Issue 1: Low or Inconsistent Product Yield

Question: My reaction yield is significantly lower than reported in the literature. What are the likely causes and how can I improve it?

Answer: Low yield is a multifaceted issue often stemming from incomplete reactions, competing side reactions, or mechanical losses during workup and purification.

  • Incomplete Reaction:

    • Cause: Insufficient reaction time, inadequate temperature, or poor reagent activity can lead to a significant amount of unreacted starting material.

    • Solution: Monitor the reaction closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the starting material before proceeding with the workup.[3] If the reaction stalls, consider incrementally increasing the temperature or extending the reaction time. For instance, some protocols specify reaction times of 1-3 hours at temperatures up to 100-110°C to drive the reaction to completion.[4][5]

  • Side Reactions:

    • Cause: The formation of undesired byproducts is a common culprit. Over-chlorination (di- or tri-chlorinated species) can occur if the stoichiometry of the chlorinating agent is not carefully controlled. Another possibility is the formation of homocoupling products, especially in syntheses involving organometallic intermediates.[6]

    • Solution:

      • Stoichiometry Control: Add the chlorinating agent portion-wise or as a solution via a syringe pump to maintain a low concentration and minimize over-reaction.

      • Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Exothermic reactions should be cooled with an ice bath during reagent addition.

  • Product Loss During Workup:

    • Cause: The product may be partially soluble in the aqueous phase during extraction or may be lost during recrystallization if an inappropriate solvent or volume is used.

    • Solution: After quenching the reaction, ensure the pH is adjusted correctly to precipitate the carboxylic acid product fully before filtration.[5] When performing recrystallization, use a minimal amount of a suitable hot solvent and allow for slow cooling to maximize crystal formation and recovery.[7][8]

Issue 2: Product Impurity and Purification Challenges

Question: My final product shows multiple spots on TLC, and I'm struggling to achieve high purity. What are these impurities and what is the best purification strategy?

Answer: Impurities often consist of unreacted starting materials, isomers, or byproducts from side reactions. Effective purification relies on identifying the nature of the impurity and selecting an appropriate method.

  • Identifying Impurities:

    • Starting Material: A common impurity is the unreacted precursor. This is easily identified by running a co-spotted TLC with the starting material.

    • Isomeric Byproducts: Depending on the starting material, chlorination could potentially occur at other positions on the aromatic ring.

    • Solvent and Reagent Residues: Residual solvents like DMF or byproducts from the chlorinating agent (e.g., succinimide from NCS) can also contaminate the final product.

  • Purification Strategies:

    • Recrystallization: This is the most effective method for purifying solid organic compounds like this compound.[7] The choice of solvent is critical. Alcohols (like ethanol or methanol) or mixed solvent systems are often effective.[2][8] The process involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly, causing the pure product to crystallize while impurities remain in the solution.

    • Acid-Base Extraction: Since the product is a carboxylic acid, you can use its acidic nature to purify it. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and extract with an aqueous base (like sodium bicarbonate). The product will move to the aqueous layer as its carboxylate salt, leaving non-acidic impurities behind. The aqueous layer can then be acidified to re-precipitate the pure product, which is then filtered.

    • Flash Chromatography: While less common for large-scale preparations of this specific compound, flash chromatography can be used for small-scale purification or for removing stubborn impurities.[3]

Troubleshooting Workflow Diagram

G Start Problem: Low Yield or Impurity Check_Reaction 1. Analyze Reaction (TLC/HPLC) Start->Check_Reaction Check_Workup 2. Review Workup & Purification Start->Check_Workup Incomplete Starting Material Remains? Check_Reaction->Incomplete Check Conversion Side_Products New Spots/ Byproducts? Check_Reaction->Side_Products Check Purity Loss_Extraction Loss During Extraction? Check_Workup->Loss_Extraction Check Phases Loss_Recrystal Poor Recrystallization Recovery? Check_Workup->Loss_Recrystal Check Recovery Sol_Time_Temp Solution: - Increase Time/Temp - Check Reagent Activity Incomplete->Sol_Time_Temp Yes Sol_Stoich_Temp Solution: - Control Stoichiometry - Optimize Temperature Side_Products->Sol_Stoich_Temp Yes Sol_pH_Solvent Solution: - Adjust pH Carefully - Saturate Aqueous Phase Loss_Extraction->Sol_pH_Solvent Yes Sol_Recrystal Solution: - Use Minimal Hot Solvent - Test Solvent Systems Loss_Recrystal->Sol_Recrystal Yes

Caption: A troubleshooting workflow for identifying and solving common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material and synthetic route?

One well-documented route is the chlorination of 2-amino-3-methylbenzoic acid.[2][4][5] This precursor is commercially available, and the chlorination step is generally regioselective, leading to the desired 5-chloro isomer in good yields. An alternative industrial method involves the direct oxidation of 2,6-dimethyl chlorobenzene.[1]

Q2: Which chlorinating agent is most suitable for this synthesis?

Several chlorinating agents can be used, each with its own advantages and disadvantages:

  • N-Chlorosuccinimide (NCS): A solid, easy-to-handle reagent that often gives clean reactions.[2] It is a common choice in lab-scale synthesis.

  • Dichlorohydantoin: A cost-effective and efficient chlorinating agent used in some patented procedures, providing high yields.[4]

  • Cyanuric Chloride: Another effective agent for this transformation, noted for being a simple and high-yielding raw material.[2]

  • Chlorine Gas: While highly effective and atom-economical, it requires specialized equipment for safe handling and is more suitable for large-scale industrial production.[5]

Q3: How do reaction parameters like solvent and temperature affect the outcome?

Optimizing these parameters is crucial for maximizing yield and purity. The table below summarizes the impact of key variables based on literature precedents.

ParameterOptionsImpact on Reaction & Rationale
Solvent DMF, N,N-Dimethylacetamide, Dichloroethane, Acetic AcidA polar aprotic solvent like DMF or DMA is often preferred as it can dissolve the starting materials and facilitate the reaction at elevated temperatures.[4] Dichloroethane is also used, particularly with chlorine gas.[5]
Temperature 50 - 110 °CHigher temperatures generally increase the reaction rate but may also promote the formation of side products. The optimal temperature is a balance between reaction time and selectivity. Many procedures recommend temperatures in the range of 90-110°C.[4]
Catalyst Benzoyl Peroxide (for some chlorinating agents)A radical initiator like benzoyl peroxide is sometimes used to facilitate the chlorination reaction, particularly with reagents like dichlorohydantoin.[4]
Reaction Time 1 - 3 hoursThe reaction should be monitored until completion (e.g., by TLC) to avoid both incomplete conversion and potential degradation or side-product formation from prolonged heating.[4][5]

Q4: What are the essential safety precautions for this synthesis?

Handling the chemicals involved in this synthesis requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[9][10]

  • Ventilation: Conduct the reaction in a well-ventilated fume hood to avoid inhaling vapors or dust from the reagents.[10][11]

  • Handling Chlorinating Agents: Chlorinating agents are strong oxidizers and can be corrosive and toxic. Avoid contact with skin and eyes.[11]

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.[10]

  • Storage: Store all chemicals in tightly closed containers in a cool, dry, and well-ventilated area, away from incompatible materials like strong bases or reducing agents.[9][12]

Experimental Protocol: Chlorination of 2-Amino-3-methylbenzoic Acid

This protocol is a representative example based on established procedures.[4] Researchers should adapt it based on their specific lab conditions and scale.

Materials:

  • 2-Amino-3-methylbenzoic acid

  • Dichlorohydantoin

  • Benzoyl peroxide (catalyst)

  • N,N-dimethylformamide (DMF)

  • Ice water

  • Deionized water

Procedure:

  • Reaction Setup: In a four-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 2-amino-3-methylbenzoic acid (1.0 eq), N,N-dimethylformamide (approx. 4 mL per gram of starting material), dichlorohydantoin (0.5 eq), and a catalytic amount of benzoyl peroxide (approx. 0.01 eq).[4]

  • Heating: Heat the reaction mixture to 100°C with vigorous stirring.[4]

  • Monitoring: Maintain the temperature and monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours, indicated by the disappearance of the starting material spot.[4]

  • Quenching and Precipitation: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture slowly into a beaker containing ice water (approx. 8-10 mL per gram of starting material) with stirring. A white solid should precipitate.

  • Isolation: Filter the precipitated solid using a Buchner funnel.

  • Washing and Drying: Wash the filter cake thoroughly with deionized water to remove any residual DMF and other water-soluble impurities. Dry the solid under vacuum to obtain the crude 2-amino-5-chloro-3-methylbenzoic acid.[4]

  • Purification (if necessary): If further purification is required, recrystallize the crude product from a suitable solvent like an ethanol/water mixture.

References

Technical Support Center: Purification of 2-Chloro-3,5-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the purity of 2-Chloro-3,5-dimethylbenzoic acid. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific experimental issues, offering both corrective protocols and the underlying scientific principles.

Introduction: The Criticality of Purity

This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals. The presence of impurities, even in trace amounts, can significantly impact the yield, safety, and efficacy of the final product. Common impurities often arise from starting materials, side reactions during synthesis (such as incomplete oxidation or alternative chlorination), or degradation.[1] This guide will equip you with the necessary knowledge to diagnose and resolve these purity issues effectively.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses common problems encountered during the purification of this compound in a practical question-and-answer format.

Question 1: My final product has a persistent yellow or brownish tint. What is the likely cause and how can I remove it?

Answer:

A persistent color often indicates the presence of nitrated or oxidized impurities. These can form if the reaction conditions are not carefully controlled, particularly if nitric acid was used in a preceding step or if the compound has been exposed to strong oxidizing agents.[1][2]

Underlying Cause: The color arises from chromophoric groups in the impurity molecules, which absorb light in the visible spectrum. Standard recrystallization may not be sufficient if the impurity has similar solubility to the desired product.

Recommended Protocol: Activated Carbon Treatment & Recrystallization

  • Dissolution: Dissolve the impure this compound in a suitable hot solvent. Low carbon alcohols like methanol or ethanol are often effective.[3]

  • Activated Carbon Addition: Add a small amount of activated carbon (typically 1-2% of the solute's weight) to the hot solution.

  • Decolorization: Gently boil the solution for 5-10 minutes. The activated carbon will adsorb the colored impurities.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon. This step is crucial and must be performed rapidly to prevent premature crystallization of the product on the filter.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[4]

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.[5]

Question 2: HPLC analysis of my product shows a significant impurity peak with a similar retention time. How can I identify and remove this impurity?

Answer:

An impurity with a similar retention time likely has a structure and polarity closely related to this compound. Common culprits are positional isomers, such as other dichlorodimethylbenzoic acid isomers or isomers with the chloro and methyl groups in different positions.[6][7]

Potential Impurities:

  • Isomeric Byproducts: The synthesis of this compound can sometimes yield small amounts of other isomers, such as 2,4-dichloro-3,5-dimethylbenzoic acid or isomers where the chlorine atom is at a different position on the ring.[6]

  • Unreacted Starting Materials: Depending on the synthetic route, unreacted starting materials like 3,5-dimethylbenzoic acid could be present.

Troubleshooting Workflow:

Caption: Workflow for identifying and removing closely related impurities.

Recommended Purification Strategy: Fractional Recrystallization

Fractional recrystallization can be effective if the isomeric impurity has a slightly different solubility profile.

  • Solvent Selection: Choose a solvent system where the solubility difference between the desired product and the impurity is maximized. This may require screening several solvents or solvent mixtures.

  • Controlled Dissolution: Dissolve the impure solid in the minimum amount of boiling solvent to form a saturated solution.[4]

  • Slow Cooling: Allow the solution to cool very slowly. The less soluble compound (ideally your desired product) will crystallize first.

  • First Crop Collection: Collect the first crop of crystals.

  • Analysis: Analyze the purity of the first crop by HPLC.

  • Further Crops: Concentrate the mother liquor and cool again to obtain subsequent crops of crystals, which will be enriched in the more soluble impurity.

  • Repeat if Necessary: The process may need to be repeated with the purified first crop to achieve the desired level of purity.

Question 3: My product yield is consistently low after recrystallization. What are the common pitfalls?

Answer:

Low recovery after recrystallization is a frequent issue and can often be attributed to several factors during the procedure.

Common Causes and Solutions:

Issue Probable Cause Recommended Solution
Low Crystal Yield Using too much solvent during dissolution.Add the solvent in small portions to the boiling mixture until the solid just dissolves.[4][5]
Cooling the solution too quickly.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling leads to the formation of small, impure crystals.[4]
Incomplete precipitation.Ensure the solution is thoroughly chilled in an ice bath for a sufficient amount of time before filtration.
Product Lost During Filtration Premature crystallization in the filter funnel.Use a pre-warmed funnel and filter the hot solution quickly.
Using too much solvent for washing.Wash the collected crystals with a minimal amount of ice-cold solvent.[5]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: The ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures. For substituted benzoic acids, low molecular weight alcohols such as methanol and ethanol are often good choices.[3] Aqueous alcohol mixtures can also be effective. It is always recommended to perform small-scale solvent screening to determine the optimal solvent or solvent system for your specific sample.

Q2: How can I confirm the identity and purity of my final product?

A2: A combination of analytical techniques should be used:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying purity and detecting non-volatile impurities.[8][9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any structural isomers.[11]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[7]

  • Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups like the carboxylic acid.[12]

  • Melting Point: A sharp melting point close to the literature value is a good indicator of high purity.

Q3: Can I use column chromatography to purify this compound?

A3: Yes, column chromatography is a viable, albeit more labor-intensive, method for purification, especially for removing impurities with different polarities. A typical setup would involve a silica gel stationary phase and a mobile phase consisting of a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate). The polarity of the mobile phase can be gradually increased to elute the desired compound.

General Column Chromatography Protocol:

Caption: General workflow for purification by column chromatography.

Q4: Are there any specific safety precautions I should take when working with this compound and its purification solvents?

A4: Yes, standard laboratory safety practices should always be followed.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Ventilation: Work in a well-ventilated fume hood, especially when handling volatile organic solvents.

  • Material Safety Data Sheet (MSDS): Consult the MSDS for this compound and all solvents used for specific handling and disposal information.

References

Technical Support Center: Synthesis of 2-Chloro-3,5-dimethylbenzoic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 2-Chloro-3,5-dimethylbenzoic acid and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are actively working with this important chemical intermediate. We provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles to help you navigate the challenges of your synthesis.

Introduction: The Synthetic Challenge

This compound is a key building block in the synthesis of various high-value compounds, including modern insecticides and pharmaceuticals. Its specific substitution pattern—a chlorine atom ortho to the carboxylic acid and flanked by a methyl group—presents unique synthetic hurdles. Achieving high purity and yield requires careful control over reaction conditions and a solid understanding of the underlying mechanisms. This guide focuses on the two most prevalent and logical synthetic strategies: the Sandmeyer Reaction starting from an amino precursor and Directed Ortho-lithiation of 3,5-dimethylbenzoic acid.

Core Synthetic Strategies

Below is a high-level overview of the primary synthetic routes, each with its own set of advantages and challenges.

G cluster_0 Synthetic Pathways start1 2-Amino-3,5-dimethylbenzoic Acid diazotization Step 1: Diazotization (NaNO₂, HCl, 0-5°C) start1->diazotization Route A start2 3,5-Dimethylbenzoic Acid lithiation Step 1: Directed Ortho-lithiation (s-BuLi, TMEDA, -78°C) start2->lithiation Route B product This compound sandmeyer Step 2: Sandmeyer Reaction (CuCl) diazotization->sandmeyer sandmeyer->product chlorination Step 2: Electrophilic Quench (e.g., C₂Cl₆) lithiation->chlorination chlorination->product

Caption: Overview of primary synthetic routes to this compound.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during synthesis.

Category 1: The Sandmeyer Reaction Route (From 2-Amino-3,5-dimethylbenzoic Acid)

The Sandmeyer reaction is a powerful method for converting an aryl amine into an aryl halide via a diazonium salt intermediate.[1][2][3] However, the instability of the diazonium salt makes this a technically demanding process.

Question: My diazotization reaction is not proceeding as expected. I'm observing gas evolution and a dark-colored mixture before adding the copper catalyst. What is happening?

Answer: This strongly suggests premature decomposition of your diazonium salt. The diazonium group (-N₂⁺) is an excellent leaving group, and the salt is only metastable at low temperatures.[4][5]

  • Causality: The primary cause is a loss of temperature control. Diazonium salts are notoriously unstable above 5 °C and can decompose violently at higher temperatures.[6] The decomposition often leads to the formation of phenolic byproducts and nitrogen gas, which explains your observations.

  • Troubleshooting Steps:

    • Strict Temperature Monitoring: Ensure your reaction vessel is maintained between 0-5 °C throughout the in situ generation of nitrous acid (from NaNO₂) and its reaction with the amine. Use a reliable thermometer and a well-maintained ice/salt bath.[6]

    • Slow Reagent Addition: The sodium nitrite solution must be added dropwise and slowly to the acidic solution of the amine. This prevents localized temperature spikes from the exothermic reaction.

    • Purity of Starting Material: Ensure your 2-amino-3,5-dimethylbenzoic acid is free of impurities that could catalyze decomposition.

Question: The final Sandmeyer step (addition of CuCl) results in a low yield of the desired 2-chloro product and a significant amount of 2-hydroxy-3,5-dimethylbenzoic acid. How can I improve the selectivity?

Answer: The formation of a hydroxy byproduct is a classic competitive side reaction in the Sandmeyer synthesis, where water acts as a nucleophile.[7]

  • Causality: The diazonium salt can react with water in the solvent to produce a phenol. This reaction is often uncatalyzed but can become significant if the copper(I)-catalyzed chlorination is slow or inefficient.

  • Troubleshooting Steps:

    • Catalyst Quality and Solubility: Use freshly prepared, high-purity copper(I) chloride (CuCl). Cu(I) is prone to oxidation to Cu(II), which is ineffective. The CuCl must be dissolved in a minimal amount of concentrated HCl to form the soluble tetrachlorocuprate(I) complex ([CuCl₄]³⁻), which is the active catalytic species.

    • Reaction Medium: The Sandmeyer reaction mechanism is believed to involve a radical-nucleophilic aromatic substitution.[1] Adding the cold diazonium salt solution to the hot (or room temperature) CuCl solution can sometimes improve yields by ensuring the desired reaction proceeds quickly upon introduction.

    • Minimize Water: While the reaction is aqueous, avoid excessive dilution. Using a more concentrated acidic medium can help suppress the competing hydrolysis reaction.

G start Low Yield or Byproducts in Sandmeyer Reaction check_diazo Is the Diazotization Step the issue? (e.g., premature decomposition, color change) start->check_diazo check_sandmeyer Is the Sandmeyer Step the issue? (e.g., high phenol byproduct, low conversion) start->check_sandmeyer sol_temp ACTION: Maintain Temp 0-5°C Use ice/salt bath check_diazo->sol_temp Yes sol_addition ACTION: Slow, Dropwise Addition of NaNO₂ Solution check_diazo->sol_addition Yes sol_catalyst ACTION: Use Fresh, High-Purity CuCl Ensure it's fully dissolved in HCl check_sandmeyer->sol_catalyst Yes sol_water ACTION: Minimize Excess Water Use concentrated reaction medium check_sandmeyer->sol_water Yes sol_procedure ACTION: Add diazonium salt solution to the catalyst solution check_sandmeyer->sol_procedure Yes

Caption: Troubleshooting decision tree for the Sandmeyer reaction route.

Category 2: The Directed Ortho-lithiation (DoL) Route (From 3,5-Dimethylbenzoic Acid)

Directed ortho-lithiation is an elegant method for functionalizing an aromatic ring at a position adjacent to a directing group, in this case, the deprotonated carboxylic acid.[8][9][10] It requires anhydrous conditions and the use of pyrophoric organolithium reagents.

Question: I am getting a mixture of products, including what appears to be 2,6-disubstituted benzoic acid and some starting material. How can I improve the regioselectivity and conversion?

Answer: This indicates either incomplete lithiation or over-lithiation. Achieving high selectivity in DoL is a function of stoichiometry, temperature, and the choice of base.

  • Causality: The carboxylic acid group first reacts with one equivalent of the alkyllithium base to form a lithium carboxylate. This carboxylate then directs a second equivalent of the base to deprotonate one of the ortho positions.[8] Using insufficient base leads to incomplete reaction. Using a large excess or allowing the temperature to rise can lead to lithiation at both ortho positions or other side reactions.

  • Troubleshooting Steps:

    • Precise Stoichiometry: Use slightly more than 2.0 equivalents of your alkyllithium base (e.g., 2.1-2.2 equivalents). The first equivalent is consumed by the acidic proton of the carboxyl group. The second performs the ortho-lithiation. Titrate your alkyllithium solution before use to know its exact concentration.

    • Use of TMEDA: Tetramethylethylenediamine (TMEDA) is a crucial additive. It chelates the lithium ion, breaking up alkyllithium aggregates and increasing the kinetic basicity of the reagent, leading to faster and more efficient lithiation at lower temperatures.[11]

    • Cryogenic Temperatures: The reaction must be maintained at -78 °C (a dry ice/acetone bath) or even lower.[8][10] At higher temperatures, the lithiated intermediate can become unstable or less selective.

Question: After adding my electrophilic chlorine source (hexachloroethane), the yield is very low. What could be the problem?

Answer: This points to an issue with the quenching step. The lithiated intermediate is a potent nucleophile and base, but its reaction with the electrophile can be problematic.

  • Causality: The low yield could be due to several factors: an inefficient electrophile, a slow quenching reaction allowing the intermediate to decompose, or side reactions where the lithiated species acts as a base rather than a nucleophile.

  • Troubleshooting Steps:

    • Electrophile Choice: Hexachloroethane (C₂Cl₆) is a common and effective "Cl⁺" source for this reaction. Ensure it is pure and dry. It should be dissolved in your reaction solvent (e.g., THF) and added as a solution.

    • Quenching Temperature: Add the electrophile solution while maintaining the reaction at -78 °C. Do not allow the mixture to warm up before the quench is complete.

    • Reverse Addition: In some cases, transferring the lithiated species via cannula into a solution of the electrophile (reverse addition) can improve yields by ensuring the electrophile is always in excess.

ParameterRecommended ConditionRationale
Base s-BuLi or n-BuLis-BuLi is more reactive and often preferred for difficult lithiations.
Equivalents of Base 2.1 - 2.2The first equivalent deprotonates the acid; the second performs the ortho-lithiation.
Additive TMEDA (1.1 eq per eq of base)Breaks up alkyllithium aggregates, increasing reactivity and promoting lithiation.[11]
Solvent Anhydrous THF or Diethyl EtherAprotic and can stabilize the organolithium species. Must be rigorously dried.
Temperature -78 °C (Dry Ice/Acetone)Critical for maintaining the stability and selectivity of the lithiated intermediate.[8]
Chlorine Source Hexachloroethane (C₂Cl₆)Effective electrophilic chlorine source.

Table 1: Optimized Conditions for Directed Ortho-lithiation of 3,5-Dimethylbenzoic Acid.

Detailed Experimental Protocols

Protocol 1: Synthesis via Sandmeyer Reaction

Step A: Diazotization of 2-Amino-3,5-dimethylbenzoic Acid

  • In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 2-amino-3,5-dimethylbenzoic acid (10.0 g, 60.5 mmol) in a mixture of concentrated hydrochloric acid (30 mL) and water (50 mL).

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring. The mixture should be a fine, stirrable slurry.

  • In a separate beaker, dissolve sodium nitrite (4.3 g, 62.3 mmol) in cold water (15 mL).

  • Add the sodium nitrite solution dropwise to the cold amine suspension over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Stir the resulting pale-yellow solution for an additional 20 minutes at 0-5 °C. This solution of the diazonium salt must be used immediately in the next step.

Step B: Sandmeyer Reaction with Copper(I) Chloride

  • In a 500 mL beaker, dissolve copper(I) chloride (7.2 g, 72.7 mmol) in concentrated hydrochloric acid (50 mL) with gentle warming. Cool the resulting solution to room temperature.

  • With rapid stirring, slowly pour the cold diazonium salt solution from Step A into the copper(I) chloride solution.

  • Vigorous evolution of nitrogen gas will occur. Stir the reaction mixture at room temperature for 2 hours, then heat to 60 °C for 30 minutes to ensure complete reaction.

  • Cool the mixture to room temperature. The solid product will precipitate.

  • Collect the crude product by vacuum filtration and wash thoroughly with cold water.

  • Purify the crude solid by recrystallization from an ethanol/water mixture to yield this compound.

Protocol 2: Synthesis via Directed Ortho-lithiation

CAUTION: This procedure uses pyrophoric reagents (s-BuLi) and requires strict anhydrous/inert atmosphere techniques (Schlenk line or glovebox).

  • To a flame-dried 250 mL Schlenk flask under an argon atmosphere, add 3,5-dimethylbenzoic acid (5.0 g, 33.3 mmol) and 100 mL of anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add anhydrous TMEDA (11.0 mL, 73.3 mmol) via syringe.

  • Slowly add s-BuLi (1.4 M in cyclohexane, 52 mL, 73.3 mmol) dropwise via syringe over 30 minutes, maintaining the temperature at -78 °C. A color change to deep red or orange indicates the formation of the dianion.

  • Stir the mixture at -78 °C for 2 hours.

  • In a separate flame-dried flask, dissolve hexachloroethane (8.7 g, 36.6 mmol) in 40 mL of anhydrous THF.

  • Add the solution of hexachloroethane to the lithiated species dropwise at -78 °C.

  • After the addition is complete, stir the reaction at -78 °C for an additional hour, then allow it to slowly warm to room temperature overnight.

  • Carefully quench the reaction by slowly adding 50 mL of 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude solid by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to afford pure this compound.

References

preventing degradation of 2-Chloro-3,5-dimethylbenzoic acid during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 2-Chloro-3,5-dimethylbenzoic acid. This resource is designed for researchers, scientists, and professionals in drug development to navigate the complexities of utilizing this sterically hindered and electronically modified benzoic acid derivative in organic synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and prevent the degradation of this valuable synthetic intermediate.

Introduction to the Challenges

This compound presents a unique set of challenges in chemical reactions due to the interplay of its substituents. The ortho-chloro group and the two meta-methyl groups create significant steric hindrance around the carboxylic acid functionality. Electronically, the chlorine atom is electron-withdrawing via induction, while the methyl groups are weakly electron-donating. This combination can influence the reactivity of the carboxyl group and the stability of the entire molecule under various reaction conditions, making it susceptible to degradation if not handled with care. This guide provides practical, field-proven insights to help you achieve optimal results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound during a typical reaction workup?

The two most common degradation pathways to be vigilant about are thermal decarboxylation and dehalogenation.

  • Thermal Decarboxylation: At elevated temperatures, particularly above 150°C in solution, benzoic acids can undergo decarboxylation to yield the corresponding aryl derivative. For this compound, this would result in the formation of 2-chloro-1,3-dimethylbenzene. The presence of an ortho-chloro substituent can influence the rate of this process.[1][2]

  • Dehalogenation: Reductive dehalogenation can occur in the presence of certain catalysts (e.g., palladium on carbon with a hydrogen source) or strong reducing agents. This would lead to the formation of 3,5-dimethylbenzoic acid, an impurity that can be difficult to separate from the starting material.

Q2: I am observing a significant amount of starting material recovery in my esterification reaction. What is causing this?

The steric hindrance from the ortho-chloro and meta-dimethyl groups makes the carboxylic acid less accessible to the alcohol nucleophile. Standard Fischer-Speier esterification conditions (refluxing in alcohol with a strong acid catalyst) may be slow and inefficient.[3]

Q3: My amide coupling reaction is sluggish and gives low yields. How can I improve this?

Similar to esterification, the steric hindrance around the carboxyl group is the primary challenge. The formation of the activated ester intermediate may be slow, and the subsequent nucleophilic attack by the amine can be impeded. Furthermore, the activated intermediate is susceptible to hydrolysis if any moisture is present in the reaction.

Q4: I am attempting a Suzuki-Miyaura cross-coupling reaction to replace the chlorine atom, but I am getting low yields and several byproducts. What are the likely issues?

While the primary goal is often to use the carboxylic acid functionality, if you are targeting the C-Cl bond for a cross-coupling reaction, several challenges arise:

  • Catalyst Inhibition: The carboxylate group can coordinate to the palladium catalyst, potentially inhibiting its activity.

  • Protodeboronation: The boronic acid coupling partner can be protonated and decompose, especially in the presence of water or acidic conditions.

  • Homocoupling: Self-coupling of the boronic acid can occur, leading to biaryl byproducts.

  • Dehalogenation: As mentioned, reductive dehalogenation of the starting material can be a competing side reaction.

Troubleshooting Guides

Issue 1: Degradation During Esterification

Symptom: Formation of 2-chloro-1,3-dimethylbenzene as a byproduct, or low yield of the desired ester.

Root Cause Analysis and Solutions:

Probable Cause Recommended Solution
High Reaction Temperature Avoid prolonged heating above 150°C. If high temperatures are necessary, minimize the reaction time. Consider microwave-assisted synthesis for rapid heating and shorter reaction times.
Inefficient Activation For sterically hindered acids, consider milder activation methods like the Steglich esterification using DCC/DMAP. This avoids the high temperatures and strongly acidic conditions of the Fischer-Speier method.
Hydrolysis of Intermediate Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocol: Steglich Esterification of this compound

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add the desired alcohol (1.2 eq) and 4-(Dimethylamino)pyridine (DMAP) (0.1 eq).

  • Cool the mixture to 0°C in an ice bath.

  • Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) portion-wise while stirring.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Filter off the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Issue 2: Low Yield in Amide Bond Formation

Symptom: Incomplete conversion of starting material and formation of hydrolysis byproducts.

Root Cause Analysis and Solutions:

Probable Cause Recommended Solution
Steric Hindrance Use a more potent coupling reagent like HATU or HBTU, which are known to be effective for hindered substrates. Pre-activating the carboxylic acid for 15-30 minutes before adding the amine can improve yields.
Hydrolysis of Activated Ester Strictly anhydrous conditions are crucial. Use freshly distilled solvents and dried glassware.
Low Nucleophilicity of Amine For weakly nucleophilic amines (e.g., anilines), consider converting the carboxylic acid to the more reactive acid chloride first.

Experimental Protocol: Amide Coupling using HATU

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 20 minutes for pre-activation.

  • Add the amine (1.0 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify by column chromatography or recrystallization.

Issue 3: Challenges in Acid Chloride Formation

Symptom: Incomplete conversion to the acid chloride, or degradation during the reaction.

Root Cause Analysis and Solutions:

Probable Cause Recommended Solution
Reagent Reactivity Thionyl chloride (SOCl₂) is a common reagent but can sometimes lead to side reactions with sensitive substrates at elevated temperatures. Oxalyl chloride with a catalytic amount of DMF is often a milder and more effective alternative.[4][5]
Moisture Sensitivity Acid chlorides are highly sensitive to moisture and can hydrolyze back to the carboxylic acid. Ensure all glassware is flame-dried and the reaction is performed under a strictly inert atmosphere. It is often best to use the crude acid chloride immediately in the next step without purification.[6]

Experimental Protocol: Acid Chloride Formation using Oxalyl Chloride

  • Dissolve this compound (1.0 eq) in anhydrous DCM under an argon atmosphere.

  • Add one drop of anhydrous DMF as a catalyst.

  • Slowly add oxalyl chloride (1.5 eq) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours. The evolution of gas (CO and CO₂) should be observed.

  • Once the reaction is complete (cessation of gas evolution), remove the solvent and excess oxalyl chloride under reduced pressure.

  • The resulting crude acid chloride can be used directly in the subsequent reaction.

Visualizing Reaction Workflows

To aid in understanding the experimental processes and potential points of degradation, the following diagrams illustrate the key decision-making steps and reaction pathways.

Esterification_Workflow start This compound esterification Esterification start->esterification fischer Fischer-Speier (High Temp, Acid Cat.) esterification->fischer Classic Method steglich Steglich (DCC, DMAP, RT) esterification->steglich Milder Method decarboxylation Degradation: Decarboxylation fischer->decarboxylation Risk low_yield Low Yield: Steric Hindrance fischer->low_yield product Desired Ester fischer->product Possible steglich->product Recommended

Caption: Decision workflow for the esterification of this compound.

Amide_Coupling_Workflow start This compound coupling Amide Coupling start->coupling direct Direct Coupling (e.g., HATU, HBTU) coupling->direct For most amines acid_chloride Acid Chloride Formation coupling->acid_chloride For weak nucleophiles hydrolysis Degradation: Hydrolysis direct->hydrolysis Risk incomplete Low Yield: Incomplete Reaction direct->incomplete product Desired Amide direct->product Recommended amine_addition Amine Addition acid_chloride->amine_addition amine_addition->product

Caption: Strategic approaches for amide bond formation.

References

Technical Support Center: Synthesis of 2-Chloro-3,5-dimethylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-Chloro-3,5-dimethylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the workup and purification of this important chemical intermediate. The following information is curated from established chemical literature and patents to ensure scientific integrity and practical applicability in a laboratory setting.

Section 1: Frequently Asked Questions (FAQs)

Here we address common questions regarding the workup procedure for this compound.

Q1: What are the primary synthesis routes for this compound that influence the workup procedure?

A1: The workup procedure is intrinsically linked to the synthetic route employed. The most common methods for synthesizing chlorinated and methylated benzoic acids, which would inform the strategy for this compound, include:

  • Oxidation of 2-chloro-1,3,5-trimethylbenzene: This route involves the oxidation of one methyl group of the starting material. The workup will focus on separating the desired carboxylic acid from unreacted starting material and over-oxidized byproducts.[1]

  • Sandmeyer Reaction of 2-amino-3,5-dimethylbenzoic acid: This pathway involves the diazotization of an amino group followed by its replacement with a chlorine atom. The workup will need to address the removal of copper salts and potential side products like phenols and biaryl compounds.[2][3]

  • Direct Chlorination of 3,5-dimethylbenzoic acid: This involves the electrophilic aromatic substitution of 3,5-dimethylbenzoic acid. The workup will focus on removing the chlorinating agent, unreacted starting material, and isomers.

Q2: What is the general approach to isolating this compound from the reaction mixture?

A2: The general approach involves a series of extraction and precipitation steps to isolate the acidic product. A typical workflow is as follows:

  • Quenching the reaction: The crude reaction mixture is often quenched by pouring it into a mixture of ice and water. This helps to stop the reaction and begin the separation process. For reactions involving strong acids or bases, this step also serves to dilute and neutralize.

  • Acidification: Since the product is a carboxylic acid, it will be deprotonated and soluble in a basic aqueous solution (as a carboxylate salt). To precipitate the product, the aqueous solution is acidified, typically with a strong acid like hydrochloric acid, to a pH where the carboxylic acid is protonated and insoluble.[4]

  • Extraction: The precipitated crude product is then typically collected by filtration. Alternatively, if the product is soluble in an organic solvent, an extractive workup can be performed. This involves dissolving the crude mixture in an organic solvent and washing with water to remove water-soluble impurities. The product can then be extracted into a basic aqueous solution, leaving non-acidic impurities in the organic layer. The aqueous layer is then acidified to precipitate the pure product.

  • Purification: The crude solid is then further purified, most commonly by recrystallization.

Q3: How do I choose a suitable solvent for the recrystallization of this compound?

A3: The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. For benzoic acid derivatives, common solvent systems include:

  • Water: Benzoic acids often have low solubility in cold water and significantly higher solubility in hot water, making it a good, green solvent choice.[5][6]

  • Ethanol/Water or Methanol/Water mixtures: A mixture of an alcohol and water can be effective if the product is too soluble in pure alcohol and not soluble enough in pure water.[7]

  • Toluene or Benzene: For less polar impurities, these aromatic solvents can be effective, sometimes in combination with a co-solvent like acetone.[6]

It is always recommended to perform small-scale solvent screening to determine the optimal solvent or solvent system for your specific product and impurity profile.

Section 2: Troubleshooting Guide

This section provides solutions to common problems encountered during the workup of this compound.

Problem Potential Cause Troubleshooting Steps
Low Yield of Precipitated Product Incomplete precipitation due to incorrect pH.Check the pH of the aqueous solution after acidification. Ensure it is sufficiently acidic (typically pH 1-2) to fully protonate the carboxylic acid.
Product is partially soluble in the aqueous phase.After acidification and filtration, try extracting the filtrate with a suitable organic solvent (e.g., ethyl acetate) to recover any dissolved product.
Incomplete reaction.Before workup, monitor the reaction completion using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Oily Product Instead of a Solid Presence of impurities that are lowering the melting point.Try triturating the oily product with a non-polar solvent like hexanes to induce crystallization and wash away oily impurities. If that fails, proceed with column chromatography for purification.
Residual solvent.Ensure the product is thoroughly dried under vacuum to remove any residual solvent that may be causing it to appear oily.
Product is Colored (Yellow, Brown, etc.) Presence of colored impurities from side reactions.During the workup, wash the organic layer with a sodium bisulfite solution to remove colored impurities. Activated carbon treatment of the solution before recrystallization can also be effective.[8]
Decomposition of diazonium salt in Sandmeyer reaction.Ensure the diazotization step is carried out at low temperatures (0-5 °C) to minimize decomposition and the formation of colored byproducts.[2]
Difficulty in Filtering the Precipitate Very fine particles are formed.Allow the precipitate to digest (stand in the mother liquor) for a longer period, possibly with gentle warming, to allow for larger crystal growth. Using a filter aid like celite can also help.
Incomplete Removal of Copper Salts (from Sandmeyer Reaction) Insufficient washing.The characteristic blue or green color of copper salts in the aqueous layer is a good indicator.[9] Wash the organic extract thoroughly with water or a dilute ammonia solution to complex and remove residual copper salts.

Section 3: Experimental Protocols

The following are detailed, step-by-step methodologies for key workup and purification procedures.

Protocol 1: General Acid-Base Extraction and Precipitation

This protocol is a general method for isolating a carboxylic acid product from a reaction mixture.

  • Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice.

  • Solvent Addition: Add an appropriate organic solvent (e.g., ethyl acetate) to dissolve the organic components.

  • Extraction: Transfer the mixture to a separatory funnel. Add a 1M sodium hydroxide solution and shake vigorously. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer containing the sodium 2-chloro-3,5-dimethylbenzoate into a clean flask.

  • Back-Extraction: Extract the organic layer again with 1M sodium hydroxide solution to ensure all the acidic product is removed. Combine the aqueous extracts.

  • Acidification: Cool the combined aqueous extracts in an ice bath and slowly add concentrated hydrochloric acid with stirring until the pH is approximately 1-2. A white precipitate of this compound should form.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with cold deionized water to remove any remaining inorganic salts.[4]

  • Drying: Dry the purified product in a vacuum oven.

Protocol 2: Recrystallization

This protocol describes the purification of the crude this compound.

  • Solvent Selection: In a test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent. Heat the mixture to boiling. If the solid dissolves, allow it to cool to room temperature and then in an ice bath. The formation of crystals indicates a suitable solvent.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.

  • Hot Filtration (if necessary): If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[5]

  • Filtration: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum.

Section 4: Visualizations

Workflow for Workup and Purification

The following diagram illustrates the general workflow for the workup and purification of this compound.

Workup_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reaction_Mixture Crude Reaction Mixture Quenching Quenching (Ice/Water) Reaction_Mixture->Quenching Extraction Acid-Base Extraction Quenching->Extraction Acidification Acidification (e.g., HCl) Extraction->Acidification Filtration1 Filtration Acidification->Filtration1 Crude_Product Crude Solid Product Filtration1->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Filtration2 Filtration Recrystallization->Filtration2 Drying Drying Filtration2->Drying Pure_Product Pure 2-Chloro-3,5- dimethylbenzoic acid Drying->Pure_Product

Caption: General workflow for the workup and purification of this compound.

Troubleshooting Logic Diagram

This diagram provides a logical approach to troubleshooting common issues during the workup.

Troubleshooting_Logic Start Problem Encountered Low_Yield Low Yield? Start->Low_Yield Oily_Product Oily Product? Low_Yield->Oily_Product No Check_pH Check & Adjust pH to 1-2 Low_Yield->Check_pH Yes Colored_Product Colored Product? Oily_Product->Colored_Product No Triturate Triturate with Non-Polar Solvent Oily_Product->Triturate Yes Charcoal_Treatment Activated Charcoal Treatment Colored_Product->Charcoal_Treatment Yes End Problem Resolved Colored_Product->End No Extract_Filtrate Extract Filtrate with Organic Solvent Check_pH->Extract_Filtrate Extract_Filtrate->End Column_Chromatography Purify by Column Chromatography Triturate->Column_Chromatography Column_Chromatography->End Bisulfite_Wash Wash with Sodium Bisulfite Solution Charcoal_Treatment->Bisulfite_Wash Bisulfite_Wash->End

Caption: A troubleshooting decision tree for common workup issues.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 2-Chloro-3,5-dimethylbenzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted benzoic acids represent a cornerstone in the development of biologically active molecules, with a rich history in pharmaceuticals and agrochemicals.[1] Within this class, compounds that mimic the natural plant hormone indole-3-acetic acid (IAA) have been exceptionally successful as selective herbicides.[2] These "auxinic herbicides" are more stable in plants than IAA, enabling them to induce lethal, uncontrolled growth in susceptible species, primarily broadleaf weeds.[2][3]

This guide provides an in-depth comparison of the biological activity of 2-Chloro-3,5-dimethylbenzoic acid and its analogs. By analyzing the structure-activity relationships (SAR), we aim to provide a technical framework for researchers engaged in the rational design of new, more effective herbicidal agents. We will delve into the molecular mechanism of action, present comparative biological data, and provide detailed experimental protocols for evaluating the efficacy of these compounds.

The Molecular Mechanism of Action: Overstimulating the Auxin Pathway

The herbicidal activity of this compound and its analogs stems from their ability to function as persistent mimics of the plant hormone auxin.[4] At supraoptimal concentrations, these synthetic auxins overwhelm the plant's natural hormonal regulation, leading to a cascade of events that culminates in plant death.[3] The process is initiated by the binding of the synthetic auxin to a specific receptor complex.

Core Signaling Cascade:

  • Perception: The primary auxin receptors are the Transport Inhibitor Response 1/Auxin Signaling F-box (TIR1/AFB) proteins, which are components of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[3][5] Synthetic auxins bind to the TIR1/AFB proteins, stabilizing their interaction with a family of transcriptional repressor proteins known as Aux/IAA.

  • Derepression of Transcription: This binding event targets the Aux/IAA repressors for ubiquitination and subsequent degradation by the 26S proteasome.[3]

  • Gene Activation: The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), which are transcription factors that can then bind to auxin-responsive elements in the promoters of target genes, activating their transcription.[3][5]

  • Phytotoxic Effects: The continuous activation of these genes leads to the overproduction of other plant hormones, notably ethylene and abscisic acid (ABA).[2][5][6] This hormonal imbalance disrupts numerous cellular processes, causing symptoms like epinastic growth, tissue swelling, senescence, and ultimately, the death of the susceptible plant.[2]

Auxin_Signaling_Pathway cluster_nucleus Cell Nucleus Auxin Synthetic Auxin (e.g., Benzoic Acid Analog) TIR1_AFB SCF-TIR1/AFB Receptor Complex Auxin->TIR1_AFB Binds & Stabilizes Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Targets for Degradation ARF ARF Transcription Factor Aux_IAA->ARF Represses DNA Auxin Response Genes ARF->DNA Activates Transcription mRNA mRNA DNA->mRNA Transcription Hormones Ethylene & ABA Biosynthesis mRNA->Hormones Translation Death Cell Death & Phytotoxicity Hormones->Death Overproduction Leads to

Caption: The synthetic auxin signaling pathway leading to herbicidal effects.

Structure-Activity Relationship (SAR) of Benzoic Acid Herbicides

The efficacy of a benzoic acid-based herbicide is critically dependent on the nature and position of substituents on the aromatic ring. These modifications influence the molecule's binding affinity to the TIR1/AFB receptors, its stability within the plant, and its transport properties.

  • Halogen Substitution: The presence of chlorine atoms is a common feature in many auxinic herbicides. For N-substituted benzamides, chloro groups are often most effective when placed at the 3 and 5 positions of the benzoic acid ring.[7] Halogen substitution can enhance the molecule's stability and its interaction with the receptor pocket.[8]

  • Alkyl Groups: Small alkyl groups, such as the two methyl groups in this compound, can also modulate activity. The position of these groups is crucial; shifting a methyl group from an ortho to a meta or para position can significantly increase certain bioactivities by altering the electronic properties and steric profile of the molecule.[1]

  • The Carboxylic Acid Group: The acidic proton of the carboxylic acid is essential for activity, as it is believed to be the primary site of interaction within the receptor. Modifications to this group, such as conversion to an ester or an amide, can drastically alter the compound's properties. For instance, the amide analog of the herbicide chloramben was found to be generally nontoxic, demonstrating the importance of the free carboxylic acid for herbicidal action.[9]

Comparative Biological Activity of Benzoic Acid Analogs

Direct comparative data on analogs of this compound is limited in publicly accessible literature. However, extensive research on the closely related herbicide Chloramben (3-amino-2,5-dichlorobenzoic acid) and other synthetic auxins provides valuable insights into how structural modifications affect herbicidal efficacy.

Compound/Analog ClassKey Structural ModificationObserved Biological ActivityTarget Weeds/SpeciesReference
Chloramben 3-amino, 2,5-dichloroPre-emergence control of annual grasses and broadleaf weeds.Soybeans, Dry Beans, Peanuts[10]
Chloramben Amide Carboxylic acid converted to an amide (-CONH₂)Generally nontoxic to both crops and weeds.Cucurbits, various weeds[9]
Chloramben Esters (e.g., methyl, butoxy ethyl)Carboxylic acid converted to an ester (-COOR)Activity is generally retained and comparable to the parent acid, with some variation in crop tolerance.Cucurbits, various weeds[9]
6-(5-aryl-1-pyrazolyl)-2-picolinic acids Benzoic acid core replaced with picolinic acid and pyrazole moietiesExhibit potent post-emergence herbicidal activity, particularly on broadleaf weeds. Halogen-substituted aryl groups enhance activity.Amaranthus retroflexus, Abutilon theophrasti[8]
3-phenyl-benzo[d][2][3][5]triazin-4(3H)-one derivatives Complex heterocyclic structures derived from substituted benzoic acidsHigh post-emergence herbicidal activity against dicotyledonous weeds, with selectivity observed in some crops.Amaranth, purslane, velvetleaf[11]

This table is illustrative, drawing comparisons from structurally related and functionally similar herbicidal benzoic acid derivatives to infer potential SAR trends for this compound analogs.

Experimental Protocols for Efficacy Evaluation

The evaluation of novel herbicidal compounds requires a systematic approach, moving from high-throughput in vitro screens to whole-plant greenhouse trials.

Experimental Workflow Overview

Experimental_Workflow A Compound Synthesis (Analog Library) B Primary Screen: In Vitro Root Growth Assay (e.g., Arabidopsis) A->B C Secondary Screen: Greenhouse Pot Trial (Pre- & Post-emergence) B->C Active Hits D Data Analysis: IC50 Determination, % Inhibition, SAR C->D E Lead Compound Identification D->E

Caption: A generalized workflow for the discovery and evaluation of novel herbicides.

Protocol 1: In Vitro Root Growth Inhibition Assay

This method serves as an efficient primary screen to determine the intrinsic herbicidal activity of compounds on a model plant.

  • Principle: The inhibition of root elongation in a sensitive plant species, such as Arabidopsis thaliana, is a quantifiable measure of a compound's phytotoxicity. The concentration that inhibits growth by 50% (IC₅₀) is determined.[8]

  • Materials:

    • Arabidopsis thaliana seeds

    • Murashige and Skoog (MS) medium agar plates

    • Test compounds dissolved in DMSO

    • Sterile water

    • Growth chamber with controlled light and temperature (e.g., 22°C, 16h light/8h dark cycle)

  • Step-by-Step Methodology:

    • Compound Preparation: Prepare a stock solution of each test compound in DMSO. Create a dilution series in sterile water to achieve the final desired concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration in the media is constant and non-toxic (typically ≤0.1%).

    • Plate Preparation: Add the appropriate volume of each compound concentration to molten MS agar and pour into sterile petri dishes. Include a solvent control (DMSO only) plate.

    • Seed Sterilization & Plating: Surface-sterilize Arabidopsis seeds (e.g., with 70% ethanol followed by a bleach solution) and rinse with sterile water. Aseptically place 10-15 seeds in a line on the surface of each agar plate.

    • Incubation: Seal the plates and place them vertically in a growth chamber to allow roots to grow downwards along the agar surface.

    • Data Collection: After a set period (e.g., 7-10 days), photograph the plates. Use image analysis software (e.g., ImageJ) to measure the primary root length for each seedling.

  • Data Analysis: Calculate the average root length for each concentration. Normalize the data to the solvent control (as 100% growth). Plot the percent inhibition against the log of the compound concentration and use a non-linear regression model to calculate the IC₅₀ value.

Protocol 2: Greenhouse Post-Emergence Herbicidal Assay

This assay evaluates the efficacy of compounds on whole plants under more realistic conditions.

  • Principle: Test compounds are applied directly to the foliage of young, actively growing weed species to assess their post-emergence herbicidal activity. Efficacy is determined by visual assessment of injury and fresh weight reduction.[12]

  • Materials:

    • Target weed species (e.g., barnyard grass (Echinochloa crus-galli), velvetleaf (Abutilon theophrasti)) grown in pots

    • Test compounds

    • Solvent (e.g., acetone) and surfactant (e.g., Tween-20)

    • Laboratory sprayer calibrated to deliver a specific volume

    • Greenhouse with controlled environmental conditions

  • Step-by-Step Methodology:

    • Plant Cultivation: Grow target weeds in pots containing standard potting mix until they reach a specific growth stage (e.g., 2-3 leaf stage).

    • Treatment Formulation: Dissolve the test compounds in a solvent and dilute with water containing a surfactant to create a sprayable emulsion at various application rates (e.g., 75, 150, 300 g/ha).

    • Application: Place the pots in a laboratory spray chamber. Apply the treatment solutions evenly over the foliage at a calibrated spray volume. Include a solvent/surfactant-only control group.

    • Incubation: Return the treated plants to the greenhouse and observe them over a period of time (e.g., 15-21 days).

    • Assessment: Visually score the plants for herbicidal injury (e.g., on a scale of 0% = no effect to 100% = complete death). At the end of the experiment, harvest the above-ground biomass and measure the fresh weight.

  • Data Analysis: Calculate the percentage of growth inhibition for each treatment relative to the control group based on fresh weight. Analyze the visual injury scores. This data helps determine the effective dose and the spectrum of weeds controlled.

Conclusion and Future Directions

The biological activity of this compound and its analogs is intrinsically linked to their function as synthetic auxins. Structure-activity relationship studies consistently demonstrate that modifications to the substitution pattern on the benzoic acid ring and alterations to the carboxylic acid moiety are powerful strategies for modulating herbicidal potency and selectivity.[8][13] The conversion of the carboxylic acid to an amide, for example, can completely abolish activity, highlighting the functional importance of this group.[9]

Future research should focus on synthesizing novel analogs guided by these SAR principles. The strategic placement of different halogen and alkyl substituents could lead to compounds with improved binding affinity for the TIR1/AFB receptors of target weed species, potentially overcoming existing resistance mechanisms. Furthermore, the application of computational methods, such as three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling, can provide predictive insights to guide the synthesis of next-generation herbicides with enhanced efficacy and superior environmental profiles.[8]

References

A Comparative Spectroscopic Guide to 2-Chloro-3,5-dimethylbenzoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the spectroscopic data for 2-Chloro-3,5-dimethylbenzoic acid and its key derivatives. It is intended for researchers, scientists, and professionals in drug development who are working with and characterizing these molecules. This document moves beyond a simple data repository to explain the causal relationships between molecular structure and spectral features, offering insights grounded in established spectroscopic principles.

Introduction to this compound

This compound is a substituted aromatic carboxylic acid with potential applications in the synthesis of pharmaceuticals and other specialty chemicals. Its unique substitution pattern, featuring a chlorine atom and two methyl groups on the benzene ring, gives rise to distinct spectroscopic characteristics. Understanding these spectral signatures is crucial for confirming the identity, purity, and structure of the parent acid and its derivatives during synthesis and analysis. This guide will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound and its derivatives, providing a comparative framework for their characterization.

Experimental Methodologies

The acquisition of high-quality spectroscopic data is fundamental to accurate structural elucidation. The following sections detail the standard protocols for obtaining NMR, IR, and Mass Spectra for the compounds discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. ¹H NMR provides information about the number, environment, and connectivity of protons, while ¹³C NMR reveals the different carbon environments within the molecule. For the compounds in this guide, NMR is essential for confirming the substitution pattern on the aromatic ring and identifying the functional groups.

Protocol for ¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid interfering signals and to ensure the sample is fully dissolved. Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

  • Instrument Setup: The spectra are recorded on a high-resolution NMR spectrometer, such as a Bruker Avance-400, operating at 400 MHz for ¹H and 100 MHz for ¹³C nuclei.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay that allows for full relaxation of the protons.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

Below is a DOT script for a Graphviz diagram illustrating the general workflow for NMR analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Dissolve Sample in Deuterated Solvent Add_Std Add Internal Standard (TMS) Prep->Add_Std Acquire_1H Acquire ¹H NMR Spectrum Add_Std->Acquire_1H Insert into Spectrometer Acquire_13C Acquire ¹³C NMR Spectrum Add_Std->Acquire_13C Insert into Spectrometer Process Fourier Transform & Phase Correction Acquire_1H->Process Acquire_13C->Process Integrate Integration & Peak Picking Process->Integrate Analyze Structure Elucidation Integrate->Analyze

General workflow for NMR analysis.
Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. For the compounds in this guide, IR is particularly useful for confirming the presence of the carboxylic acid group (O-H and C=O stretches) and the aromatic ring.

Protocol for Attenuated Total Reflectance (ATR)-FTIR Spectroscopy:

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Instrument Setup: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker ALPHA Platinum ATR-FTIR spectrometer.

  • Data Acquisition: The background spectrum of the clean ATR crystal is recorded first. Then, the sample spectrum is recorded. The instrument software automatically subtracts the background to produce the final spectrum. The typical spectral range is 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For halogenated compounds like this compound, the isotopic pattern of chlorine is a key diagnostic feature.

Protocol for Electron Ionization (EI)-Mass Spectrometry:

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Spectroscopic Data and Interpretation

This compound
Spectroscopic Data Expected Values/Observations
¹H NMR Aromatic protons (2H), two methyl singlets (3H each), and a broad carboxylic acid proton singlet.
¹³C NMR Signals for the carboxylic carbon, four aromatic carbons, and two methyl carbons.
IR (cm⁻¹) Broad O-H stretch (~3000), C=O stretch (~1700), aromatic C=C stretches (~1600, ~1450), C-Cl stretch.
Mass Spectrum (m/z) Molecular ion peak showing the characteristic 3:1 isotopic pattern for chlorine.
Comparative Analysis with Derivatives

To illustrate the influence of the functional group on the spectroscopic properties, we will compare the data for this compound with its methyl ester and amide derivatives.

Table 1: Comparative ¹H NMR Data (Predicted/Observed, δ ppm)

CompoundAromatic-H-CH₃-CO₂H / -CO₂CH₃ / -CONH₂
This compound~7.3-7.5~2.3, ~2.4~11-13 (broad s)
Methyl 2-chloro-3,5-dimethylbenzoate~7.2-7.4~2.3, ~2.4~3.9 (s, 3H)
2-Chloro-3,5-dimethylbenzamide~7.1-7.3~2.3, ~2.4~5.5-6.5 (broad s, 2H)

Table 2: Comparative IR Data (Key Peaks, cm⁻¹)

CompoundO-H StretchC=O StretchN-H Stretch
This compound~3300-2500 (broad)~1700-
Methyl 2-chloro-3,5-dimethylbenzoate-~1720-
2-Chloro-3,5-dimethylbenzamide-~1660~3350, ~3180

Table 3: Comparative Mass Spectrometry Data (Key Fragments, m/z)

CompoundMolecular Ion (M⁺)[M-OH]⁺ / [M-OCH₃]⁺ / [M-NH₂]⁺[M-COOH]⁺
This compound184/186167/169139/141
Methyl 2-chloro-3,5-dimethylbenzoate198/200167/169-
2-Chloro-3,5-dimethylbenzamide183/185167/169-

The following diagram illustrates the structural relationships between these compounds.

Derivatives Acid This compound Ester Methyl 2-chloro-3,5-dimethylbenzoate Acid->Ester Esterification Amide 2-chloro-3,5-dimethylbenzamide Acid->Amide Amidation

Derivatives of this compound.

Detailed Spectral Interpretation

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, the two aromatic protons are expected to appear as distinct signals due to their different environments relative to the substituents. The methyl groups will each give a singlet, and their chemical shifts will be influenced by the adjacent chloro and carboxyl groups. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift, which is characteristic and can be confirmed by D₂O exchange.

For the methyl ester derivative, the broad carboxylic acid proton signal is replaced by a sharp singlet for the methoxy group protons around 3.9 ppm. The aromatic proton signals may experience a slight upfield shift due to the change from a carboxylic acid to an ester.

In the case of the amide derivative, the carboxylic acid proton is replaced by two broad singlets for the amide protons. The chemical shifts of these protons can be highly dependent on the solvent and temperature.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound is expected to show a signal for the carbonyl carbon of the carboxylic acid around 170 ppm. The aromatic region will display signals for the four unique aromatic carbons, with their chemical shifts influenced by the electron-withdrawing chlorine and carboxylic acid groups and the electron-donating methyl groups. The two methyl carbons will appear as distinct signals in the upfield region.

IR Spectroscopy

The IR spectrum of this compound is dominated by the very broad O-H stretching vibration of the carboxylic acid dimer, which typically appears in the 3300-2500 cm⁻¹ region.[1] The strong, sharp C=O stretching absorption is expected around 1700 cm⁻¹.[1] Aromatic C=C stretching vibrations will be observed in the 1600-1450 cm⁻¹ region.

In the methyl ester, the broad O-H stretch is absent, and the C=O stretch is shifted to a slightly higher wavenumber (~1720 cm⁻¹). For the amide, the C=O stretch appears at a lower wavenumber (~1660 cm⁻¹) due to resonance, and characteristic N-H stretching bands are observed around 3350 and 3180 cm⁻¹.

Mass Spectrometry

The mass spectrum of this compound will show a molecular ion peak with a characteristic 3:1 intensity ratio for the M⁺ and M+2 peaks, confirming the presence of one chlorine atom. Common fragmentation pathways for benzoic acids include the loss of a hydroxyl radical (-OH) and the loss of the entire carboxyl group (-COOH).[2] For the derivatives, the fragmentation will be influenced by the ester or amide functionality, but the isotopic signature of the chlorine atom will remain a key diagnostic feature.

Conclusion

The spectroscopic characterization of this compound and its derivatives provides a clear example of how systematic changes in molecular structure are reflected in their NMR, IR, and mass spectra. By understanding these structure-spectra correlations, researchers can confidently identify and characterize these and other related compounds. This guide serves as a foundational resource, and the principles discussed herein can be broadly applied to the spectroscopic analysis of other substituted aromatic compounds.

References

A Definitive Guide to the Structural Confirmation of 2-Chloro-3,5-dimethylbenzoic Acid via NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical synthesis, the unambiguous confirmation of molecular structure is a cornerstone of scientific rigor. This guide provides an in-depth, technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the structural elucidation of 2-Chloro-3,5-dimethylbenzoic acid. Moving beyond a simple recitation of methods, we will explore the causal relationships behind experimental choices and interpret predictive data, offering a robust framework for analysis even in the absence of direct reference spectra.

The Analytical Challenge: Isomeric Ambiguity

The synthesis of substituted aromatic compounds like this compound can often yield a mixture of isomers. Distinguishing the target molecule from potential byproducts such as 2-Chloro-3,6-dimethylbenzoic acid or other positional isomers is critical. Both NMR and MS provide complementary data that, when combined, offer a definitive structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the elucidation of organic molecule structures in solution.[1][2] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid signal overlap with the analyte.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters should be employed, with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction.

Predicted ¹H NMR Spectrum and Interpretation

To predict the ¹H NMR spectrum of this compound, we can start with the known spectrum of 3,5-dimethylbenzoic acid and consider the electronic effects of the chlorine substituent.[3]

Table 1: Predicted ¹H NMR Data for this compound

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~11-13Singlet1H-COOHThe carboxylic acid proton is highly deshielded and appears as a broad singlet. Its chemical shift can be concentration and solvent-dependent.
~7.4Singlet1HAr-H (H4)The proton at position 4 is a singlet due to the absence of adjacent protons. The deshielding effect of the chlorine and carboxylic acid groups will shift it downfield.
~7.2Singlet1HAr-H (H6)The proton at position 6 is also a singlet. It is expected to be slightly upfield compared to H4 due to being meta to the carboxylic acid group.
~2.4Singlet3HAr-CH₃ (at C3)The methyl group at position 3 will appear as a singlet.
~2.3Singlet3HAr-CH₃ (at C5)The methyl group at position 5 will also be a singlet, with a chemical shift similar to the other methyl group.

The introduction of the electron-withdrawing chlorine atom at the 2-position will deshield the adjacent aromatic protons. The key diagnostic feature in the ¹H NMR spectrum is the presence of two distinct singlets for the aromatic protons, confirming the 2,3,5-substitution pattern.

Predicted ¹³C NMR Spectrum and Interpretation

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~170-COOHThe carboxylic acid carbon is highly deshielded.
~138C3Aromatic carbon bearing a methyl group.
~137C5Aromatic carbon bearing a methyl group, with a slightly different chemical shift from C3 due to proximity to different substituents.
~135C1Aromatic carbon attached to the carboxylic acid group.
~133C2Aromatic carbon attached to the chlorine atom. The direct attachment to the electronegative chlorine will cause a significant downfield shift.
~131C4Aromatic carbon with an attached proton.
~129C6Aromatic carbon with an attached proton.
~21Ar-CH₃ (at C3)The methyl carbons appear in the upfield region of the spectrum.
~20Ar-CH₃ (at C5)The chemical shift will be similar to the other methyl carbon.

The chemical shifts are predicted based on the known values for 3,5-dimethylbenzoic acid and the established substituent effects of a chlorine atom on a benzene ring.[4]

Caption: Workflow for NMR-based structural confirmation.

Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and valuable structural information through the analysis of fragmentation patterns.[5][6]

Experimental Protocol: Mass Spectrometry Analysis
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Ionize the sample using an appropriate method. Electron Ionization (EI) is a common technique that leads to extensive fragmentation, providing a detailed fingerprint of the molecule.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Detection: Detect the ions to generate a mass spectrum.

Predicted Mass Spectrum and Interpretation

The molecular formula of this compound is C₉H₉ClO₂. The presence of chlorine is a key diagnostic feature in the mass spectrum due to its isotopic distribution (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

m/z (for ³⁵Cl)m/z (for ³⁷Cl)Relative AbundanceProposed FragmentRationale
184186Moderate[M]⁺ (Molecular Ion)The molecular ion peak will show a characteristic M+2 peak with approximately one-third the intensity of the M peak, confirming the presence of one chlorine atom.
169171Low[M - CH₃]⁺Loss of a methyl group is a common fragmentation pathway for methylated aromatic compounds.
139141High[M - COOH]⁺ or [M - H₂O - CO]⁺Loss of the carboxylic acid group as a radical is a favorable fragmentation. This fragment is likely to be abundant. The isotopic pattern of chlorine will be retained.
111113Moderate[C₇H₄Cl]⁺Subsequent loss of CO from the [M - COOH]⁺ fragment.
91-Moderate[C₇H₇]⁺ (Tropylium ion)Loss of chlorine from a fragment can lead to the formation of the stable tropylium ion.

The fragmentation of halogenated compounds often involves the loss of the halogen atom or cleavage of bonds adjacent to it.[7][8] The characteristic isotopic pattern of chlorine should be observable for all fragments containing a chlorine atom.

Caption: Predicted MS fragmentation of this compound.

Comparative Analysis with Alternative Techniques

While NMR and MS are the primary tools for structural elucidation, other techniques can provide complementary information.

  • Infrared (IR) Spectroscopy: Can confirm the presence of functional groups such as the carboxylic acid (broad O-H stretch around 3000 cm⁻¹ and a sharp C=O stretch around 1700 cm⁻¹). However, it cannot distinguish between positional isomers.

  • X-ray Crystallography: Provides the definitive solid-state structure of a crystalline compound. However, it requires a suitable single crystal, which can be challenging to obtain.

  • Elemental Analysis: Determines the elemental composition of a compound, which can confirm the molecular formula. It does not provide information about the connectivity of atoms.

References

A Comparative Analysis of Synthesis Routes for 2-Chloro-3,5-dimethylbenzoic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-3,5-dimethylbenzoic acid is a valuable building block in the synthesis of pharmaceuticals and agrochemicals. Its specific substitution pattern, featuring a chlorine atom ortho to the carboxylic acid and two meta-directing methyl groups, presents unique challenges and considerations in its synthetic preparation. This in-depth technical guide provides a comparative analysis of three distinct synthesis routes to this target molecule, offering researchers, scientists, and drug development professionals the critical insights needed to select the most appropriate method for their specific application. The routes discussed herein are:

  • The Sandmeyer Reaction of 2-Amino-3,5-dimethylbenzoic Acid: A classical and reliable method for the introduction of a chloro substituent.

  • Direct Chlorination of 3,5-Dimethylbenzoic Acid: An exploratory route that investigates the complexities of electrophilic aromatic substitution on a polysubstituted benzene ring.

  • Multi-step Synthesis from 3,5-Dimethylphenol: A versatile approach that builds the target molecule through a series of functional group transformations.

This guide will delve into the mechanistic underpinnings, detailed experimental protocols, and a comparative analysis of these routes based on yield, purity, scalability, and safety considerations.

Route 1: The Sandmeyer Reaction of 2-Amino-3,5-dimethylbenzoic Acid

This well-established route offers a high degree of regiochemical control by introducing the chloro substituent at a position pre-determined by an amino group. The synthesis involves a two-step sequence starting from the commercially available 3,5-dimethylbenzoic acid.

Causality Behind Experimental Choices

The initial nitration of 3,5-dimethylbenzoic acid is directed by the interplay of the activating methyl groups (ortho, para-directing) and the deactivating carboxylic acid group (meta-directing). The strong activating effect of the two methyl groups overrides the meta-directing effect of the carboxylic acid, leading to nitration at the ortho position (C2). Subsequent reduction of the nitro group to an amine is a standard transformation, commonly achieved through catalytic hydrogenation or using reducing agents like tin(II) chloride. The final Sandmeyer reaction provides a reliable method for the conversion of the primary aromatic amine to the desired chloro-substituted product.[1][2]

Experimental Protocols

Step 1: Synthesis of 2-Nitro-3,5-dimethylbenzoic Acid

A detailed protocol for the nitration of a similar substrate, m-toluic acid, can be adapted.[3]

  • In a flask equipped with a stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0-5 °C.

  • Slowly add a solution of 3,5-dimethylbenzoic acid in concentrated sulfuric acid to the nitrating mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.

  • Pour the reaction mixture onto crushed ice to precipitate the product.

  • Filter the solid, wash with cold water until the washings are neutral, and dry to obtain 2-nitro-3,5-dimethylbenzoic acid.

Step 2: Synthesis of 2-Amino-3,5-dimethylbenzoic Acid

The reduction of the nitro group can be carried out as follows, adapting a general procedure.[3]

  • Dissolve 2-nitro-3,5-dimethylbenzoic acid in a suitable solvent such as ethanol or acetic acid.

  • Add a catalyst, such as Palladium on carbon (Pd/C).

  • Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere until the uptake of hydrogen ceases.

  • Filter the catalyst and concentrate the solvent to obtain 2-amino-3,5-dimethylbenzoic acid.

Step 3: Sandmeyer Reaction to Yield this compound

A general Sandmeyer chlorination protocol is adapted for this specific substrate.

  • Suspend 2-amino-3,5-dimethylbenzoic acid in a mixture of concentrated hydrochloric acid and water.

  • Cool the suspension to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite, keeping the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid and cool it to 0 °C.

  • Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization to obtain this compound.

Visualizing the Pathway

Route 1: Sandmeyer Reaction start 3,5-Dimethylbenzoic Acid step1 Nitration (HNO3, H2SO4) start->step1 intermediate1 2-Nitro-3,5-dimethylbenzoic Acid step1->intermediate1 step2 Reduction (H2, Pd/C) intermediate1->step2 intermediate2 2-Amino-3,5-dimethylbenzoic Acid step2->intermediate2 step3 Sandmeyer Reaction (NaNO2, HCl, CuCl) intermediate2->step3 end_product This compound step3->end_product

Caption: Synthetic pathway via the Sandmeyer reaction.

Route 2: Direct Chlorination of 3,5-Dimethylbenzoic Acid

This route explores the direct introduction of a chlorine atom onto the 3,5-dimethylbenzoic acid backbone. This approach is attractive for its atom economy but is often plagued by a lack of regioselectivity.

Causality Behind Experimental Choices

The regiochemical outcome of electrophilic aromatic substitution on 3,5-dimethylbenzoic acid is governed by the competing directing effects of the substituents. The two methyl groups are activating and ortho-, para-directing, while the carboxylic acid group is deactivating and meta-directing. The positions ortho to the methyl groups (C2, C4, and C6) are activated, while the position meta to the carboxylic acid (C5) is deactivated. This complex interplay makes achieving high selectivity for the desired 2-chloro isomer challenging, with the potential for the formation of a mixture of mono- and di-chlorinated products.[4]

Experimental Protocol

A general procedure for Lewis acid-catalyzed chlorination is presented.

  • Dissolve 3,5-dimethylbenzoic acid in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride).

  • Add a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).

  • Slowly introduce a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or chlorine gas, while maintaining the reaction at a controlled temperature (e.g., 0 °C to room temperature).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).

  • Upon completion, quench the reaction by carefully adding water or a dilute aqueous solution of a reducing agent (e.g., sodium thiosulfate) to destroy any excess chlorinating agent.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting crude product will likely be a mixture of isomers (2-chloro-, 4-chloro-, and 6-chloro-3,5-dimethylbenzoic acid) and potentially dichlorinated byproducts, requiring careful separation by techniques such as column chromatography or fractional crystallization.

Visualizing the Pathway```dot

digraph "Route 2: Direct Chlorination" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="3,5-Dimethylbenzoic Acid"]; step1 [label="Chlorination\n(e.g., SO2Cl2, FeCl3)"]; products [shape=record, label="{ this compound | 4-Chloro-3,5-dimethylbenzoic Acid | 6-Chloro-3,5-dimethylbenzoic Acid | Dichloro-products}"];

start -> step1; step1 -> products; }

Caption: Multi-step synthesis starting from 3,5-dimethylphenol.

Comparative Analysis of Synthesis Routes

ParameterRoute 1: Sandmeyer ReactionRoute 2: Direct ChlorinationRoute 3: From 3,5-Dimethylphenol
Starting Material 3,5-Dimethylbenzoic Acid3,5-Dimethylbenzoic Acid3,5-Dimethylphenol
Number of Steps 313
Overall Yield Moderate to GoodLow (due to isomer formation)Moderate
Regioselectivity HighLowHigh
Purification Relatively straightforwardChallenging (isomer separation)Moderately challenging
Scalability GoodPoorModerate
Safety Concerns Diazonium salts can be explosive if not handled properly at low temperatures. Use of strong acids and nitrating agents.Use of corrosive and toxic chlorinating agents and Lewis acids.Use of corrosive reagents (POCl₃, SO₂Cl₂), and strong oxidizing agents.
Key Advantages High regioselectivity, reliable and well-established reaction.Atom economical, single step.Flexible route, avoids the use of diazonium salts.
Key Disadvantages Use of potentially hazardous diazonium intermediates.Poor regioselectivity leading to a mixture of products and difficult purification.Multiple steps, potentially lower overall yield.

Conclusion and Recommendations

For researchers requiring a reliable and high-purity synthesis of this compound, Route 1 (Sandmeyer Reaction) is the most recommended approach. Despite the need for careful handling of diazonium salt intermediates, the high regioselectivity ensures the formation of the desired product with minimal isomeric impurities, simplifying purification and maximizing the yield of the target molecule.

Route 3 (from 3,5-Dimethylphenol) presents a viable alternative, particularly if the starting material is readily available or if there are concerns about the use of diazonium salts. While it involves multiple steps, the regiochemical control in each step is generally good.

Route 2 (Direct Chlorination) is not recommended for the synthesis of pure this compound due to the inherent lack of regioselectivity. The resulting mixture of isomers would necessitate a challenging and likely inefficient purification process, making it unsuitable for most practical applications.

Ultimately, the choice of synthesis route will depend on the specific requirements of the project, including the desired scale, purity, available resources, and the expertise of the researcher. This guide provides the foundational knowledge and comparative data to make an informed decision.

References

Navigating Acidity in Drug Design: A Comparative Guide to 2-Chloro-3,5-dimethylbenzoic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, a profound understanding of a molecule's physicochemical properties is paramount. Among these, the acid dissociation constant (pKa) stands as a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides an in-depth comparative analysis of the acidity of 2-chloro-3,5-dimethylbenzoic acid and its structural isomers, offering both theoretical insights and practical experimental protocols to empower your research and development endeavors.

The Significance of Acidity in Pharmaceutical Sciences

The extent of ionization of a drug molecule, dictated by its pKa and the pH of the surrounding environment, governs its solubility, lipophilicity, and ability to permeate biological membranes. A molecule's charge state affects its interactions with target receptors, metabolic enzymes, and transport proteins. Consequently, a thorough understanding and precise control of acidity are cornerstones of rational drug design, enabling the optimization of pharmacokinetic and pharmacodynamic properties for enhanced therapeutic efficacy and safety.

Understanding the Interplay of Substituent Effects on Acidity

The acidity of a substituted benzoic acid is a nuanced interplay of electronic and steric effects imposed by its substituents. The position of each substituent on the benzene ring dictates the nature and magnitude of its influence on the carboxyl group's ability to donate a proton.

  • Inductive Effects: Electronegative atoms, such as chlorine, exert an electron-withdrawing inductive effect (-I), pulling electron density away from the carboxylate group. This stabilizes the conjugate base (the carboxylate anion) and thereby increases the acidity (lowers the pKa). This effect is distance-dependent, diminishing as the substituent moves further from the carboxyl group.[1] Alkyl groups, like methyl, have a weak electron-donating inductive effect (+I), which destabilizes the conjugate base and decreases acidity.

  • Steric Effects (The "Ortho Effect"): Substituents at the ortho position (adjacent to the carboxyl group) can introduce significant steric hindrance. This forces the carboxyl group to twist out of the plane of the benzene ring, a phenomenon known as the "ortho effect".[2][3][4] This disruption of coplanarity inhibits resonance between the carboxyl group and the aromatic ring. Since the benzene ring is generally considered to be electron-donating by resonance to the carboxyl group, inhibiting this resonance reduces the destabilization of the carboxylate anion, leading to a marked increase in acidity, regardless of the electronic nature of the ortho substituent.[3][4][5]

These competing and sometimes synergistic effects are responsible for the wide range of acidities observed among the isomers of this compound.

A Comparative Analysis of Acidity

To provide a consistent and reliable comparison, the pKa values for this compound and its isomers were predicted using the Chemicalize software by ChemAxon. While experimental values are the gold standard, a consistent set of high-quality predicted values allows for a robust relative comparison of the isomers' acidities.

IsomerPredicted pKa
This compound 3.25
2-Chloro-3,4-dimethylbenzoic acid3.44
2-Chloro-4,5-dimethylbenzoic acid3.52
2-Chloro-4,6-dimethylbenzoic acid3.16
3-Chloro-2,4-dimethylbenzoic acid3.73
3-Chloro-2,5-dimethylbenzoic acid3.61
3-Chloro-2,6-dimethylbenzoic acid3.08
4-Chloro-2,3-dimethylbenzoic acid3.79
4-Chloro-2,5-dimethylbenzoic acid3.82
4-Chloro-2,6-dimethylbenzoic acid3.12
4-Chloro-3,5-dimethylbenzoic acid3.59
5-Chloro-2,3-dimethylbenzoic acid3.84
5-Chloro-2,4-dimethylbenzoic acid3.78

Note: These values are predicted and should be used for comparative purposes. Experimental determination is recommended for definitive values.

Analysis of Acidity Trends:

From the data, several key trends emerge:

  • The Potent "Ortho Effect": Isomers with a substituent in the 2-position (ortho to the carboxyl group) consistently exhibit lower pKa values (higher acidity). This is prominently seen in the target molecule, This compound (pKa 3.25) , and is even more pronounced in isomers with two ortho substituents, such as 3-chloro-2,6-dimethylbenzoic acid (pKa 3.08) and 4-chloro-2,6-dimethylbenzoic acid (pKa 3.12) . The steric hindrance from the ortho chloro and/or methyl groups forces the carboxyl group out of the plane of the benzene ring, increasing acidity.[2][3][4]

  • Electron-Withdrawing Inductive Effect of Chlorine: The chlorine atom's strong -I effect contributes to the increased acidity of all isomers compared to their non-chlorinated dimethylbenzoic acid counterparts. For instance, the predicted pKa of 3,5-dimethylbenzoic acid is approximately 4.08, significantly higher than that of this compound (3.25).[6]

  • Positional Influence of Substituents:

    • When the chloro group is in the ortho position (e.g., 2-chloro isomers), the acidity is significantly enhanced due to the combined steric and inductive effects.

    • When the chloro group is in the meta or para position, its acid-strengthening inductive effect is still present but less pronounced than the ortho effect.

    • The electron-donating methyl groups generally work to decrease acidity. Their impact is most noticeable when they are not in an ortho position, where their +I effect can slightly counteract the -I effect of the chlorine.

Experimental Determination of pKa: A Validated Protocol

For definitive pKa values, experimental determination is essential. Potentiometric titration is a robust and widely used method for this purpose. The following protocol outlines a self-validating system for the accurate determination of pKa.

Protocol: pKa Determination by Potentiometric Titration

Objective: To determine the pKa of a chlorodimethylbenzoic acid isomer in an aqueous or mixed-solvent system.

Methodology Rationale: This method relies on the precise measurement of pH changes in a solution of the acid as a standardized base is added. The pKa is the pH at which the acid is half-neutralized. Performing the titration in triplicate ensures the reproducibility and accuracy of the results.

experimental_workflow cluster_prep Sample Preparation cluster_titration Titration Process cluster_analysis Data Analysis prep1 Weigh Isomer prep2 Dissolve in Solvent (e.g., Water/Methanol) prep1->prep2 prep3 Add KCl for Constant Ionic Strength prep2->prep3 tit1 Calibrate pH Meter prep3->tit1 Begin Titration tit2 Add Standardized NaOH Titrant tit1->tit2 Stepwise tit3 Record pH and Volume Added tit2->tit3 Stepwise ana1 Plot Titration Curve (pH vs. Volume) tit3->ana1 Generate Data ana2 Determine Equivalence Point ana1->ana2 ana3 Find Half-Equivalence Point ana2->ana3 ana4 pKa = pH at Half-Equivalence ana3->ana4 end pKa Value ana4->end Final Result

Caption: Workflow for pKa determination by potentiometric titration.

Materials:

  • Chlorodimethylbenzoic acid isomer

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Class A burette (25 mL or 50 mL)

  • Volumetric flasks and pipettes

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Potassium Chloride (KCl)

  • Deionized, CO2-free water

  • Methanol (or other suitable co-solvent if necessary)

Procedure:

  • Solution Preparation:

    • Accurately weigh approximately 10-20 mg of the chlorodimethylbenzoic acid isomer and dissolve it in a suitable volume (e.g., 50 mL) of deionized water in a volumetric flask. If solubility is an issue, a co-solvent like methanol can be used, but it's crucial to maintain a consistent solvent composition for all measurements.

    • Add KCl to the solution to maintain a constant ionic strength, typically at 0.1 M.

  • Titration Setup:

    • Calibrate the pH meter using standard buffers (e.g., pH 4.00, 7.00, and 10.00).

    • Transfer a known volume (e.g., 20 mL) of the acid solution to a beaker with a magnetic stir bar.

    • Immerse the calibrated pH electrode in the solution.

    • Fill the burette with the standardized 0.1 M NaOH solution.

  • Titration:

    • Record the initial pH of the acid solution.

    • Begin adding the NaOH solution in small increments (e.g., 0.1-0.2 mL).

    • After each addition, allow the pH to stabilize and record both the volume of NaOH added and the corresponding pH.

    • Continue the titration well past the equivalence point (the point of the steepest pH change).

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point by finding the point of maximum slope on the curve (often determined from the first or second derivative of the curve).

    • The half-equivalence point is the volume of NaOH that is exactly half of the volume required to reach the equivalence point.

    • The pKa of the acid is equal to the pH of the solution at the half-equivalence point.

  • Validation:

    • Repeat the entire procedure at least two more times to ensure the reproducibility of the results.

    • Calculate the mean and standard deviation of the determined pKa values.

Visualizing the Determinants of Acidity

The following diagram illustrates the key electronic and steric factors that influence the acidity of substituted benzoic acids.

acidity_factors cluster_effects Influencing Factors substituent Substituent inductive Inductive Effect (-I / +I) substituent->inductive Electronic Nature steric Steric Effect (Ortho Effect) substituent->steric Position (Ortho) acidity Acidity (pKa) inductive->acidity Stabilizes/Destabilizes Conjugate Base steric->acidity Inhibits Resonance, Increases Acidity

Caption: Factors influencing the acidity of substituted benzoic acids.

Conclusion

The acidity of this compound and its isomers is a complex function of the interplay between the electron-withdrawing inductive effect of the chlorine atom, the weak electron-donating nature of the methyl groups, and the position-dependent steric effects. The "ortho effect" plays a dominant role in significantly increasing the acidity of isomers with substituents adjacent to the carboxyl group. This guide provides a framework for understanding these relationships and a practical protocol for their experimental verification. By leveraging this knowledge, researchers can make more informed decisions in the design and optimization of drug candidates with tailored physicochemical properties for improved therapeutic outcomes.

References

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2-Chloro-3,5-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities, particularly those destined for pharmaceutical development, the rigorous assessment of purity is not merely a quality control step but a cornerstone of scientific validity and regulatory compliance. The presence of impurities, even in minute quantities, can significantly alter the physicochemical properties, biological activity, and toxicological profile of a compound. This guide provides an in-depth comparison of analytical techniques for determining the purity of synthesized 2-Chloro-3,5-dimethylbenzoic acid, a halogenated aromatic carboxylic acid, offering insights into the rationale behind experimental choices and presenting validated protocols.

The Critical Role of Purity in Drug Development

This compound serves as a valuable building block in medicinal chemistry. Its purity is paramount as undetected impurities can lead to erroneous structure-activity relationship (SAR) data, compromise the integrity of biological assays, and introduce unforeseen toxicities. Therefore, a multi-faceted analytical approach is essential to ensure the compound meets the stringent quality attributes required for its intended use. The validation of analytical methods is a critical process to ensure that the data generated is consistent, reliable, and accurate.[1]

A Comparative Overview of Purity Assessment Techniques

Several analytical techniques are at the disposal of the modern chemist for purity determination.[][3] The choice of method depends on the nature of the compound, the expected impurities, and the required level of sensitivity and accuracy. For this compound, the most pertinent techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Melting Point Analysis. Each of these methods provides a unique window into the purity of the synthesized compound.

The following diagram illustrates a typical workflow for assessing the purity of a synthesized compound:

Purity_Assessment_Workflow cluster_synthesis Synthesis & Work-up cluster_purification Purification cluster_analysis Purity Assessment cluster_decision Final Evaluation Synthesis Chemical Synthesis Workup Extraction & Washing Synthesis->Workup Crude Crude Product Workup->Crude Purification Crystallization / Chromatography Crude->Purification TLC TLC (Initial Check) Purification->TLC MP Melting Point TLC->MP HPLC HPLC (Quantitative) TLC->HPLC GCMS GC-MS (Volatile Impurities) TLC->GCMS NMR NMR (Structural Confirmation) TLC->NMR Decision Purity > 98%? HPLC->Decision Final Pure Compound Decision->Final Yes Repurify Further Purification Decision->Repurify No

Caption: Workflow for Purity Assessment of Synthesized Compounds.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantitative Purity

Reverse-phase HPLC (RP-HPLC) is the cornerstone for determining the purity of non-volatile organic compounds like this compound.[4] It separates compounds based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

Why it's a primary choice: HPLC offers excellent resolution, sensitivity, and, most importantly, accurate quantification of the main component and any impurities. The use of a UV detector is ideal for aromatic compounds due to their strong chromophores.

Experimental Protocol: RP-HPLC for this compound
  • Instrumentation: A standard HPLC system with a UV detector, a C18 column (e.g., 4.6 x 150 mm, 3 µm particle size), and an autosampler.

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water. Rationale: The acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.

    • Solvent B: Acetonitrile (ACN).

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3 µm.

    • Mobile Phase: A gradient elution is often preferred to resolve both early and late-eluting impurities. For example, start with 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 235 nm. Rationale: This wavelength provides a good response for the benzoic acid chromophore.

    • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 1 mg of the synthesized compound and dissolve it in 1 mL of the mobile phase (initial conditions) to create a 1 mg/mL stock solution. Further dilute as necessary.

  • Data Analysis: The purity is typically calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Data Interpretation: A pure sample will exhibit a single major peak at a specific retention time. The presence of other peaks indicates impurities. The peak area is proportional to the concentration of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS): Identifying Volatile Impurities

For volatile and thermally stable compounds, GC-MS is a powerful technique.[5][6] Carboxylic acids often require derivatization to increase their volatility and prevent peak tailing.[7]

Why it's a valuable secondary method: GC-MS provides not only separation but also mass spectral data, which can be invaluable for identifying unknown impurities by their mass-to-charge ratio and fragmentation patterns. It is particularly useful for detecting residual solvents or volatile starting materials.

Experimental Protocol: GC-MS of Derivatized this compound
  • Derivatization (Esterification):

    • Dissolve ~1 mg of the sample in 1 mL of methanol.

    • Add a few drops of concentrated sulfuric acid.

    • Heat the mixture at 60°C for 1 hour.

    • Neutralize with a saturated sodium bicarbonate solution and extract the methyl ester with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate for GC-MS analysis.

  • Instrumentation: A GC system coupled to a mass spectrometer (e.g., a quadrupole detector).

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

    • Injector Temperature: 250°C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 50-400 m/z.

  • Data Analysis: The total ion chromatogram (TIC) will show the separation of different components. The mass spectrum of each peak can be compared to library data (e.g., NIST) for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation and Purity Estimation

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.[8] Both ¹H and ¹³C NMR are crucial for confirming the identity of the synthesized this compound.[9][10][11]

Why it's essential for identity and purity: NMR provides detailed information about the chemical environment of each atom in the molecule. While not as precise for quantification as HPLC, quantitative NMR (qNMR) can be used to determine purity against a certified internal standard. More commonly, the presence of impurity peaks in a standard NMR spectrum gives a qualitative and semi-quantitative measure of purity.

Expected NMR Signals for this compound:
  • ¹H NMR (in CDCl₃):

    • A broad singlet for the carboxylic acid proton (COOH) typically downfield (>10 ppm).[12][13]

    • Two singlets for the aromatic protons.

    • Two singlets for the two methyl (CH₃) groups.

  • ¹³C NMR (in CDCl₃):

    • A signal for the carboxylic carbon (C=O) around 170-180 ppm.[12][13]

    • Signals for the aromatic carbons, including the carbon attached to the chlorine.

    • Signals for the two methyl carbons.

The absence of unexpected signals is a strong indicator of high purity.

Melting Point Analysis: A Simple, yet Effective Physical Constant Check

The melting point of a pure crystalline solid is a sharp, well-defined temperature.[3][14] Impurities typically cause a depression and broadening of the melting point range.

Why it's a useful preliminary check: This is a quick and inexpensive method to get a preliminary indication of purity. A sharp melting point that corresponds to the literature value suggests a high degree of purity.

Procedure:
  • Finely powder a small amount of the dry sample.

  • Pack a small amount into a capillary tube.

  • Use a calibrated melting point apparatus to determine the temperature range over which the sample melts.

A broad melting range (e.g., > 2°C) is indicative of impurities.

Comparison of Purity Assessment Techniques

Technique Principle Primary Use Advantages Limitations
HPLC Differential partitioningQuantitative purity, impurity profilingHigh sensitivity, excellent resolution, accurate quantificationRequires method development, not suitable for volatile compounds
GC-MS Partitioning and mass-to-charge ratioIdentification of volatile impurities and byproductsHigh sensitivity, provides structural information of impuritiesRequires derivatization for non-volatile compounds, thermal instability can be an issue
NMR Nuclear spin in a magnetic fieldStructural confirmation, qualitative purityUnambiguous structure determination, can be quantitative (qNMR)Lower sensitivity than chromatographic methods, can be complex to interpret
Melting Point Phase transition temperaturePreliminary purity checkFast, simple, inexpensiveNot quantitative, only applicable to solids, insensitive to small amounts of impurities

Conclusion

A comprehensive assessment of the purity of synthesized this compound necessitates a multi-technique approach. HPLC stands out as the primary method for accurate quantification of purity and impurity levels. GC-MS is invaluable for identifying volatile impurities and residual solvents, while NMR spectroscopy provides the definitive structural confirmation and a qualitative check for impurities. Finally, a simple melting point determination serves as a rapid preliminary assessment of purity. By judiciously applying these methods, researchers can ensure the quality and integrity of their synthesized compounds, a critical step in the path of scientific discovery and drug development. The validation of these analytical methods is crucial to guarantee their suitability for their intended purpose.[15]

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-3,5-dimethylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The handling of specialized chemical reagents demands not only precision in our experiments but also in their disposal. This guide provides a detailed protocol for the proper disposal of 2-Chloro-3,5-dimethylbenzoic acid, ensuring compliance and safety within the laboratory environment. The procedures outlined here are designed to be a self-validating system, grounded in established safety principles and regulatory standards.

Hazard Assessment and Chemical Profile

Before initiating any disposal procedure, a thorough understanding of the compound's characteristics is paramount. This compound is a halogenated organic acid. Its primary hazards, as identified in safety data sheets, are skin and eye irritation.[1][2][3] The chlorinated nature of the molecule is the critical factor governing its disposal pathway, placing it in a distinct category of chemical waste that cannot be managed through simple neutralization and drain disposal.

Table 1: Chemical & Hazard Identification

Property Value
Chemical Name This compound
CAS Number 56961-26-3
Molecular Formula C₉H₉ClO₂
Appearance White to yellow solid[1]
Primary Hazards Causes skin irritation (H315), Causes serious eye irritation (H319)[1][3]

| Waste Category | Halogenated Organic Waste[4] |

The Foundational Principle: Waste Classification and Segregation

The single most critical step in proper chemical disposal is accurate classification and segregation at the point of generation. Misclassification can lead to dangerous chemical reactions in waste containers, non-compliance with regulations, and environmental harm.

This compound must be classified as a halogenated organic waste .[4] This is due to the presence of chlorine in its structure. Under the U.S. Environmental Protection Agency (EPA) guidelines, chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste (40 CFR 261.3).[5] Due to its properties, this compound falls under this purview.

Causality: Halogenated compounds require specific disposal methods, typically high-temperature incineration, to ensure the complete destruction of the molecule and the safe management of byproducts like hydrogen halides.[6] Mixing this waste with non-halogenated solvents complicates and increases the cost of disposal for the entire waste stream. Therefore, it is imperative not to mix this waste with other organic solvent streams like acetone or ethanol.[7]

Disposal Workflow: A Step-by-Step Protocol

This protocol provides a systematic approach to safely handle and dispose of this compound from the moment it is designated as waste.

Step 1: Don Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing appropriate PPE to mitigate the risk of skin and eye irritation.[1][3]

  • Safety Goggles: Protect against potential splashes of solutions or airborne dust.

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves are suitable.

  • Lab Coat: To protect skin and clothing.

Step 2: Waste Collection and Containment

The method of collection depends on whether the waste is in solid or solution form.

  • For Solid Waste:

    • Use dry clean-up procedures such as carefully sweeping or scooping the material.[8]

    • Avoid generating dust. [8] If necessary, gently moisten the solid with an inert solvent (like a small amount of the solvent it was used in) to prevent dust from becoming airborne.

    • Place the solid waste into a clearly labeled, sealable container.

  • For Solutions:

    • Pour the waste solution directly into a designated Halogenated Organic Waste container.

    • Use a funnel to prevent spills.

  • Container Specifications:

    • The container must be compatible with the chemical. High-density polyethylene (HDPE) or glass containers are appropriate.

    • The container must be in good condition with a secure, tightly-fitting lid.[7]

    • Affix a Hazardous Waste label to the container. The label must clearly state "Hazardous Waste," list all chemical constituents (including solvents and their approximate percentages), and identify the primary hazards (e.g., "Corrosive," "Irritant").

Step 3: On-Site Neutralization - A Critical Consideration

While the acidic nature of this compound might suggest neutralization as a disposal step, this is a common and dangerous misconception for halogenated organics.

  • The Limitation of Neutralization: Neutralizing the carboxylic acid group with a base (e.g., sodium bicarbonate or sodium hydroxide) will address the corrosivity (pH). However, it does not remove the chlorine atom or alter the halogenated organic nature of the compound. The resulting salt is still a halogenated organic and must not be disposed of down the drain.[7][9]

  • When to Consider Neutralization: Neutralization may be performed as a pre-treatment step solely to meet the pH requirements of a licensed waste disposal facility, but it is not a final disposal method. This should only be done following your institution's specific safety protocols for acid neutralization.[10][11]

Step 4: Storage and Final Disposal
  • On-Site Storage: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from incompatible materials like strong oxidizing agents.[2][12]

  • Professional Disposal: The only acceptable final disposal route is through a licensed and approved hazardous waste disposal company.[1][12] This company will transport the waste to a facility equipped to handle halogenated organic compounds, where it will likely undergo high-temperature incineration. This process ensures the complete destruction of the chemical into simpler, manageable components.[6]

Disposal Decision Workflow

The following diagram illustrates the logical pathway for the proper disposal of this compound.

G start Waste Generation: This compound (Solid or Solution) ppe Step 1: Don Appropriate PPE (Nitrile Gloves, Safety Goggles, Lab Coat) start->ppe classify Step 2: Classify as Hazardous Waste (EPA Halogenated Organic Acid) ppe->classify container Step 3: Collect in a Labeled, Compatible Waste Container classify->container no_drain CRITICAL: DO NOT Dispose Down Drain (Even if Neutralized) classify->no_drain no_mix CRITICAL: DO NOT Mix with Non-Halogenated Waste classify->no_mix storage Step 4: Store Securely in Designated Satellite Accumulation Area container->storage disposal Step 5: Arrange Pickup by a Licensed Waste Disposal Company storage->disposal end Final Disposal Route: High-Temperature Incineration disposal->end

Caption: Decision workflow for the disposal of this compound.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area.

  • Control Ignition Sources: Remove all sources of ignition if the compound is dissolved in a flammable solvent.

  • Contain the Spill: Prevent the spill from entering drains or waterways.[1][5][8]

  • Clean-up:

    • For solid spills , carefully sweep up the material and place it in the designated hazardous waste container.[2][12] Avoid creating dust.[8]

    • For liquid spills , absorb with an inert material (e.g., vermiculite, dry sand) and place the contaminated absorbent into the hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.

By adhering to this structured and scientifically-grounded disposal plan, you ensure the safety of yourself and your colleagues, maintain regulatory compliance, and uphold the principles of responsible scientific research.

References

A Proactive Defense: Personal Protective Equipment (PPE) for Handling 2-Chloro-3,5-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document moves beyond a simple checklist, providing the rationale behind each recommendation to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Hazard Analysis: Understanding the Risks

Based on analogous compounds, 2-Chloro-3,5-dimethylbenzoic acid should be handled as a hazardous substance with the following potential risks:

  • Skin Irritation: Direct contact can cause redness, itching, and inflammation.[1]

  • Serious Eye Damage: The chemical is likely to be a severe eye irritant, potentially causing significant damage upon contact.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to irritation of the respiratory system.[1][2]

  • Allergic Skin Reaction: Some related compounds indicate a potential for skin sensitization, which can lead to an allergic reaction upon repeated exposure.[5]

Given these hazards, a multi-layered PPE strategy is essential to prevent exposure through all potential routes: dermal, ocular, and inhalation.

Core PPE Requirements: A Multi-faceted Approach

The selection of PPE is not a one-size-fits-all solution; it must be tailored to the specific procedure being performed. The following table outlines the minimum recommended PPE for various laboratory operations involving this compound.

Laboratory Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields and a face shieldNitrile or neoprene gloves (double-gloving recommended)Long-sleeved lab coatNIOSH-approved N95 respirator or higher
Solution Preparation Chemical splash gogglesNitrile or neoprene glovesChemical-resistant apron over a lab coatRecommended if not performed in a fume hood
Running Reactions Chemical splash gogglesNitrile or neoprene glovesLab coatNot required if performed in a certified chemical fume hood
Post-Reaction Workup Chemical splash gogglesNitrile or neoprene glovesLab coatNot required if performed in a certified chemical fume hood
Waste Disposal Chemical splash goggles and face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant apron over a lab coatRecommended
Detailed PPE Specifications and Rationale

1. Eye and Face Protection: The First Line of Defense

Due to the high risk of serious eye irritation, robust eye and face protection is non-negotiable.

  • Chemical Splash Goggles: These should be worn for any procedure involving liquids or the potential for splashes. Unlike standard safety glasses, goggles form a seal around the eyes, offering superior protection from chemical splashes.[6]

  • Face Shield: When handling larger quantities of the solid or during procedures with a high splash potential, a face shield should be worn in addition to chemical splash goggles.[6] This provides a full-face barrier, protecting not only the eyes but also the skin of the face.

2. Hand Protection: Preventing Dermal Exposure

The skin is a primary route of exposure, making appropriate glove selection critical.

  • Material: Nitrile or neoprene gloves are recommended for their broad chemical resistance.[7] Always consult a glove compatibility chart for the specific solvents being used in your procedure.

  • Thickness and Inspection: Ensure gloves are of sufficient thickness for the task. Before each use, visually inspect gloves for any signs of degradation, punctures, or tears.

  • Double-Gloving: For tasks involving higher risk, such as weighing the neat compound, double-gloving provides an additional layer of protection.

  • Proper Removal: Gloves should be removed carefully to avoid contaminating the skin. A step-by-step protocol is provided later in this guide.

3. Body Protection: Shielding Against Spills and Splashes

  • Lab Coat: A clean, buttoned, long-sleeved lab coat should be worn at all times in the laboratory.

  • Chemical-Resistant Apron: When handling larger volumes or during solution preparation, a chemical-resistant apron worn over the lab coat offers an additional barrier against spills.

  • Footwear: Closed-toe shoes that cover the entire foot are mandatory in any laboratory setting.[8]

4. Respiratory Protection: Mitigating Inhalation Risks

The primary inhalation risk with this compound is from airborne dust generated when handling the solid material.

  • Engineering Controls: The preferred method for controlling airborne contaminants is through engineering controls, such as a certified chemical fume hood or a powder containment hood.[9]

  • Respirators: When engineering controls are not feasible or as an additional precaution, a NIOSH-approved respirator is necessary.[10][11] For weighing and handling the solid, an N95 respirator is the minimum requirement. If higher levels of exposure are anticipated, a half-mask or full-face respirator with appropriate cartridges should be considered.[12]

Procedural Guidance: Donning and Doffing of PPE

The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent cross-contamination.

Donning Sequence:

  • Lab Coat: Put on and fully button.

  • Respirator (if required): Perform a seal check.

  • Eye and Face Protection: Put on goggles and/or a face shield.

  • Gloves: Put on the first pair of gloves, ensuring the cuffs go over the sleeves of the lab coat. If double-gloving, put on the second pair.

Doffing Sequence:

  • Outer Gloves (if double-gloved): Remove and dispose of in the appropriate waste container.

  • Lab Coat and Inner Gloves: Remove the lab coat by turning it inside out and rolling it away from the body. As you are removing the lab coat, peel off the inner gloves so they are contained within the rolled-up coat. Dispose of properly.

  • Face Shield and Goggles: Remove by handling the strap, avoiding touching the front surface.

  • Respirator: Remove without touching the front of the respirator.

  • Hand Hygiene: Wash hands thoroughly with soap and water.[9]

Operational and Disposal Plans

Handling:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[9]

  • Avoid generating dust when handling the solid form.[9]

  • Ensure eyewash stations and safety showers are readily accessible and have been recently tested.[1]

Disposal:

  • All waste, including contaminated PPE and empty containers, must be disposed of in accordance with local, state, and federal regulations.[5][9]

  • Do not allow the chemical to enter drains or the environment.[1][9]

  • Collect waste in clearly labeled, sealed containers.

Visualizing the PPE Selection Process

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Selection_Workflow start Start: Assess Task task_type What is the task? start->task_type weighing Weighing Solid task_type->weighing  Weighing   solution_prep Solution Preparation task_type->solution_prep  Solution Prep   reaction Running Reaction/ Workup task_type->reaction  Reaction/Workup   ppe_weighing Minimum PPE: - Face Shield & Goggles - Double Nitrile Gloves - Lab Coat - N95 Respirator weighing->ppe_weighing in_hood In Fume Hood? solution_prep->in_hood reaction->in_hood ppe_solution Minimum PPE: - Splash Goggles - Nitrile Gloves - Chem-Resistant Apron - Lab Coat in_hood->ppe_solution Yes ppe_reaction_hood Minimum PPE: - Splash Goggles - Nitrile Gloves - Lab Coat in_hood:e->ppe_reaction_hood:w Yes ppe_reaction_bench Minimum PPE: - Splash Goggles - Nitrile Gloves - Lab Coat - Consider Respirator in_hood->ppe_reaction_bench No end Proceed with Caution ppe_weighing->end ppe_solution->end ppe_reaction_hood->end ppe_reaction_bench->end

Caption: PPE selection workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.